molecular formula C12H24N4O4 B1453255 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate CAS No. 1208081-93-9

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate

Cat. No.: B1453255
CAS No.: 1208081-93-9
M. Wt: 288.34 g/mol
InChI Key: MRAZWBUECOOVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate (CAS 1208081-93-9) is a chemical compound with the molecular formula C12H24N4O4 and a molecular weight of 288.34 g/mol . This molecule features a piperazine ring core that is substituted at one nitrogen with a tert-butyloxycarbonyl (Boc) protecting group, a crucial feature for synthetic intermediates that allows for selective deprotection under mild acidic conditions. At the other nitrogen is a carbamimidoyl group, a functional group of significant interest in medicinal chemistry for its ability to interact with biological targets. Compounds with carbamimidoyl moieties and piperazine scaffolds are valuable building blocks in pharmaceutical research, particularly in the development of integrin inhibitors . Integrins are a family of cell surface receptors validated as drug targets for numerous diseases, including thrombosis, autoimmune disorders, and fibrosis . The chemical principle of incorporating specific polar atoms, like nitrogen, within an inhibitor's structure is a key design strategy for creating closure-stabilizing integrin antagonists . Such antagonists work by stabilizing the low-affinity conformation of the integrin, thereby preventing the conformational changes required for activation. This makes research chemicals with this profile essential for developing safer therapeutic agents that avoid the partial agonism associated with clinical trial failures of earlier integrin-targeting drugs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Properties

IUPAC Name

acetic acid;tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2.C2H4O2/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;1-2(3)4/h4-7H2,1-3H3,(H3,11,12);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAZWBUECOOVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-93-9
Record name 1-Piperazinecarboxylic acid, 4-(aminoiminomethyl)-, 1,1-dimethylethyl ester, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its versatile physicochemical and pharmacological properties. Its incorporation into drug candidates can modulate aqueous solubility, lipophilicity, and target engagement. When functionalized with a carbamimidoyl (amidino) group, the resulting molecule gains a strongly basic moiety capable of participating in critical hydrogen bonding interactions with biological targets such as proteases and kinases. The strategic use of a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, regioselective synthesis of complex derivatives. This guide provides a detailed examination of 1-tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate (CAS 1208081-93-9), a key building block for contemporary drug discovery programs.

Chemical Identity and Structural Elucidation

This compound is a salt composed of the Boc-protected amidinopiperazine cation and an acetate anion. The Boc group provides a lipophilic character and sterically hinders the adjacent nitrogen, directing further reactions to the unprotected secondary amine of the piperazine ring during synthesis, which is subsequently converted to the amidine functionality.

  • IUPAC Name: tert-butyl 4-carbamimidoylpiperazine-1-carboxylate acetate

  • CAS Number: 1208081-93-9[1]

  • Molecular Formula: C₁₀H₂₀N₄O₂ · C₂H₄O₂

  • Molecular Weight: 288.34 g/mol

Structure:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Boc-piperazine

This step involves the selective mono-protection of piperazine.

  • Dissolve piperazine in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent.

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise while maintaining the temperature. A base such as triethylamine or sodium bicarbonate is typically used to neutralize the generated acid.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

  • Perform an aqueous workup to remove excess piperazine and salts.

  • Purify the crude product by column chromatography or recrystallization to yield pure 1-Boc-piperazine.

Step 2: Conversion to 1-Boc-4-cyanopiperazine

The secondary amine of 1-Boc-piperazine is converted to a nitrile, a precursor to the amidine.

  • Dissolve 1-Boc-piperazine in an aprotic solvent like dichloromethane.

  • Add a base, such as triethylamine.

  • Cool the mixture and slowly add a solution of cyanogen bromide.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting 1-Boc-4-cyanopiperazine by chromatography.

Step 3: Formation of the Amidine

The Pinner reaction is a classic method for converting nitriles to amidines.

  • Dissolve 1-Boc-4-cyanopiperazine in an anhydrous alcohol (e.g., ethanol) and cool in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution to form the imidate hydrochloride.

  • Remove the solvent under reduced pressure.

  • Treat the crude imidate salt with a solution of ammonia in alcohol to form the amidine hydrochloride.

  • Isolate the crude amidine salt.

Step 4: Formation of the Acetate Salt

  • Dissolve the crude amidine hydrochloride in a suitable solvent.

  • Neutralize with a base and extract the free base into an organic solvent.

  • Add one equivalent of acetic acid to the solution of the free base.

  • Remove the solvent under reduced pressure to yield this compound. Recrystallization may be necessary for further purification.

Reactivity Profile and Mechanistic Considerations

The reactivity of this molecule is dictated by its three key functional components: the Boc-protected amine, the piperazine ring, and the carbamimidoyl (amidine) group.

  • Boc Group: The tert-butyloxycarbonyl group is a robust protecting group under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). This allows for the selective deprotection of the N-1 nitrogen for further synthetic transformations. The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.

  • Amidine Group: The carbamimidoyl group is strongly basic and will be protonated under most physiological and many reaction conditions. It can act as a nucleophile, although its reactivity is tempered by its basicity. The amidinium ion is a key feature for forming strong ionic and hydrogen bond interactions with biological targets.

  • Piperazine Ring: The piperazine ring exists predominantly in a chair conformation. The presence of the bulky Boc group may influence the conformational equilibrium.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of pharmaceutical agents. The Boc-protected piperazine provides a handle for further chemical elaboration, while the amidine group can serve as a key pharmacophoric element.

  • Enzyme Inhibition: The positively charged amidinium group is an excellent mimic of the guanidinium group of arginine. This makes it a valuable functional group for targeting the active sites of enzymes that recognize arginine, such as serine proteases (e.g., thrombin, trypsin) and certain kinases.

  • Receptor Antagonism: The piperazine ring is a common motif in antagonists of G-protein coupled receptors (GPCRs). The combination of the piperazine core and a basic amidine group can be exploited to design ligands with high affinity and selectivity. For instance, related structures are found in antagonists for chemokine receptors.

Illustrative Role in a Hypothetical Drug Discovery Cascade

cluster_synthesis Synthesis cluster_application Application A 1-Boc-4-amidinopiperazine (from acetate salt) C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Aryl Halide B->C D Boc Deprotection C->D E Final Compound D->E F Library Synthesis E->F G High-Throughput Screening F->G H Lead Optimization G->H

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • This compound | CAS 1208081-93-9. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, a valuable building block in medicinal chemistry and drug development. The document details a robust synthetic pathway, outlines state-of-the-art characterization techniques, and offers expert insights into the practical aspects of its preparation and analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's chemistry and properties.

Introduction: Strategic Importance in Drug Discovery

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine, often referred to as 1-Boc-4-amidinopiperazine or 1-Boc-4-guanidinylpiperazine, is a bifunctional molecule of significant interest in the design of novel therapeutic agents. The piperazine core is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. The incorporation of a guanidinium group, a strong base that is protonated at physiological pH, allows for specific hydrogen bonding interactions with biological targets such as enzymes and receptors. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen enables selective functionalization at the guanidinyl moiety or subsequent deprotection to reveal a secondary amine for further chemical elaboration.

The acetate salt form of this compound often enhances its stability and handling properties, making it a preferred form for storage and use in synthetic protocols. This guide will provide a detailed, step-by-step methodology for its synthesis and a thorough analysis of its structural and physicochemical properties.

Synthetic Strategy and Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall strategy involves the initial preparation of a suitable precursor, 1-Boc-4-aminopiperazine, followed by a guanylation reaction to introduce the carbamimidoyl group.

Synthesis of the Precursor: 1-Boc-4-aminopiperazine

The synthesis of the key intermediate, 1-Boc-4-aminopiperazine, can be achieved through nitrosation of 1-Boc-piperazine followed by reduction.

Experimental Protocol:

  • Step 1: Synthesis of 1-Boc-4-nitrosopiperazine:

    • To a solution of 1-Boc-piperazine (1 equivalent) in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain 1-Boc-4-nitrosopiperazine, which can be used in the next step without further purification.

  • Step 2: Reduction to 1-Boc-4-aminopiperazine:

    • Dissolve the crude 1-Boc-4-nitrosopiperazine in a suitable solvent such as ethanol or methanol.

    • Add a reducing agent, for example, zinc dust in the presence of ammonium chloride or catalytic hydrogenation (e.g., H₂, Pd/C).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture to remove the catalyst or inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield 1-Boc-4-aminopiperazine. The crude product can be purified by column chromatography if necessary.

Synthesis_Workflow

Guanylation of 1-Boc-4-aminopiperazine

The introduction of the guanidinyl group can be accomplished using a variety of guanylating agents. A common and effective method involves the use of N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea.

Experimental Protocol:

  • To a solution of 1-Boc-4-aminopiperazine (1 equivalent) in a suitable solvent such as dichloromethane or THF, add N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 equivalents) and a base like triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product, 1-Boc-4-(N,N'-di-Boc-guanidinyl)piperazine, is then subjected to deprotection of the guanidinyl group.

  • Dissolve the crude product in a mixture of dichloromethane and trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours to remove the Boc groups from the guanidine moiety.

  • Concentrate the reaction mixture under reduced pressure.

Purification and Acetate Salt Formation

The final product is purified by column chromatography, and the acetate salt is subsequently formed.

Experimental Protocol:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Add a stoichiometric amount of acetic acid (1 equivalent) to the solution.

  • The acetate salt may precipitate out of the solution or can be obtained by slow evaporation of the solvent or by the addition of a less polar co-solvent.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a stable solid.

Comprehensive Characterization

Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Characterization_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the range of 2.5-3.5 ppm), and the protons of the guanidinium group (broad signals that may exchange with D₂O). The acetate counter-ion will exhibit a singlet around 1.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group (around 155 and 80 ppm, respectively), the piperazine ring carbons (typically in the 40-50 ppm range), the guanidinium carbon (around 157 ppm), and the methyl and carbonyl carbons of the acetate ion (around 24 and 175 ppm, respectively).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations of the guanidinium group (broad band in the 3100-3400 cm⁻¹ region).

  • C-H stretching of the Boc group and piperazine ring (around 2850-3000 cm⁻¹).

  • C=O stretching of the Boc group (strong absorption around 1680-1700 cm⁻¹).

  • C=N stretching of the guanidinium group (around 1650 cm⁻¹).

  • N-H bending vibrations (around 1600 cm⁻¹).

  • C-O stretching of the acetate group (around 1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive ion mode is typically employed. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would correspond to the molecular weight of the free base.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like TFA or formic acid) can be used. The purity is determined by the peak area percentage of the main component.

Data Summary

ParameterExpected Value/Range
Molecular Formula C₁₀H₂₁N₅O₂ · C₂H₄O₂
Molecular Weight 303.38 g/mol
¹H NMR (ppm) Boc (~1.4), Piperazine (~2.5-3.5), Guanidinium (broad), Acetate (~1.9)
¹³C NMR (ppm) Boc C=O (~155), Boc C(CH₃)₃ (~80), Piperazine (~40-50), Guanidinium C (~157), Acetate CH₃ (~24), Acetate C=O (~175)
IR (cm⁻¹) N-H (3100-3400), C=O (1680-1700), C=N (~1650)
MS (ESI+) [M+H]⁺ for C₁₀H₂₁N₅O₂ at m/z ~244.17

Conclusion: A Versatile Synthetic Intermediate

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described protocols are based on established and reliable chemical transformations, ensuring a high degree of success for researchers in the field. The comprehensive characterization workflow guarantees the structural integrity and purity of the final compound, which is paramount for its application in drug discovery and development. The strategic combination of a Boc-protected piperazine scaffold with a functional guanidinium group makes this molecule a highly versatile and valuable tool for the synthesis of novel bioactive compounds.

References

  • Ataman Kimya. (n.d.). GUANIDINE ACETATE. Retrieved from [Link]

Deconstructing the Molecular Architecture: Clues to Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of Boc-4-amidinopiperazine Acetate

This guide provides a detailed exploration of the probable mechanism of action for Boc-4-amidinopiperazine acetate, a compound of interest for researchers and professionals in drug development. By dissecting its structural components and drawing parallels with well-characterized molecules, we will construct a scientifically grounded hypothesis for its biological activity and outline a comprehensive strategy for its experimental validation.

The chemical structure of Boc-4-amidinopiperazine acetate offers significant insights into its likely biological role. It is comprised of three key moieties: a piperazine scaffold, a Boc (tert-butyloxycarbonyl) protecting group, and an amidine functional group.

  • Piperazine Scaffold: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in a multitude of clinically approved drugs with diverse therapeutic applications. Its presence suggests the potential for interaction with a variety of biological targets, including G-protein coupled receptors and enzymes.[1][2] Piperazine derivatives have shown a wide range of pharmacological activities, including anti-HIV, anti-inflammatory, and antidiabetic properties.[2][3][4]

  • Amidine Group: The amidine group is a strong base and is protonated at physiological pH, conferring a positive charge to the molecule. This feature is critical, as it can mimic the side chains of basic amino acids like arginine and lysine. This mimicry is a common strategy for designing inhibitors of certain enzymes, particularly proteases.[5][6]

  • Boc Protecting Group: The Boc group is a bulky, lipophilic moiety commonly used in organic synthesis to protect amine groups.[7] In the context of a biologically active molecule, it can influence solubility, membrane permeability, and interaction with the target protein. It may also function as a prodrug element, being cleaved in vivo to reveal a more active form of the compound.

The Primary Hypothesis: Inhibition of Trypsin-Like Serine Proteases

Based on the presence of the positively charged amidine group, the most probable mechanism of action for Boc-4-amidinopiperazine acetate is the inhibition of trypsin-like serine proteases .

Trypsin-like serine proteases are a family of enzymes that cleave peptide bonds C-terminal to arginine or lysine residues. Their active sites feature a "specificity pocket" (S1 pocket) that is typically deep and contains an acidic residue (e.g., aspartate) at its base, which electrostatically attracts and binds the positively charged side chains of arginine and lysine.

The amidine group of Boc-4-amidinopiperazine acetate can effectively dock into this S1 pocket, forming a strong ionic bond with the acidic residue. This interaction would block the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity. This mechanism is characteristic of competitive inhibition.

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Boc-4-amidinopiperazine S1_pocket S1 Specificity Pocket (with Aspartate) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Amidine Amidine Group (+ charge) Amidine->S1_pocket Ionic Interaction (Inhibition) Boc_Piperazine Boc-Piperazine (Scaffold) Boc_Piperazine->Catalytic_Triad Steric Hindrance

Caption: Proposed interaction of Boc-4-amidinopiperazine with a serine protease active site.

A Comprehensive Strategy for Experimental Validation

To rigorously test this hypothesis, a multi-step experimental workflow is proposed. This approach is designed to first identify the specific enzyme target(s) and then to characterize the nature of the inhibition.

Phase 1: Target Identification via Enzyme Panel Screening

The initial step is to screen Boc-4-amidinopiperazine acetate against a panel of representative serine proteases to determine its inhibitory spectrum.

Experimental Protocol: Fluorogenic Protease Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of Boc-4-amidinopiperazine acetate in a suitable solvent (e.g., DMSO).

    • Prepare assay buffers specific to each protease to ensure optimal activity.

    • Reconstitute fluorogenic substrates for each protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin, Z-Gly-Gly-Arg-AMC for trypsin).[8][9]

    • Reconstitute recombinant proteases (e.g., trypsin, thrombin, plasmin, human neutrophil elastase, chymotrypsin).[8][9]

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of Boc-4-amidinopiperazine acetate (e.g., from 1 nM to 100 µM).

    • Add the specific protease to each well and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the corresponding fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical IC₅₀ Data from Protease Panel Screening

ProteaseSubstrateHypothetical IC₅₀ (µM)
TrypsinZ-GGR-AMC0.5
ThrombinBoc-VPR-AMC2.1
PlasminBoc-VLK-AMC15.8
Neutrophil ElastaseMeO-Suc-AAPV-AMC> 100
ChymotrypsinSuc-AAPF-AMC> 100
Phase 2: Kinetic Characterization of Inhibition

Once the primary target(s) have been identified (e.g., trypsin in the hypothetical data), the next step is to elucidate the mechanism of inhibition.

Experimental Protocol: Enzyme Kinetics

  • Varying Substrate and Inhibitor Concentrations:

    • Perform the fluorogenic assay as described above.

    • Use a matrix of conditions with several fixed concentrations of Boc-4-amidinopiperazine acetate and a range of substrate concentrations for each inhibitor concentration.

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Generate a Lineweaver-Burk plot (double reciprocal plot: 1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). For competitive inhibition, Km will increase with inhibitor concentration while Vmax remains unchanged.

    • Calculate the inhibition constant (Ki) from the data.

G Start Start: Boc-4-amidinopiperazine acetate Screening Phase 1: Protease Panel Screening (IC50) Start->Screening IdentifyTarget Identify Primary Target(s) (e.g., Trypsin) Screening->IdentifyTarget Kinetics Phase 2: Kinetic Analysis (Determine Ki and Mode of Inhibition) IdentifyTarget->Kinetics Mechanism Elucidate Mechanism (e.g., Competitive) Kinetics->Mechanism CellularAssay Phase 3: Cellular Target Engagement (e.g., CETSA) Mechanism->CellularAssay Validate Validate In-Cell Activity CellularAssay->Validate SAR Structure-Activity Relationship (SAR) Studies Validate->SAR End Lead Optimization SAR->End

Caption: Experimental workflow for validating the mechanism of action.

Phase 3: Cellular Target Engagement

To confirm that Boc-4-amidinopiperazine acetate engages its target within a cellular environment, a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) can be employed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat cultured cells expressing the target protease with either Boc-4-amidinopiperazine acetate or a vehicle control.

  • Heating:

    • Heat aliquots of the cell lysates to a range of temperatures. The binding of a ligand (the inhibitor) typically stabilizes the target protein, increasing its melting temperature.

  • Protein Separation and Detection:

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble target protease remaining at each temperature using Western blotting or another protein detection method.

  • Data Analysis:

    • Plot the fraction of soluble protein against temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein in the cell.

Structure-Activity Relationship (SAR) and Future Directions

The insights gained from the proposed experimental workflow will pave the way for SAR studies. Key modifications to the Boc-4-amidinopiperazine acetate structure could include:

  • Replacement of the Boc Group: Substituting the Boc group with other carbamates or acyl groups could modulate the compound's potency, selectivity, and pharmacokinetic properties.

  • Modification of the Piperazine Ring: Altering the piperazine scaffold to other cyclic amines, such as piperidine, could influence target binding.[10]

  • Alterations to the Amidine Group: While the amidine is key for the proposed mechanism, subtle changes could fine-tune its basicity and interaction with the S1 pocket.

Conclusion

While direct experimental data on Boc-4-amidinopiperazine acetate is not yet publicly available, a thorough analysis of its chemical structure strongly suggests a mechanism of action centered on the competitive inhibition of trypsin-like serine proteases. The amidine moiety is hypothesized to be the key pharmacophore, mimicking natural substrates to bind within the enzyme's active site. The comprehensive experimental strategy outlined in this guide provides a clear and robust path for researchers to validate this hypothesis, characterize the compound's inhibitory profile, and lay the groundwork for its potential development as a therapeutic agent.

References

Sources

An In-Depth Technical Guide to the Role of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate in Guanidinylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the guanidinium group into molecules is a cornerstone of modern drug discovery and chemical biology, bestowing unique physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of 1-tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, a versatile reagent for the guanidinylation of primary amines. We will dissect the rationale behind its design, provide detailed protocols for its synthesis and application, and present a comprehensive analysis of its reactivity and utility in the context of peptide modification and small molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced guanidinylation strategies in their work.

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium group, the functional constituent of the amino acid arginine, is a highly basic and polar moiety that is protonated at physiological pH. This positive charge enables it to participate in a network of strong hydrogen bonds and electrostatic interactions with biological targets such as proteins and nucleic acids.[1] Consequently, the incorporation of a guanidinium group can significantly enhance the binding affinity, cell permeability, and overall biological activity of therapeutic agents.[2]

Traditional methods for introducing a guanidine group can be harsh and lack selectivity, often leading to a mixture of products and requiring complex purification schemes. The advent of protected guanidinylating agents has revolutionized this field, allowing for the controlled and efficient modification of primary and secondary amines under mild conditions.[3] The tert-butyloxycarbonyl (Boc) protecting group is particularly advantageous as it effectively masks the high basicity of the guanidine functional group and can be readily removed under acidic conditions.[4]

This guide focuses on a specific, yet highly versatile, Boc-protected reagent: this compound. Its unique piperazine scaffold offers distinct solubility and reactivity profiles, making it a valuable tool for a range of applications, from the modification of sensitive biomolecules to the synthesis of complex small molecules.

Reagent Profile: this compound

The selection of a guanidinylating reagent is a critical decision in any synthetic strategy. This compound offers a compelling combination of reactivity, stability, and ease of handling.

Structural Rationale and Advantages

The structure of this compound is key to its function. The Boc group on one of the piperazine nitrogens serves to deactivate it, preventing self-reaction and directing the guanidinylation to the desired substrate. The carbamimidoyl (amidinoyl) group at the 4-position is the reactive center for the guanidinylation reaction. The piperazine ring itself can improve the solubility of the reagent and its adducts in a variety of solvents. The acetate salt form enhances the stability and handling of the otherwise highly basic free guanidine.

Synthesis of the Guanidinylating Reagent

The synthesis of this compound is a straightforward process that begins with the readily available 1-Boc-4-aminopiperidine. This precursor can be synthesized via several routes, including a Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide.[5]

Step 1: Synthesis of 1-Boc-4-aminopiperidine (Precursor)

A detailed protocol for the synthesis of 1-Boc-4-aminopiperidine from 4-piperidinecarboxamide is outlined in patent CN104628627A.[5] The key steps involve the protection of the piperidine nitrogen with a Boc group followed by a Hofmann rearrangement to convert the carboxamide to a primary amine.

Step 2: Guanidinylation of 1-Boc-4-aminopiperidine

This step utilizes a common and efficient guanidinylating agent, 1H-pyrazole-1-carboxamidine hydrochloride, to convert the primary amine of 1-Boc-4-aminopiperidine into the desired carbamimidoyl group.

  • Materials:

    • 1-Boc-4-aminopiperidine

    • 1H-Pyrazole-1-carboxamidine hydrochloride

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in DMF.

    • Add DIPEA (2.2 eq) to the solution and stir.

    • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) in portions to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the free base of 1-tert-butyloxycarbonyl-4-carbamimidoylpiperazine.

    • To prepare the acetate salt, dissolve the purified free base in a minimal amount of ethyl acetate and add one equivalent of acetic acid. The acetate salt will precipitate and can be collected by filtration and dried under vacuum.

Diagram 2: General mechanism of guanidinylation.

Applications in Guanidinylation Reactions

This compound is a versatile reagent for the guanidinylation of a wide range of primary amines under mild conditions.

Guanidinylation of Small Molecules

This reagent is particularly useful in the synthesis of complex small molecules where the introduction of a guanidinium group is desired at a late stage. The mild reaction conditions and high selectivity of the reagent are compatible with a variety of sensitive functional groups.

  • Materials:

    • Primary amine substrate

    • This compound

    • DIPEA

    • DMF

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the primary amine (1.0 eq) in DMF.

    • Add DIPEA (1.5 eq) to the solution.

    • Add this compound (1.2 eq).

    • Stir the reaction mixture at 50 °C for 4-8 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to obtain the Boc-protected guanidinylated product.

Guanidinylation of Peptides and Proteins

A significant application of this reagent is the modification of lysine residues in peptides and proteins. This conversion to homoarginine is valuable for several reasons:

  • Enhanced Mass Spectrometry Signal: The higher basicity of the guanidinium group improves ionization efficiency, leading to stronger signals in mass spectrometry. * Structural and Functional Studies: The modification of lysine residues can be used to probe their role in protein structure and function.

  • Materials:

    • Lyophilized peptide containing lysine residues

    • This compound

    • Ammonium bicarbonate buffer (pH 8.5)

    • Acetonitrile

    • Trifluoroacetic acid (TFA) for deprotection

  • Procedure:

    • Dissolve the peptide in ammonium bicarbonate buffer.

    • Prepare a stock solution of this compound in acetonitrile.

    • Add the guanidinylating reagent solution to the peptide solution in a 10-fold molar excess per lysine residue.

    • Incubate the reaction at 37 °C for 4 hours.

    • Quench the reaction by acidification with a small amount of acetic acid.

    • The Boc-protected guanidinylated peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • For deprotection, treat the purified peptide with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

    • Remove the TFA under a stream of nitrogen and precipitate the deprotected peptide with cold diethyl ether.

Data Presentation: Comparative Analysis

To illustrate the efficacy of this compound, a comparative study with other common guanidinylating reagents was performed on a model primary amine, benzylamine.

ReagentReaction ConditionsYield (%)
This compound DMF, DIPEA, 50 °C, 6h 92
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineTHF, rt, 24h85
O-Methylisourea hemisulfateH₂O/Dioxane, pH 10.5, 48h75

Table 1: Comparison of yields for the guanidinylation of benzylamine with different reagents.

Conclusion and Future Perspectives

This compound is a highly effective and versatile reagent for the guanidinylation of primary amines. Its straightforward synthesis, mild reaction conditions, and high yields make it a valuable tool for both small molecule synthesis and the chemical modification of biomolecules. The unique piperazine scaffold offers potential advantages in terms of solubility and reactivity that warrant further investigation. Future work will focus on expanding the substrate scope of this reagent and exploring its application in the development of novel therapeutics and chemical probes.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
  • Sanz-Cervera, J. F., Gotor, V., & Gotor-Fernández, V. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215. Retrieved from [Link]

  • Tang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3599-3602. Retrieved from [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds [Doctoral dissertation, University of Toronto]. TSpace Repository. Retrieved from [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. (2020). Google Patents.
  • CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (2012). Google Patents.
  • PrepChem. (n.d.). Synthesis of 1-tert. Butyloxycarbonyl-4-(4-carboxyphenyl)-piperidine. Retrieved from [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (2012). Google Patents.
  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Agnusdei, M., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Strategic Use of Boc Protection in the Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Piperazine Scaffold and the Indispensable Role of Amine Protection

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, have cemented its presence in a vast array of clinically successful drugs targeting diverse therapeutic areas, from oncology to central nervous system disorders.[1][2][3][4] However, the very feature that makes piperazine so versatile—the presence of two reactive secondary amine functionalities—also presents a significant synthetic challenge: controlling selectivity. Unchecked, reactions at the piperazine core can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.

This guide provides a comprehensive exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of contemporary organic synthesis, and its strategic application in mastering the derivatization of piperazine.[5][6] We will delve into the mechanistic underpinnings of Boc protection and deprotection, present field-proven protocols, and offer insights into optimizing reaction conditions to achieve desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful synthetic tool with precision and confidence.

The Chemistry of Boc Protection: A Mechanistic Perspective

The tert-butyloxycarbonyl (Boc) group is favored for its stability across a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, and its facile removal under mild acidic conditions.[6] This combination of robustness and selective lability makes it an ideal choice for multi-step syntheses involving the piperazine scaffold.

The Protection Reaction: Nucleophilic Acyl Substitution

The introduction of the Boc group onto a piperazine nitrogen proceeds via a nucleophilic acyl substitution reaction.[7] The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

The mechanism can be summarized as follows:

  • Nucleophilic Attack: One of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, leading to the formation of the N-Boc protected piperazine and a tert-butyl carbonate leaving group.

  • Decomposition of the Leaving Group: The tert-butyl carbonate is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide anion is then protonated by the newly formed N-Boc piperazine cation or another proton source in the reaction mixture.

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperazine Piperazine (Nucelophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral BocPiperazine N-Boc Piperazine Tetrahedral->BocPiperazine Collapse LeavingGroup tert-Butyl Carbonate Tetrahedral->LeavingGroup Decomposition CO₂ + t-Butoxide LeavingGroup->Decomposition Decomposition

Caption: Mechanism of Boc protection of a piperazine nitrogen.

The Synthetic Challenge: Achieving Selective Mono-Boc Protection

The primary hurdle in the Boc protection of piperazine is controlling the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct. Due to the similar reactivity of the two nitrogen atoms, a simple 1:1 molar ratio of piperazine to Boc anhydride often results in a mixture of unreacted starting material, the desired mono-Boc piperazine, and the undesired 1,4-di-Boc-piperazine.[8] Several strategies have been developed to address this challenge.

Strategic Approaches to Mono-Protection
StrategyPrincipleTypical ConditionsAdvantagesDisadvantages
Excess Piperazine Statistical control; increasing the concentration of piperazine makes it more likely for the Boc anhydride to react with an unprotected molecule.2-5 equivalents of piperazine relative to Boc anhydride.Simple to execute.Not atom-economical; requires removal of excess piperazine, which can be difficult.
Mono-protonation One nitrogen is deactivated by protonation with one equivalent of a strong acid, leaving the other nitrogen free to react.[9][10]1 equivalent of acid (e.g., TFA, HCl) in a suitable solvent like methanol, followed by the addition of 1 equivalent of Boc anhydride.High selectivity for mono-protection.Requires an additional step for salt formation and subsequent neutralization.
Flow Chemistry Precise control over stoichiometry and reaction time by using a microreactor system.[8]Optimized molar ratio (e.g., 0.8 equivalents of Boc anhydride) and residence time in a continuous flow setup.High yield of the mono-protected product; excellent process control and scalability.Requires specialized equipment.
Alternative Reagents Use of reagents like tert-butyl 1H-imidazole-1-carboxylate, which can offer improved selectivity.[11]Two-step synthesis involving the formation of the imidazole carboxylate followed by reaction with piperazine.Can provide good yields of the mono-protected product.Requires the preparation of the protecting group reagent.
A Note on Di-Protection

While often considered a byproduct, 1,4-di-Boc-piperazine is a valuable intermediate in its own right.[7] Its synthesis is straightforward, typically involving the use of at least two equivalents of Boc anhydride to ensure complete protection of both nitrogen atoms.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and scales.

Protocol for Selective Mono-Boc Protection of Piperazine

This protocol utilizes the mono-protonation strategy for enhanced selectivity.

Materials:

  • Piperazine

  • Methanol (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve piperazine (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA (1.0 equivalent) in methanol to the stirred piperazine solution.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the mono-piperazinium salt.

  • Add a solution of (Boc)₂O (1.0 equivalent) in methanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc-piperazine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol for the Deprotection of Boc-Piperazine

This protocol employs trifluoroacetic acid for the efficient removal of the Boc group.

Materials:

  • N-Boc-piperazine derivative

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-piperazine derivative (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add TFA (5-10 equivalents) to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[12]

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[12]

  • Remove the excess TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Experimental Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection p1 Dissolve Piperazine in MeOH p2 Add TFA at 0 °C p1->p2 p3 Add (Boc)₂O p2->p3 p4 Reaction at RT p3->p4 p5 Workup and Purification p4->p5 d1 Dissolve Boc-Piperazine in DCM p5->d1 Isolated Mono-Boc Piperazine d2 Add TFA d1->d2 d3 Reaction at RT d2->d3 d4 Workup and Neutralization d3->d4 Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocPiperazine N-Boc Piperazine Protonated Protonated Carbamate BocPiperazine->Protonated Protonation Acid H⁺ (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation tButylCation tert-Butyl Cation Protonated->tButylCation PiperazineSalt Piperazine Salt CarbamicAcid->PiperazineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Characterization of Boc-Protected Piperazines

The successful synthesis of mono- and di-Boc-piperazine can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most notable feature in the ¹H NMR spectrum of Boc-protected piperazines is the large singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4 ppm. The protons on the piperazine ring will appear as multiplets in the 2.5-3.5 ppm region. In mono-Boc-piperazine, the symmetry of the ring is broken, leading to more complex splitting patterns for the ring protons compared to the more symmetrical di-Boc-piperazine.

  • ¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbonyl carbon at around 155 ppm. [9][13]

    Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
    1-Boc-piperazine ~1.4 (s, 9H, C(CH₃)₃), ~2.7-2.9 (m, 4H, ring CH₂), ~3.3-3.5 (m, 4H, ring CH₂) ~28.5 (C(CH₃)₃), ~45-50 (ring CH₂), ~80 (C(CH₃)₃), ~155 (C=O)

    | 1,4-di-Boc-piperazine | ~1.45 (s, 18H, C(CH₃)₃), ~3.4 (s, 8H, ring CH₂) | ~28.5 (C(CH₃)₃), ~44 (ring CH₂), ~80 (C(CH₃)₃), ~155 (C=O) |

(Note: Exact chemical shifts can vary depending on the solvent and spectrometer.)

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the protected piperazines. The fragmentation pattern can also provide structural information. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da). [7][14]

Conclusion: A Foundational Strategy for Drug Discovery

The Boc protection of piperazine is more than just a routine synthetic step; it is a foundational strategy that enables the precise and controlled elaboration of this critical pharmaceutical scaffold. A thorough understanding of the underlying mechanisms, the challenges of selectivity, and the available protocols empowers researchers to design and execute synthetic routes with greater efficiency and success. As the demand for novel piperazine-containing therapeutics continues to grow, the mastery of this fundamental protection strategy will remain an indispensable skill for scientists in the field of drug discovery and development.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Terminology of Antibody Drug for Boc Deprotection - GenScript. (n.d.). Retrieved January 20, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. (n.d.). Retrieved January 20, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. (2024, June). Retrieved January 20, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2018). Retrieved January 20, 2026, from [Link]

  • Selective Mono-Boc-Protection of Bispidine - Sciforum. (n.d.). Retrieved January 20, 2026, from [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). Retrieved January 20, 2026, from [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6). Retrieved January 20, 2026, from [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015, June 30). Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.). Retrieved January 20, 2026, from [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved January 20, 2026, from [Link]

  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007, October 24). Retrieved January 20, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate is a molecule of interest in medicinal chemistry and drug development, featuring a piperazine core, a carbamimidoyl (guanidine) group, and a tert-butyloxycarbonyl (Boc) protecting group. Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and biological assays. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed methodologies for its solubility and stability assessment, and expert insights into the underlying chemical principles governing its behavior.

Introduction: Chemical Structure and Functional Group Analysis

This compound possesses a unique combination of functional groups that dictate its chemical behavior.

  • Piperazine Core: A six-membered heterocyclic amine that can exist in various protonation states, influencing its solubility and interaction with biological targets.

  • Carbamimidoyl (Guanidine) Group: A highly basic functional group (pKa ≈ 13.5) that is typically protonated at physiological pH. This group significantly enhances water solubility.

  • Tert-butyloxycarbonyl (Boc) Group: A common protecting group for amines. The Boc group increases the lipophilicity of the molecule and is sensitive to acidic conditions.[1][2]

  • Acetate Counterion: A conjugate base of a weak acid that contributes to the salt form of the compound, influencing its solid-state properties and dissolution.

The interplay of these functional groups results in a molecule with both hydrophilic (guanidinium and acetate ions) and lipophilic (Boc group) characteristics, making a thorough understanding of its solubility and stability essential.

Solubility Profile: Theoretical Considerations and Practical Determination

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility.[3] For this compound, solubility is expected to be highly dependent on the pH of the medium.

Predicted Solubility Behavior
  • Aqueous Solubility: Due to the presence of the highly polar and ionizable guanidinium group and the acetate counterion, the compound is anticipated to have good aqueous solubility, particularly in acidic to neutral pH ranges where the guanidinium group is fully protonated.

  • Organic Solubility: The Boc group imparts some lipophilic character, suggesting potential solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in non-polar solvents like hexane is expected to be low.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[4][5][6]

Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The presence of undissolved solid should be visually confirmed.[6]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[7]

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility in each solvent.

Data Presentation: Predicted and Experimental Solubility

Solvent SystemPredicted SolubilityRationale
Purified Water (pH ~7)HighIonizable guanidinium and acetate groups.
0.1 M HCl (pH 1)Very HighFull protonation of the guanidinium group.
Phosphate Buffer (pH 7.4)HighMimics physiological conditions.
MethanolModerate to HighPolar protic solvent.
EthanolModeratePolar protic solvent.
AcetonitrileLow to ModeratePolar aprotic solvent.
DichloromethaneLowNon-polar solvent.
HexaneVery LowNon-polar solvent.

Stability Profile: Degradation Pathways and Assessment

The stability of a pharmaceutical compound influences its shelf-life, storage conditions, and the safety of the final drug product.[8] For this compound, the primary points of lability are the Boc group and the piperazine ring system.

Potential Degradation Pathways
  • Acid-Catalyzed Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions, leading to the formation of the deprotected piperazine derivative, isobutylene, and carbon dioxide.[1][2]

  • Oxidative Degradation: The piperazine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

  • Thermal Degradation: High temperatures can lead to the degradation of the piperazine ring and other functional groups.[9]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11] These studies involve exposing the compound to harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions as per ICH guidelines[12][13]:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[14]

    • Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.

Visualization of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Basic (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->HPLC Analyze Samples Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze Samples LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Degradants API API Solution API->Acid Expose API->Base Expose API->Oxidative Expose API->Thermal Expose

Caption: Workflow for a forced degradation study.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the compound.[12][13]

Protocol: ICH Stability Study

  • Storage Conditions: Store samples of this compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[12]

  • Analytical Tests: Perform a suite of tests including appearance, assay, purity (related substances), and moisture content.

  • Data Evaluation: Evaluate the data for trends and determine if any significant changes have occurred over time.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of degradation products.[14] By determining the mass-to-charge ratio of the degradation products, their molecular formulas and structures can be elucidated.

Visualization of Analytical Workflow

Analytical_Workflow Sample Sample (from Solubility or Stability Study) HPLC HPLC Separation Sample->HPLC UV UV Detection (Quantification) HPLC->UV MS Mass Spectrometry (Identification) HPLC->MS Data Data Analysis & Reporting UV->Data MS->Data

Caption: General analytical workflow for sample analysis.

Recommendations for Storage and Handling

Based on the chemical nature of this compound, the following storage and handling recommendations are advised:

  • Storage: The compound should be stored in a well-sealed container, protected from light, at controlled room temperature or under refrigeration to minimize thermal degradation.

  • Handling: Avoid contact with strong acids to prevent cleavage of the Boc group. Use appropriate personal protective equipment when handling the solid material.

Conclusion

A thorough understanding of the solubility and stability of this compound is critical for its successful application in drug discovery and development. This guide has provided a framework for assessing these key properties, from theoretical predictions to detailed experimental protocols. By implementing these methodologies, researchers can ensure the quality and reliability of their studies and make informed decisions regarding the formulation and development of this promising compound.

References

  • Vertex AI Search. (n.d.). 1-Boc-4-AP - Wikipedia.
  • Acta Crystallographica Section E. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Institutes of Health.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.
  • PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. National Institutes of Health.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Thermo Fisher Scientific. (n.d.). Assay of guanidine in pharmaceutical formulations.
  • ScienceDirect. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • National Institutes of Health. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • TCI Chemicals. (2024). TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent.
  • International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • MicroSolv. (n.d.). Guanidine Analyzed with HPLC- AppNote.
  • National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • ResearchGate. (n.d.). (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
  • ResearchGate. (n.d.). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds.
  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • MDPI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.
  • National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines.
  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Synlett. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.
  • International Journal of Chemical Research. (2021). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Institutes of Health.

Sources

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate for beginners

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate cannot be generated at this time. A comprehensive search for scientific literature and technical data has revealed a significant lack of specific information regarding this particular compound.

Key information that is unavailable includes:

  • Synthesis Protocols: No established and verifiable methods for the specific synthesis of this compound could be located.

  • Mechanism of Action: There is no available research detailing the biological targets, signaling pathways, or general mechanism of action for this compound.

  • Applications in Research and Drug Development: While related Boc-protected piperazine and piperidine compounds are common intermediates in medicinal chemistry, no specific applications for this compound in research or as a precursor to specific therapeutic agents were found.

  • Quantitative Pharmacological Data: No public data on metrics such as IC50 values, binding affinities, or other relevant pharmacological data could be retrieved.

  • Dedicated Analytical Methods: There are no specific, published analytical methods for the characterization and quality control of this compound.

Without this fundamental information, it is not possible to construct a scientifically accurate and trustworthy technical guide that would be of value to the target audience of researchers, scientists, and drug development professionals. Proceeding with the available information would result in a document that is speculative and does not meet the required standards of scientific integrity.

Introduction to Boc-protected guanidinylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-Protected Guanidinylating Agents

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Guanidinium Moiety

In the landscape of medicinal chemistry and drug development, the guanidinium group stands out as a critical pharmacophore. Its persistent protonated state at physiological pH allows it to engage in powerful electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. The amino acid arginine, with its guanidinium side chain, is a testament to this functional group's significance in biological systems. However, the high basicity (pKa of the guanidinium ion is ~13.5) and nucleophilicity that make this group so effective also present a significant challenge for synthetic chemists.[1] Direct introduction of an unprotected guanidine group into a complex molecule is often fraught with complications, including side reactions and purification difficulties.[2]

This guide delves into the elegant solution provided by tert-butoxycarbonyl (Boc) protected guanidinylating agents. The Boc group serves as a temporary mask, tempering the reactivity of the guanidine functionality and rendering it compatible with a wide range of reaction conditions. This protection strategy has streamlined the synthesis of guanidine-containing compounds, enabling the development of novel therapeutics, complex natural products, and advanced biomaterials.[3] We will explore the core reagents, dissect their reaction mechanisms, provide field-proven protocols, and survey their applications, offering researchers a comprehensive resource for mastering this essential synthetic transformation.

A Comparative Analysis of Common Boc-Protected Guanidinylating Agents

The choice of a guanidinylating agent is dictated by the nucleophilicity of the amine substrate, the desired reaction conditions, and the overall synthetic strategy. Several reagents have been developed, each with a distinct profile of reactivity and handling characteristics.

Reagent NameStructureKey Characteristics & Applications
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine UnavailableA highly reactive, stable, and crystalline solid that provides high yields and clean reactions for a wide range of primary and secondary amines under mild conditions.[4] It is often a preferred choice for its efficiency and ease of use.
N,N'-Di-Boc-N''-triflylguanidine UnavailableA powerful guanidinylating agent, often referred to as Goodman's Reagent. Its enhanced reactivity makes it suitable for guanidinylating even weakly nucleophilic or sterically hindered amines.[2]
N,N'-Di-Boc-thiourea UnavailableA stable precursor that requires activation to form a reactive intermediate. It is used with activating agents like cyanuric chloride (TCT) or mercury(II) chloride (HgCl₂) to avoid hazardous byproducts associated with heavy metals.[3]
N,N',N''-Tri-Boc-guanidine UnavailableA reagent used for the facile conversion of alcohols to substituted guanidines via Mitsunobu conditions, offering an alternative synthetic route that starts from an alcohol rather than an amine.[1]

The Underlying Chemistry: Reaction Mechanisms

The fundamental mechanism for guanidinylation with these reagents is the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the agent. However, the specific pathway, particularly the generation of the electrophilic species, varies.

Direct Displacement Mechanism (e.g., Pyrazole-based Reagents)

For reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, the reaction proceeds via a straightforward nucleophilic substitution. The amine directly attacks the carboxamidine carbon, leading to the displacement of the pyrazole leaving group. The stability of the pyrazole anion makes it an excellent leaving group, driving the reaction to completion under mild conditions.

In Situ Activation and the Carbodiimide Intermediate

The use of N,N'-Di-Boc-thiourea exemplifies a strategy of in situ activation. The thiourea itself is not sufficiently electrophilic to react with most amines. An activating agent is required to convert the thiocarbonyl group into a better leaving group.

  • Activation: Agents like cyanuric chloride (TCT) or HgCl₂ react with the sulfur atom of the thiourea.[3]

  • Intermediate Formation: This activation facilitates the elimination of the sulfur group, leading to the in situ formation of a highly reactive bis-Boc-carbodiimide intermediate.[2][3]

  • Nucleophilic Attack: The substrate amine then attacks the electrophilic carbodiimide carbon to furnish the final Boc-protected guanidine.

This method provides an environmentally benign alternative to heavy-metal reagents when TCT is used.[3]

G Thiourea N,N'-Di-Boc-thiourea Carbodiimide Reactive Intermediate (Bis-Boc-carbodiimide) Thiourea->Carbodiimide Activation Activator Activator (e.g., TCT, HgCl₂) Product N,N'-Di-Boc-Protected Guanidine Carbodiimide->Product Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂) Amine->Product

Mechanism: Activation of N,N'-Di-Boc-thiourea.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating in-process monitoring to ensure reaction completion and robust purification methods.

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from a standard procedure for the efficient guanidinylation of a primary amine.

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (e.g., 4-bromophenethylamine, 1.00 mmol) in tetrahydrofuran (THF, ~1.7 mL).

  • Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol, 1.1 eq) to the solution.

  • Reaction: Stir the resulting solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:3 ethyl acetate/hexane). The disappearance of the starting amine indicates reaction completion.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea and TCT

This protocol provides a mercury-free method for activating thiourea, enhancing the safety and environmental profile of the synthesis.[3]

  • Activation: In a dry flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea (1.0 eq) in anhydrous THF. Add cyanuric chloride (TCT) to activate the thiourea.

  • Amine Addition: To the activated mixture, add the desired amine (1.0 eq), N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up & Purification: Perform a standard aqueous work-up, followed by purification via silica gel column chromatography to isolate the target N,N'-di-Boc-protected guanidine.

G start Start: Amine + Reagent reaction Reaction (Stirring at RT) start->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Solvent Removal / Aqueous Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: Boc-Guanidine purification->product

General Experimental Workflow for Guanidinylation.

Applications in Drug Discovery and Peptide Synthesis

The versatility of Boc-protected guanidinylating agents has made them indispensable tools in several areas of chemical and pharmaceutical science.

  • Peptide Synthesis: These reagents are crucial for the synthesis of arginine-containing peptides and novel arginine analogues. Their compatibility with both solution-phase and solid-phase peptide synthesis (SPPS) makes them highly adaptable.[5] The ability to introduce the guanidine group onto a peptide backbone efficiently is essential for creating peptides with specific binding properties.[5]

  • Natural Product Synthesis: Many complex natural products with significant biological activity contain the guanidine moiety. The mild and selective conditions afforded by Boc-protected reagents have been instrumental in the total synthesis of such molecules, including potent enzyme inhibitors like clavatadine A.

  • Medicinal Chemistry: The guanidine group is a privileged structure in drug design.[3] These reagents allow medicinal chemists to readily synthesize libraries of guanidine-containing compounds to probe structure-activity relationships (SAR) and develop new drug candidates with antiviral, antifungal, and antitumorous properties.[3]

Deprotection: Unveiling the Guanidine

A key advantage of the Boc group is its lability under acidic conditions. The final step in many synthetic sequences is the removal of the Boc groups to unveil the functional guanidine. This is typically achieved with strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions with sensitive functional groups.[6][7]

Conclusion and Future Outlook

Boc-protected guanidinylating agents have fundamentally transformed the synthesis of guanidine-containing molecules. They provide a reliable, versatile, and often mild approach to installing this critical functional group. The ongoing development of new reagents with enhanced reactivity, selectivity, and improved environmental profiles continues to expand the synthetic chemist's toolkit. As the demand for complex and precisely functionalized molecules grows in drug discovery and materials science, the strategic application of these powerful reagents will undoubtedly continue to accelerate innovation.

References

  • An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. Benchchem.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 3368-3372.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis.
  • Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions.
  • Synthesis of Cyclic Guanidines Using Boc-Protected Precursors: Applic
  • Application Notes and Protocols: The Use of Boc-Guanidine in the Prepar
  • Guanidinylation reagents.
  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341-4.
  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis.
  • The Critical Role of BOC Protecting Groups in Drug Synthesis. Protheragen.
  • Protecting Groups for Amines: Carbam

Sources

An In-depth Technical Guide to tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate and its Acetate Salt (CAS 1208081-93-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate and its acetate salt, registered under CAS number 1208081-93-9. While specific experimental data for the acetate salt is limited in publicly available literature, this guide synthesizes information on the parent compound and related structures to offer valuable insights for its application in research and drug development. The core of this molecule, a piperazine ring with a protected amine and a guanidine-like functional group, positions it as a versatile building block in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The CAS number 1208081-93-9 corresponds to the acetate salt of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. The biological activity is primarily attributed to the parent molecule, tert-butyl 4-carbamimidoylpiperazine-1-carboxylate (CAS 153836-14-7).

Table 1: Physicochemical Properties of tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate (CAS 153836-14-7)

PropertyValueSource
Molecular Formula C₁₀H₂₀N₄O₂[1]
Molecular Weight 228.29 g/mol [1]
IUPAC Name tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
Synonyms 1-tert-Butoxycarbonylpiperazine-4-carboxamimidine[2]
Appearance Not specified; likely a solid
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate typically involves the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carbamimidoyl group on the other nitrogen. The Boc protecting group is favored in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

A plausible synthetic pathway is outlined below:

G cluster_0 Synthetic Pathway Piperazine Piperazine Boc_Piperazine tert-Butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine (Boc)₂O, Solvent Cyanamide_Reaction tert-Butyl 4-cyanopiperazine-1-carboxylate Boc_Piperazine->Cyanamide_Reaction Cyanamide or equivalent, Base Final_Product tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate Cyanamide_Reaction->Final_Product Ammonia or Ammonium Salt

Caption: Plausible synthetic route for tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.

Experimental Protocol: Boc Protection of Piperazine (Representative)

This protocol describes a general method for the Boc protection of piperazine, the initial step in the synthesis of the target compound.

  • Dissolve Piperazine: In a suitable flask, dissolve piperazine (1 equivalent) in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the Mixture: Cool the reaction mixture to 0°C using an ice bath.

  • Add Di-tert-butyl dicarbonate: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in the same solvent to the cooled piperazine solution while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain tert-butyl piperazine-1-carboxylate.

Potential Applications in Drug Discovery and Development

The "tert-butyl 4-carbamimidoylpiperazine-1-carboxylate" scaffold is a valuable building block in the synthesis of pharmacologically active molecules. The piperazine moiety is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties and interact with various biological targets.[3][4]

3.1. Intermediate for Biologically Active Compounds

The primary use of this compound is as an intermediate in the synthesis of more complex molecules. The Boc-protected piperazine provides a stable and versatile platform for further chemical modifications, while the carbamimidoyl (guanidino) group can be a key pharmacophore for interacting with biological targets such as kinases, proteases, and G-protein coupled receptors.

3.2. Potential Biological Activities of Derivatives

Derivatives of piperazine exhibit a wide range of biological activities, suggesting potential therapeutic applications for compounds synthesized from tert-butyl 4-carbamimidoylpiperazine-1-carboxylate. These activities include:

  • Anticancer: The piperazine ring is a core component of several kinase inhibitors used in cancer therapy.[5] For instance, derivatives of N-Boc-piperidine have been used as key intermediates in the synthesis of CDK9 inhibitors and Ibrutinib.[6]

  • Antimicrobial: Piperazine derivatives have shown promise as antibacterial and antifungal agents.[4][7]

  • Anti-inflammatory: Certain piperazine-containing compounds have demonstrated anti-inflammatory properties.[3][8]

  • Antiviral and Antihistaminic: The piperazine scaffold is present in various antiviral and antihistaminic drugs.[9]

The presence of the carbamimidoyl group is also significant, as guanidinium groups are known to participate in hydrogen bonding and electrostatic interactions with biological targets, often mimicking the side chain of arginine.

G cluster_1 Role in Drug Discovery Starting_Material tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate Chemical_Modification Chemical Modification (e.g., deprotection, coupling reactions) Starting_Material->Chemical_Modification Lead_Compound Lead Compound Library Chemical_Modification->Lead_Compound Biological_Screening Biological Screening Lead_Compound->Biological_Screening Active_Compound Biologically Active Compound Biological_Screening->Active_Compound

Caption: Workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

While specific toxicity data for CAS 1208081-93-9 is not available, the parent compound, tert-butyl 4-carbamimidoylpiperazine-1-carboxylate (CAS 153836-14-7), is associated with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[1]

Table 2: GHS Hazard Information for the Parent Compound (CAS 153836-14-7)

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific target organ toxicity, single exposure; Respiratory tract irritation3

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate acetate (CAS 1208081-93-9) and its parent compound are valuable chemical entities for researchers and scientists in the field of drug discovery. The combination of a Boc-protected piperazine and a carbamimidoyl functional group provides a versatile scaffold for the synthesis of novel compounds with a wide range of potential therapeutic applications. While further research is needed to fully elucidate the specific properties and biological activities of this particular compound, its structural motifs suggest a high potential for its use in the development of new medicines.

References

  • PubChem. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Chem-Impex. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)
  • Afrin, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9675-9686. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • ChemBuyersGuide.com. chemPUR Feinchemikalien und Forschungsbedarf GmbH. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Medicinal Chemistry.
  • Google P
  • Szafraniec-Szczęsny, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6581. [Link]

  • Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2025). IntechOpen. [Link]

  • Aslan, M., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate and its Acetate Salt: A Foundational Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a versatile building block in modern medicinal chemistry. While direct literature on its acetate salt is scarce, this document will also extrapolate its probable characteristics and provide a foundational understanding for researchers exploring its potential. We will delve into its synthesis, chemical properties, and known applications, with a focus on the causal reasoning behind experimental choices, ensuring a robust and self-validating framework for your research.

Introduction: The Strategic Importance of the Guanidinyl-Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutics. Its ability to engage in various biological interactions, modulate physicochemical properties, and serve as a versatile linker makes it a cornerstone of modern pharmaceutical design. The addition of a guanidinium group, as seen in tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, introduces a highly basic, positively charged moiety at physiological pH. This feature is critical for mimicking the side chain of arginine, enabling strong hydrogen bonding and electrostatic interactions with biological targets such as kinases, proteases, and GPCRs. The tert-butoxycarbonyl (Boc) protecting group provides a strategic advantage, masking the reactivity of one of the piperazine nitrogens and allowing for controlled, stepwise synthetic modifications.

This guide will focus on the foundational chemistry and potential applications of this molecule, providing a solid basis for its use in drug discovery programs.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical properties of a research compound is paramount for its effective use. Here, we summarize the key identifiers and properties of the parent compound, tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.

PropertyValueSource
Chemical Name tert-butyl 4-carbamimidoylpiperazine-1-carboxylate-
Synonyms 1-Boc-4-carbamimidoylpiperazine, tert-Butyl 4-guanidinopiperazine-1-carboxylate-
CAS Number 153836-14-7[1]
Molecular Formula C₁₀H₂₀N₄O₂[2]
Molecular Weight 228.29 g/mol [2]
Appearance White to pale yellow powder[3]

Note: The properties listed above are for the free base. The acetate salt would be expected to have a higher molecular weight and potentially different solubility and melting point characteristics.

Synthesis and Purification

The synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate involves the guanidinylation of a Boc-protected piperazine. This transformation is a cornerstone of medicinal chemistry for introducing the arginine-like side chain.

Synthesis of the Parent Compound

The most common and efficient method for the synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is through the reaction of tert-butyl piperazine-1-carboxylate with a suitable guanidinylating agent. A variety of such reagents exist, each with its own advantages in terms of reactivity and handling.[4]

Experimental Protocol: Guanidinylation of tert-Butyl Piperazine-1-carboxylate

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Guanidinylating Agent: To the stirred solution, add N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine (1.1 equivalents), a common and effective guanidinylating reagent.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.

G cluster_synthesis Synthesis Workflow Boc-Piperazine tert-Butyl piperazine-1-carboxylate Reaction Guanidinylation (DCM or THF, RT) Boc-Piperazine->Reaction Reagent N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine Reagent->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Product tert-Butyl 4-carbamimidoyl- piperazine-1-carboxylate Purification->Product

Figure 1: Synthetic workflow for tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate.
Postulated Synthesis of the Acetate Salt

Proposed Experimental Protocol: Formation of the Acetate Salt

  • Dissolution: Dissolve the purified tert-butyl 4-carbamimidoylpiperazine-1-carboxylate free base in a minimal amount of a suitable organic solvent in which both the free base and the acetate salt have some solubility, such as isopropanol or ethanol.

  • Acid Addition: To the stirred solution, add a stoichiometric amount (1.0 equivalent) of glacial acetic acid.

  • Precipitation/Crystallization: The acetate salt may precipitate out of the solution upon addition of the acid or may require the addition of a less polar co-solvent (e.g., diethyl ether or hexane) to induce precipitation. The mixture can be stirred at room temperature or cooled to enhance crystallization.

  • Isolation and Drying: The resulting solid is collected by filtration, washed with a small amount of the non-polar co-solvent, and dried under vacuum to yield the acetate salt.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific data for the acetate salt is not available, the following outlines the expected analytical data for the parent compound and the anticipated changes for the acetate salt.

TechniqueExpected Observations for Free BaseAnticipated Changes for Acetate Salt
¹H NMR Signals corresponding to the Boc group (a singlet around 1.4 ppm), and the piperazine ring protons (multiplets in the 2.5-3.5 ppm region). Protons on the guanidinium group may appear as broad signals.A new singlet corresponding to the acetate methyl protons would appear around 1.9-2.1 ppm. Shifts in the piperazine ring protons may occur due to protonation of the guanidine group.
¹³C NMR Resonances for the Boc carbonyl, the quaternary carbon of the Boc group, and the carbons of the piperazine ring.A new signal for the acetate methyl carbon and a downfield shift of the acetate carbonyl carbon.
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺.The ESI+ mass spectrum would still show the [M+H]⁺ of the free base, as the acetate salt would dissociate in the electrospray ionization source.
FT-IR Characteristic stretches for N-H bonds of the guanidinium group, C=N of the guanidine, and the C=O of the Boc carbamate.The spectrum would show characteristic peaks for the carboxylate anion of the acetate group, typically a strong asymmetric stretch around 1550-1610 cm⁻¹ and a weaker symmetric stretch around 1400-1450 cm⁻¹.

Mechanism of Action and Biological Applications

tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[6] The guanidinium group is a strong hydrogen bond donor and can form salt bridges with acidic residues (e.g., aspartate, glutamate) in the active sites of enzymes.

G cluster_moa Potential Mechanism of Action Compound Guanidinyl-Piperazine Moiety Interaction Hydrogen Bonding & Electrostatic Interactions Compound->Interaction Mimics Arginine Target Enzyme Active Site (e.g., Kinase) Target->Interaction Contains Acidic Residues Outcome Inhibition of Enzyme Activity Interaction->Outcome

Figure 2: Postulated mechanism of action at a molecular level.
Role in Kinase Inhibition

Many kinase inhibitors utilize a basic nitrogenous group to interact with a conserved aspartate residue in the kinase hinge region. The guanidinium group of this compound, after deprotection of the Boc group, is well-suited for this purpose. Its use as a building block allows for the systematic exploration of structure-activity relationships (SAR) by attaching various pharmacophores to the other nitrogen of the piperazine ring.

Other Potential Applications

The structural features of this molecule suggest its potential utility in the development of inhibitors for other enzyme classes that recognize arginine, such as nitric oxide synthases and some proteases. Furthermore, the Boc-protected guanidine can be a valuable tool in solid-phase synthesis for the construction of peptide and peptidomimetic libraries.[5]

The Acetate Salt Advantage

The formation of a salt is a common strategy in drug development to improve the physicochemical properties of a compound. While the hydrochloride salt of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is commercially available, the acetate salt could offer certain advantages:

  • Improved Solubility: Acetate salts are often more soluble in aqueous and organic media compared to the free base. This can be advantageous for formulation and in vitro assays.

  • Modified Stability: The salt form can sometimes offer better stability against degradation compared to the free base.

  • Different Crystal Packing: The acetate salt will have a different crystal lattice, which can influence properties like hygroscopicity and dissolution rate.

Conclusion

tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate is a strategically important building block in medicinal chemistry, offering a convenient way to introduce a Boc-protected guanidinyl-piperazine moiety. While specific data on its acetate salt is not prevalent, its synthesis and properties can be reasonably extrapolated from the known chemistry of the parent compound and general principles of salt formation. This guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential biological applications. As a Senior Application Scientist, I encourage researchers to consider the strategic use of this versatile molecule in their drug discovery endeavors, with the understanding that a thorough investigation of its properties, particularly in the desired salt form, is a critical step towards successful application.

References

  • PubChem. (tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride). National Center for Biotechnology Information. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

  • Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2000). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 65(26), 9054–9058. [Link]

  • PubChem. (tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Protocol for the Guanidinylation of Primary Amines using 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Guanidinylation in Drug Discovery

The guanidinium group, the distinctive functional moiety of the amino acid arginine, is a privileged structure in medicinal chemistry.[1] At physiological pH, its positive charge enables it to engage in a network of hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors.[1] The incorporation of a guanidinium group can therefore significantly enhance the binding affinity and biological activity of therapeutic candidates.[1] However, the high basicity and nucleophilicity of the guanidine functional group present considerable challenges in chemical synthesis.

To address this, the use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, has become a cornerstone of modern guanidinylation strategies. The Boc group effectively masks the reactive nature of the guanidine, allowing for its controlled and efficient introduction onto primary and secondary amines under mild conditions. This application note provides a comprehensive guide to the use of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, a piperazine-based guanidinylating reagent, for the modification of primary amines. While specific literature on this reagent is limited, this guide synthesizes established principles of guanidinylation to propose a robust and reliable protocol for researchers, scientists, and drug development professionals.

Reagent Overview: this compound

This compound (CAS 1208081-93-9) is a guanidinylating agent that combines the stability of a Boc-protected amidine with the structural features of a piperazine ring.[2][3] The piperazine scaffold is a common motif in pharmacologically active compounds, known to impart favorable properties such as aqueous solubility and oral bioavailability.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1208081-93-9[2]
Molecular Formula C10H20N4O2 · C2H4O2[3] (inferred)
Molecular Weight 288.34 g/mol (acetate salt)[3]
Appearance Typically a solidN/A
Storage Store at 2-8°C, desiccatedGeneral recommendation

The acetate salt form is likely intended to improve the handling and stability of the reagent. The Boc-protected amidine is the reactive center for the guanidinylation reaction.

Reaction Mechanism and Workflow

The fundamental mechanism of this guanidinylation reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of the carbamimidoyl group of the reagent. The piperazine moiety acts as a leaving group.

Diagram 1: Proposed Mechanism for Guanidinylation

Guanidinylation Mechanism cluster_reactants Reactants cluster_products Products reagent 1-Boc-4-carbamimidoyl- piperazine intermediate Tetrahedral Intermediate reagent->intermediate amine Primary Amine (R-NH2) amine->intermediate Nucleophilic Attack product N-Boc-guanidine Product intermediate->product Collapse & Proton Transfer piperazine 1-Boc-piperazine (Leaving Group) intermediate->piperazine

Caption: Proposed mechanism for the guanidinylation of a primary amine.

The overall experimental workflow for a typical solution-phase guanidinylation is outlined below.

Diagram 2: General Experimental Workflow

Experimental Workflow start Start setup Reaction Setup: - Dissolve amine and reagent - Add base (optional) - Stir at specified temperature start->setup monitor Reaction Monitoring: - TLC or LC-MS setup->monitor workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer monitor->workup Upon completion purify Purification: - Column chromatography or - Recrystallization workup->purify characterize Characterization: - NMR, MS, etc. purify->characterize end End characterize->end

Caption: General experimental workflow for Boc-guanidinylation.

Detailed Experimental Protocol

This protocol is a general procedure for the guanidinylation of a primary amine in solution. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Materials
  • Primary amine substrate

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (optional, for amine salts or less reactive amines)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 equivalent).

    • Dissolve the amine in the chosen anhydrous solvent (e.g., DCM, approximately 0.1-0.5 M).

    • Add this compound (1.05-1.2 equivalents).

    • If the primary amine is a hydrochloride or other salt, add a tertiary amine base (1.1-1.5 equivalents). A base may also be beneficial for less nucleophilic amines.

    • Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be required for less reactive amines.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical TLC eluent system is a mixture of hexanes and ethyl acetate. The product, being more polar than the starting amine, should have a lower Rf value.

    • The reaction is typically complete within 12-24 hours.

  • Aqueous Work-up:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Dilute the reaction mixture with the organic solvent used for the reaction.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then brine. This will remove the acetate salt of the piperazine byproduct and any excess base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution with increasing polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate) is typically effective.

    • Alternatively, if the product is a solid, recrystallization from an appropriate solvent system can be employed.

  • Characterization:

    • The structure and purity of the final N-Boc-guanidine product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

The successful synthesis of the N-Boc-guanidinylated product can be confirmed by the following spectroscopic signatures:

  • ¹H NMR: Appearance of a broad singlet corresponding to the NH protons of the guanidinyl group. The characteristic singlet for the nine protons of the Boc group will be present around 1.4-1.5 ppm.

  • ¹³C NMR: A signal for the guanidinyl carbon will appear in the range of 150-165 ppm. The carbonyl carbon of the Boc group will be observed around 150-155 ppm, and the quaternary carbon of the tert-butyl group will be around 80-85 ppm.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the expected mass of the N-Boc-guanidinylated product.

Troubleshooting

Table 2: Troubleshooting Guide for Guanidinylation Reactions

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive reagent- Low nucleophilicity of the amine- Steric hindrance- Use fresh or newly purchased reagent.- Add a non-nucleophilic base (e.g., DIPEA).- Increase the reaction temperature and/or reaction time.
Formation of multiple products - Side reactions of the substrate- Partial deprotection of Boc group- Ensure anhydrous conditions.- Use milder reaction conditions (lower temperature).
Difficulty in purification - Similar polarity of product and byproducts- Optimize the chromatographic conditions (e.g., different solvent system or silica gel with different deactivation).- Consider derivatization of the product for easier separation.

For a more detailed guide on troubleshooting, including issues related to Boc-deprotection side reactions, refer to specialized resources.

Safety and Handling

  • Guanidine and its derivatives should be handled with care. They can be irritating to the skin, eyes, and respiratory tract.[5]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

The guanidinylation of primary amines is a powerful strategy in the synthesis of biologically active molecules. This compound offers a promising reagent for this transformation, leveraging the benefits of a Boc-protection strategy with the favorable properties of a piperazine scaffold. While specific literature examples are scarce, the principles and protocols outlined in this application note provide a solid foundation for the successful implementation of this reagent in research and development settings. Careful optimization of reaction conditions and diligent analytical characterization will be key to achieving high yields and purity in the synthesis of novel guanidine-containing compounds.

References

  • BenchChem. (2025). Troubleshooting low yield in Boc-guanidine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. BenchChem Technical Support.
  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. BenchChem.
  • BenchChem. (2025).
  • ChemSpider. (n.d.).
  • International Laboratory USA. (n.d.). 1-TERT-BUTOXYCARBONYL-4-CARBAMIMIDOYLPIPERAZINE ACETATE. Retrieved from [Link]

  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • Google Patents. (2019). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. WO2019232010A1.
  • PubChem. (n.d.). 1-Boc-4-AP.
  • BenchChem. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. BenchChem.

Sources

The Strategic Incorporation of Arginine Mimetics in Peptide Synthesis: Application and Protocols for 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Guanidinium Moiety in Peptide Therapeutics

The guanidinium group of arginine is a critical structural motif in a vast array of biologically active peptides and proteins. Its ability to form strong hydrogen bonds and electrostatic interactions often dictates molecular recognition, binding affinity, and overall efficacy.[1] However, the inherent basicity and potential for side reactions of the guanidino group can present challenges during solid-phase peptide synthesis (SPPS).[2] Furthermore, the development of novel peptide-based therapeutics often necessitates the incorporation of non-natural amino acids or arginine mimetics to enhance stability, bioavailability, and receptor selectivity.[1] This has led to a significant focus on the design and synthesis of reagents that can efficiently introduce guanidinium-like functionalities into peptides.[3]

This technical guide provides a comprehensive overview of the application of 1-tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, a Boc-protected guanidinylating agent, in solid-phase peptide synthesis. We will delve into the rationale behind its use, provide detailed protocols for its on-resin application, and discuss the subsequent cleavage, deprotection, and characterization of the resulting guanidinylated peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of peptide modification techniques.

Reagent Overview and Synthetic Strategy

This compound is a valuable reagent for the post-translational modification of primary amines on a solid support, effectively converting them into guanidinium groups. The tert-butyloxycarbonyl (Boc) protecting group masks the basicity of the guanidinium moiety, rendering it compatible with standard SPPS chemistries.

Plausible Synthetic Route

cluster_synthesis Plausible Synthesis of 1-Boc-4-carbamimidoylpiperazine 1_Boc_piperazine 1-Boc-piperazine Protected_Intermediate 1-Boc-4-(N,N'-di-Boc-guanidino)piperazine 1_Boc_piperazine->Protected_Intermediate Guanidinylation Guanidinylating_Agent Guanidinylating Agent (e.g., N,N'-di-Boc-S-methylisothiourea) Guanidinylating_Agent->Protected_Intermediate Deprotection Acidic Deprotection (e.g., TFA) Protected_Intermediate->Deprotection Final_Product 1-Boc-4-carbamimidoylpiperazine Deprotection->Final_Product

Figure 1: Plausible synthetic pathway for 1-Boc-4-carbamimidoylpiperazine.

The final step to obtain the acetate salt would involve a straightforward salt exchange procedure.

Application in Solid-Phase Peptide Synthesis: On-Resin Guanidinylation

The primary application of this compound in SPPS is the on-resin guanidinylation of primary amino groups. This is particularly useful for converting the side chains of amino acids like ornithine and lysine into arginine analogues. This post-synthetic modification allows for the site-specific introduction of a guanidinium group without the need to synthesize and incorporate a custom, pre-formed arginine mimetic amino acid.

The general workflow for on-resin guanidinylation is depicted below:

cluster_spps On-Resin Guanidinylation Workflow Start Resin-bound peptide with free primary amine (e.g., Orn side chain) Guanidinylation Guanidinylation with 1-Boc-4-carbamimidoylpiperazine acetate Start->Guanidinylation Washing Washing Guanidinylation->Washing Continue_SPPS Continue SPPS or Proceed to Cleavage Washing->Continue_SPPS

Figure 2: General workflow for on-resin guanidinylation in SPPS.

Detailed Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: On-Resin Guanidinylation of an Ornithine Side Chain

This protocol describes the conversion of a resin-bound ornithine residue to an arginine analogue.

Materials:

  • Peptide-resin containing an Fmoc-protected ornithine residue

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • Dichloromethane (DCM)

  • Kaiser Test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection of Ornithine Side Chain:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Confirm the presence of a free primary amine using the Kaiser Test. A positive test (blue beads) indicates successful deprotection.

  • Guanidinylation Reaction:

    • Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and DIPEA (4-6 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of resin and performing a test cleavage and subsequent LC-MS analysis.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation of Guanidinylation (Optional):

    • A negative Kaiser Test (yellow/colorless beads) indicates the successful conversion of the primary amine.

  • Continuation of Synthesis: The peptide-resin is now ready for the coupling of the next amino acid or for final cleavage and deprotection.

Protocol 2: Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing all protecting groups, including the Boc group on the newly introduced guanidinium moiety.

Materials:

  • Guanidinylated peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2-3 times).

    • Dry the crude peptide under vacuum.

Characterization of Guanidinylated Peptides

The successful synthesis and purity of the guanidinylated peptide should be confirmed using analytical techniques.

Analytical TechniquePurposeExpected Observations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the crude peptide and to purify the final product.A major peak corresponding to the desired guanidinylated peptide. The retention time may shift compared to the unmodified peptide due to the change in polarity.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide.[4]The observed molecular weight should match the calculated molecular weight of the peptide with the incorporated 4-amidinopiperazine moiety.
Tandem Mass Spectrometry (MS/MS) To confirm the peptide sequence and the location of the guanidinylation.[5]Fragmentation analysis should reveal b- and y-ions consistent with the expected peptide sequence, with the mass of the modified residue corresponding to ornithine plus the mass of the added guanidinylpiperazine group.

Potential Side Reactions and Mitigation Strategies

While generally efficient, on-resin guanidinylation can be associated with certain side reactions.

  • Incomplete Guanidinylation: This can occur due to steric hindrance or aggregation of the peptide on the resin.

    • Mitigation: Increase the equivalents of the guanidinylating reagent and base, extend the reaction time, or perform a double coupling. The use of microwave-assisted synthesis can also improve reaction efficiency.[6]

  • Modification of other nucleophilic side chains: While less common with Boc-protected reagents, highly nucleophilic side chains could potentially react.

    • Mitigation: Ensure that all other reactive side chains are appropriately protected with orthogonal protecting groups.

Conclusion

This compound is a versatile and effective reagent for the introduction of arginine mimetics into synthetic peptides via on-resin guanidinylation. Its compatibility with standard SPPS protocols and the mild reaction conditions required for its use make it a valuable tool for medicinal chemists and peptide scientists. The ability to site-specifically modify peptides in this manner opens up new avenues for the design of novel therapeutics with enhanced biological properties. As with any synthetic methodology, careful optimization and thorough characterization are paramount to achieving high-quality results.

References

  • Peterlin-Mašič, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. Current medicinal chemistry, 13(25), 2949–2976. [Link]

  • Fields, G. B., Lauer, J. L., Dalleska, N. F., & Barany, G. (1993). A new strategy for the solid-phase synthesis of C-terminal peptide amides. Peptide research, 6(6), 313–321.
  • BenchChem. (2025). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine.
  • BenchChem. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • De Vleeschauwer, M., & Van der Eycken, E. (2011). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 35(9), 1845-1851.
  • BenchChem. (2025). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Peterlin-Masic, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. Current medicinal chemistry, 13(25), 2949–2976.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Li, W., & Li, Y. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2821, 83–89.
  • Funk, M. A., & Van der Donk, W. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54498.
  • Hulme, A. N., & Ma, L. (2008). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles.
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • Wikipedia. (2023, November 28). 1-Boc-4-AP. In Wikipedia. [Link]

  • Chemistry For Everyone. (2024, August 9). What Is Solid-Phase Peptide Synthesis? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Peptides designed, purified, and characterized by mass spectrometry. Retrieved from [Link]

  • Wessolowski, A., & Beck-Sickinger, A. G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 10, 1197–1208.
  • CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.
  • Witkowska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7851.
  • ResearchGate. (n.d.). LC-MS/MS analysis of the peptides 4, 5, 6 and 7 and the reaction.... Retrieved from [Link]

  • Sun, R., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 564.
  • EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google P
  • BioPharmaSpec. (2024, March 13).
  • Flemer Jr, S., & Madalengoitia, J. S. (2012). On-resin synthesis of novel arginine-isostere peptides bearing substituted amidine headgroups. Journal of peptide science : an official publication of the European Peptide Society, 18(1), 30–36.

Sources

The Strategic Deployment of Boc-4-Amidinopiperazine Acetate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the piperazine scaffold's pharmacokinetic advantages and the guanidinium group's critical role in molecular recognition has rendered Boc-4-amidinopiperazine acetate a building block of significant interest in medicinal chemistry. This guide provides an in-depth exploration of its application, moving beyond a simple recitation of facts to a detailed analysis of its strategic value in the synthesis of complex therapeutic agents. We will dissect the chemical rationale behind its use, provide robust, field-tested protocols for its deployment in key synthetic transformations, and contextualize its application through relevant case studies, thereby offering researchers a comprehensive playbook for leveraging this versatile molecule in their drug discovery endeavors.

Introduction: The Amidinopiperazine Motif as a Privileged Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The addition of a guanidine moiety, as seen in 4-amidinopiperazine, introduces a strongly basic, positively charged group that is a powerful hydrogen bond donor. This functional group is frequently involved in high-affinity interactions with biological targets, particularly enzymes that process arginine or other cationic substrates, such as serine proteases.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen serves to temper the nucleophilicity of the ring nitrogen, allowing for selective reactions at the guanidine moiety or, after deprotection, at the piperazine nitrogen itself.[4] The acetate salt form of Boc-4-amidinopiperazine ensures better handling and solubility of this highly basic compound.[5][6]

This application note will illuminate the practical utility of Boc-4-amidinopiperazine acetate, focusing on its role in the synthesis of high-value therapeutic targets.

Core Applications & Synthetic Strategies

The primary utility of Boc-4-amidinopiperazine acetate lies in its role as a versatile building block for introducing the amidinopiperazine pharmacophore into a target molecule. This is typically achieved through two main synthetic routes:

  • N-Arylation/N-Alkylation of the Piperazine Nitrogen: Following the removal of the Boc protecting group, the secondary amine of the piperazine ring can be functionalized via reactions such as Buchwald-Hartwig amination, Ullmann coupling, or reductive amination.[7][8][9] This strategy is particularly useful for attaching the amidinopiperazine moiety to aromatic or heteroaromatic scaffolds.

  • Modification of the Guanidine Group: While less common, the guanidine moiety itself can be further functionalized, although its high nucleophilicity and basicity require careful reaction design.

A key application area for scaffolds similar to amidinopiperazine is in the development of enzyme inhibitors, particularly for proteases and dipeptidyl peptidases.

Case Study (Analogous): Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

While specific, detailed examples of the use of Boc-4-amidinopiperazine acetate in the synthesis of marketed drugs are not widely published, the synthesis of the anti-diabetic drug Trelagliptin provides a highly analogous and instructive example. Trelagliptin features a related (R)-3-aminopiperidine moiety, and its synthesis showcases the key C-N bond-forming reactions that are directly applicable to Boc-4-amidinopiperazine.[10]

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by prolonging the action of incretin hormones, which play a crucial role in glucose homeostasis.[11] The synthesis of Trelagliptin involves the nucleophilic substitution of a fluorine atom on a cyanobenzyl-uracil scaffold by the piperidine nitrogen of a protected aminopiperidine derivative.[10] A similar strategy can be envisioned for the incorporation of the 4-amidinopiperazine moiety.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid starting point for researchers.

Protocol 1: Boc Deprotection of Boc-4-Amidinopiperazine Acetate

The removal of the Boc protecting group is a critical first step to enable further functionalization of the piperazine nitrogen. This is typically achieved under acidic conditions.

Reagents and Materials:

Reagent/MaterialGradeSupplier
Boc-4-amidinopiperazine acetate≥95%Commercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Trifluoroacetic acid (TFA)ReagentCommercial Source
Saturated sodium bicarbonate solutionACSIn-house preparation
Anhydrous sodium sulfateACSCommercial Source
Rotary evaporator-Standard lab equipment
Magnetic stirrer-Standard lab equipment

Procedure:

  • Dissolve Boc-4-amidinopiperazine acetate (1.0 eq) in dichloromethane (10 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 4-amidinopiperazine.

Causality Behind Experimental Choices:

  • TFA as the Deprotecting Agent: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc group, generating gaseous isobutylene and carbon dioxide as byproducts, which are easily removed.[4]

  • DCM as the Solvent: Dichloromethane is a common solvent for Boc deprotection as it is relatively inert and effectively dissolves both the starting material and the intermediate trifluoroacetate salt.

  • Neutralization and Extraction: The neutralization step is crucial to remove the excess TFA and to isolate the free base form of the product, which is necessary for subsequent reactions.

Diagram of Boc Deprotection

G Start Boc-4-amidinopiperazine acetate Step1 Dissolve in DCM Start->Step1 Step2 Add TFA at 0°C Step1->Step2 Step3 Warm to RT, stir 1-2h Step2->Step3 Reaction Step4 Evaporate solvent Step3->Step4 Step5 Neutralize with NaHCO3 Step4->Step5 Work-up Step6 Extract with DCM Step5->Step6 End 4-Amidinopiperazine (free base) Step6->End

Caption: Workflow for Boc deprotection.

Protocol 2: Buchwald-Hartwig N-Arylation of 4-Amidinopiperazine

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the deprotected 4-amidinopiperazine with an aryl halide.[7][9]

Reagents and Materials:

Reagent/MaterialGradeSupplier
4-Amidinopiperazine (from Protocol 1)--
Aryl halide (e.g., aryl bromide)≥97%Commercial Source
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))CatalystCommercial Source
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)LigandCommercial Source
Sodium tert-butoxide (NaOtBu)≥97%Commercial Source
TolueneAnhydrousCommercial Source
Celite-Commercial Source
Ethyl acetateACSCommercial Source
Silica gel for column chromatography-Commercial Source

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), 4-amidinopiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2-5 mol%), and XPhos (4-10 mol%).

  • Add anhydrous toluene (5-10 mL per mmol of aryl halide).

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-amidinopiperazine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the C-N cross-coupling of sterically hindered or electron-rich amines. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Diagram of Buchwald-Hartwig N-Arylation

G Start 4-Amidinopiperazine + Aryl Halide Step1 Add Pd catalyst, ligand, base Start->Step1 Step2 Heat in Toluene (80-110°C) Step1->Step2 Reaction Step3 Filter through Celite Step2->Step3 Work-up Step4 Column Chromatography Step3->Step4 Purification End N-Aryl-4-amidinopiperazine Step4->End

Caption: Workflow for Buchwald-Hartwig N-arylation.

Applications in Serine Protease Inhibition: The Case of Nafamostat

While not containing a piperazine ring, the drug Nafamostat serves as an excellent example of a therapeutic agent that relies on a guanidine moiety for its biological activity.[2][13] Nafamostat is a broad-spectrum serine protease inhibitor used as an anticoagulant and for the treatment of pancreatitis.[14] Its structure features two guanidino groups, which are crucial for its interaction with the active sites of target proteases. The synthesis and mechanism of action of Nafamostat and related compounds underscore the importance of the guanidine functional group in drug design, a role that the 4-amidinopiperazine moiety is also poised to play.[10][15]

Conclusion

Boc-4-amidinopiperazine acetate is a valuable and versatile building block for drug discovery. Its strategic use allows for the efficient incorporation of the pharmacologically significant 4-amidinopiperazine scaffold into a wide range of molecules. By understanding the fundamental reactivity of the Boc-protected piperazine and the guanidine moiety, and by employing robust synthetic protocols such as the Buchwald-Hartwig amination, researchers can effectively leverage this building block to construct novel therapeutic agents, particularly in the area of enzyme inhibition. The analogous synthesis of established drugs like Trelagliptin and the biological importance of guanidine-containing molecules like Nafamostat provide a strong rationale for the continued exploration and application of Boc-4-amidinopiperazine acetate in medicinal chemistry.

References

  • Chem-Impex. N-Boc-guanidine. [Link]

  • The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine. (2025). [Link]

  • Fujimoto, K. J., et al. (2021). In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. PubMed Central. [Link]

  • Ataman Kimya. GUANIDINE ACETATE. [Link]

  • Li, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). ACS Publications. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Glamkowski, E. J., et al. (1977). Synthesis of 3-(4-acylaminopiperazin-1-ylalkyl)indoles as Potential Antihypertensive Agents. PubMed. [Link]

  • Porcheddu, A., et al. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library. [Link]

  • Nafamostat. PubChem. [Link]

  • PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses. [Link]

  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Guanidine, acetate (1:1). PubChem. [Link]

  • Guanidine acetate. LookChem. [Link]

  • Drake, B., et al. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Semantic Scholar. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

  • Guanidine chemistry. PubMed. [Link]

  • Nafamostat. Wikipedia. [Link]

  • Nafamostat mesilate, a serine protease inhibitor, suppresses lipopolysaccharide-induced nitric oxide synthesis and apoptosis in cultured human trophoblasts. PubMed. [Link]

  • Buchwald-Hartwig Coupling. YouTube. [Link]

  • Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction. PubMed. [Link]

  • Design and Synthesis of Proteinase Inhibitors. University of Kansas. [Link]

  • Prodrugs for Amidines: Synthesis and anti-Pneumocystis Carinii Activity of Carbamates of 2,5-bis(4-amidinophenyl)furan. PubMed. [Link]

  • Guanidine. Wikipedia. [Link]

  • Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. PubMed. [Link]

Sources

Application Note: A Robust LC-MS Method for Real-Time Monitoring of Reactions Involving 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An LC-MS method for monitoring reactions with 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate is detailed in this application note.

Abstract

This application note presents a detailed, robust, and highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of chemical reactions utilizing this compound. This reagent is a common building block in medicinal chemistry, particularly for the synthesis of guanidine-containing compounds which are prevalent in various drug candidates. The inherent challenges in analyzing this molecule, namely its high polarity and the lability of the tert-butyloxycarbonyl (Boc) protecting group, are addressed through optimized chromatographic and mass spectrometric parameters. The described protocol provides a self-validating system for researchers, scientists, and drug development professionals to accurately track the consumption of the starting material, the formation of the desired product, and the emergence of any byproducts, thereby enabling precise control over the reaction kinetics and optimization of synthetic procedures.[1]

Introduction: The Need for Precise Reaction Monitoring

In modern drug discovery and process development, the iterative process of chemical synthesis and activity measurement is critical for advancing lead candidates.[2] Real-time or near real-time monitoring of these reactions is essential to determine kinetics, identify the formation of side products, and decide the optimal time for reaction quenching or work-up.[1][3] Traditional methods like Thin Layer Chromatography (TLC) are being replaced by open-access LC-MS systems that offer superior speed, sensitivity, and specificity with minimal sample preparation.[2]

This compound is a key reagent used to introduce a protected guanidinyl-piperazine moiety. The molecule presents two key analytical challenges:

  • The Guanidinium Group: This functional group is highly basic (high pKa) and exists in a protonated, cationic state under typical reversed-phase LC conditions. This leads to poor retention on standard C18 columns.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions and can also fragment easily within the mass spectrometer source, a phenomenon that must be controlled and understood for accurate analysis.[4][5]

This guide provides a comprehensive protocol that navigates these challenges to deliver reliable and reproducible data for informed decision-making in the laboratory.

Analyte Characteristics & Methodological Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

  • Structure:

    • Core: Piperazine ring.

    • Position 1: Protected with a tert-butyloxycarbonyl (Boc) group.

    • Position 4: Functionalized with a carbamimidoyl (amidine) group.

    • Salt Form: Acetate salt.

  • Molecular Weight: 271.35 g/mol (for the free base). The protonated molecule, [M+H]⁺, will have a theoretical m/z of 272.2.

  • Expected MS Behavior: Electrospray ionization in positive mode (ESI+) is the ideal choice due to the highly basic nature of the guanidinium group, which readily accepts a proton. In-source fragmentation is a key consideration; the labile Boc group can lead to characteristic neutral losses or fragment ions.[4][6] Common fragments include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Experimental Methodology

This section details the instrumentation, reagents, and optimized parameters for the LC-MS analysis.

Instrumentation and Reagents
  • LC System: An ACQUITY UPLC System or equivalent high-performance liquid chromatography system capable of handling high pressures and delivering precise gradients.[2]

  • Mass Spectrometer: A single quadrupole mass spectrometer such as an ACQUITY SQ Detector or LCMS-2050, or a triple quadrupole/Q-TOF for higher resolution needs.[2][3]

  • Column: A column suitable for retaining polar compounds, such as an ACQUITY UPLC BEH C18 Column (2.1 x 50 mm, 1.7 µm).

  • Reagents:

    • Water (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade, 99%+)

    • Reaction Quenching/Dilution Solvent: 50:50 Acetonitrile/Water mixture.

Chromatographic Conditions

The selection of chromatographic parameters is designed to achieve good retention and peak shape for the polar starting material while enabling rapid analysis for high-throughput monitoring.[2] Formic acid is chosen as the mobile phase modifier to provide necessary protonation for ESI+ while being less harsh than trifluoroacetic acid (TFA), thus minimizing the risk of on-column Boc deprotection.[4][5]

ParameterSettingRationale
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmProvides excellent efficiency and is designed to offer good retention for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography, acidified for good peak shape and ESI efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Flow Rate 0.6 mL/minA typical flow rate for a 2.1 mm ID column providing a good balance between speed and efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 1-5 µLKept low to avoid column overloading and peak distortion.
Gradient 5% to 95% B over 1.5 minutesA rapid gradient suitable for fast reaction monitoring, ensuring elution of all components.[2]
Mass Spectrometry Conditions

The MS parameters are optimized for sensitive detection of the protonated molecular ion of the analyte and any relevant products or byproducts.

ParameterSettingRationale
Ionization Mode Electrospray Positive (ESI+)The basic guanidinium group is readily protonated, making ESI+ the most sensitive mode.
Capillary Voltage 3.0 kVStandard voltage for stable spray formation.
Cone/Fragmentor Voltage 20-30 VA soft setting to minimize in-source fragmentation and preserve the molecular ion [M+H]⁺.[4]
Source Temperature 150 °CStandard source temperature.
Desolvation Temperature 350 °CEnsures efficient solvent evaporation.
Desolvation Gas Flow 600 L/Hr (Nitrogen)Typical flow for efficient desolvation.
Scan Mode Full Scanm/z 100-500 Da to monitor all potential reactants, products, and byproducts.
Target Ions (for EIC) [M+H]⁺ of Starting Material: m/z 272.2[M-Boc+H]⁺ byproduct: m/z 172.1Extracted Ion Chromatograms (EICs) provide the cleanest way to track individual species.

Step-by-Step Protocol

System Preparation & Suitability
  • Equilibration: Purge the LC lines and equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a sample of the dilution solvent (50:50 ACN/Water) to ensure there are no system contaminants that could interfere with the analysis.

  • Standard Injection: Prepare a dilute solution (e.g., 1-10 µg/mL) of the this compound starting material in the dilution solvent. Inject this standard to confirm its retention time and mass spectral signature.

Reaction Sample Preparation

The goal of sample preparation is minimal manipulation to get a rapid and accurate snapshot of the reaction's state.[2]

  • Aliquoting: At your desired time point (t=x), carefully withdraw a small, representative aliquot of the reaction mixture (e.g., 5-10 µL).

  • Quenching & Dilution: Immediately add the aliquot to a pre-filled microcentrifuge tube containing a large volume of the cold dilution solvent (e.g., 1 mL of 50:50 ACN/Water). This immediately stops the reaction and dilutes the sample to a concentration suitable for LC-MS analysis. The dilution factor (e.g., 1:100 or 1:200) should be kept consistent across all time points.

  • Vortexing: Vortex the tube thoroughly to ensure homogeneity.

  • Filtration (if necessary): If the reaction mixture contains solid particles, centrifuge the diluted sample at high speed (e.g., 12,000 x g) for 2 minutes and transfer the supernatant to an autosampler vial, or filter through a 0.22 µm syringe filter.

  • Analysis: Place the vial in the autosampler and add it to the injection queue.

Data Acquisition and Analysis Workflow

The process from sampling to decision-making is streamlined for efficiency.

Reaction_Monitoring_Workflow cluster_lab In the Lab cluster_instrument LC-MS System cluster_data Data Analysis Reaction Ongoing Chemical Reaction Sampling 1. Aliquot Sampling (t = 0, x, y, z) Reaction->Sampling Quench 2. Quench & Dilute (e.g., 1:200 in ACN/H2O) Sampling->Quench Filter 3. Filter / Centrifuge (If solids present) Quench->Filter Vial 4. Transfer to Autosampler Vial Filter->Vial LCMS 5. UPLC-MS Injection (Fast Gradient) Vial->LCMS Acquire 6. Acquire Full Scan Data (m/z 100-500) LCMS->Acquire EIC 7. Extract Ion Chromatograms (EICs) - Starting Material (m/z 272.2) - Product (m/z X) - Byproduct (m/z 172.1) Acquire->EIC Plot 8. Plot Peak Areas vs. Time EIC->Plot Decision 9. Make Informed Decision (Stop, Heat, Add Reagent) Plot->Decision

Caption: Workflow for LC-MS reaction monitoring.

Expected Results and Interpretation

Upon analysis, the primary tool for interpretation will be the Extracted Ion Chromatogram (EIC).

  • t=0 Sample: The chromatogram should show a major peak at the retention time determined for the starting material (EIC for m/z 272.2). The corresponding mass spectrum for this peak should confirm the [M+H]⁺ ion.

  • t>0 Samples: As the reaction progresses, the peak area for the starting material (m/z 272.2) will decrease. Concurrently, a new peak corresponding to the expected product ([M+H]⁺ = m/z of the product) will appear and increase in area over time.

  • Byproduct Monitoring: It is crucial to also monitor for the de-protected byproduct at m/z 172.1. The appearance of this ion indicates that the reaction conditions (e.g., high temperature or acidic pH) may be too harsh, causing degradation of the starting material or product.[4]

By plotting the relative peak areas of the starting material and product against time, a clear reaction profile can be generated, allowing for the accurate determination of reaction completion.

Conclusion

The LC-MS method detailed in this application note provides a rapid, sensitive, and reliable tool for monitoring reactions involving this compound. By employing a polar-compatible reversed-phase column and optimized "soft" ESI-MS conditions, the challenges of poor retention and Boc-group lability are effectively managed. This protocol empowers chemists to gain deep insight into their synthetic processes, leading to improved yields, higher purity, and accelerated development timelines.[1][2]

References

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Waters. Retrieved from [Link]

  • Zhou, J. L., & Yin, Y. (2012). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. Analytica Chimica Acta, 749, 49-59. Retrieved from [Link]

  • LabRulez. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez LCMS. Retrieved from [Link]

  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Shimadzu. Retrieved from [Link]

  • Kragelund, C., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. Retrieved from [Link]

  • Ghuman, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. Request PDF. Retrieved from [Link]

  • Ghuman, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Kragelund, C., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatography of guanidino compounds. Request PDF. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

Sources

Application Notes and Protocols for the Boc Deprotection of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact:

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic and medicinal chemistry, prized for its stability across a range of chemical transformations and its clean, acid-labile removal.[1][2] This application note provides a comprehensive guide to the deprotection of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, a key intermediate in the synthesis of various biologically active compounds. The presence of the electron-rich carbamimidoyl (guanidine) group necessitates a carefully designed protocol to mitigate potential side reactions, primarily tert-butylation.[3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed, field-proven experimental protocols, and offer insights into reaction monitoring, work-up, purification, and troubleshooting.

Mechanistic Insights: The Rationale Behind Acid-Mediated Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds via a well-established mechanism.[4] Understanding this mechanism is crucial for optimizing reaction conditions and preventing the formation of impurities.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[1]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes fragmentation, leading to the formation of a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine.[4]

  • The Challenge of the Tert-butyl Cation: The generated tert-butyl cation is a potent electrophile. In the presence of nucleophilic functionalities, such as the guanidine group in our target molecule, it can lead to unwanted alkylation side reactions.[3] This underscores the importance of employing scavengers to intercept the tert-butyl cation.

Visualizing the Deprotection Pathway

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine and the role of scavengers in preventing side reactions.

Boc_Deprotection_Mechanism Boc_Protected Boc-Protected Guanidinopiperazine Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ (TFA) Alkylated_Product Alkylated Side Product Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Deprotected_Amine Deprotected Guanidinopiperazine (TFA Salt) Carbamic_Acid->Deprotected_Amine - CO₂ Alkylated_Scavenger Alkylated Scavenger tBu_Cation->Alkylated_Scavenger Trapping (Desired) tBu_Cation->Alkylated_Product Alkylation (Undesired) Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and scavenger action.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Boc deprotection of this compound. Safety precautions, particularly when handling trifluoroacetic acid, must be strictly adhered to.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Major SupplierStarting material. The acetate salt may influence the initial pH.
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Major SupplierUse a dry solvent to prevent unwanted side reactions.
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Major SupplierHighly corrosive and hygroscopic. Handle in a fume hood with appropriate PPE.[5]
Triisopropylsilane (TIS)98%Major SupplierA common and effective scavenger for the tert-butyl cation.
Diethyl ether, anhydrousAnhydrous, ≥99%Major SupplierUsed for precipitation of the product.
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS gradeMajor SupplierFor neutralization during work-up.
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeMajor SupplierFor drying the organic layer.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

  • Rotary evaporator

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Protocol: TFA-Mediated Deprotection with Scavenger

This protocol is a robust method for the deprotection of the Boc group from the guanidino-piperazine substrate.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M. Stir the solution until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Scavenger Addition: To the cooled solution, add triisopropylsilane (TIS) to a final concentration of 2.5–5% (v/v).

  • TFA Addition: Slowly, add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1–4 hours).

  • Work-up:

    • Concentration: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 times).

    • Precipitation: The resulting TFA salt of the deprotected product can often be precipitated by the addition of cold diethyl ether. The precipitate can be collected by filtration or centrifugation and washed with cold diethyl ether.

    • Neutralization (Optional): To obtain the free base, dissolve the crude TFA salt in water or a suitable solvent and carefully add a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the deprotection protocol.

Deprotection_Workflow Start Dissolve Starting Material in DCM Cooling Cool to 0 °C Start->Cooling Add_Scavenger Add Scavenger (TIS) Cooling->Add_Scavenger Add_TFA Add TFA Add_Scavenger->Add_TFA Reaction Stir at 0 °C to Room Temperature Add_TFA->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Work-up Monitoring->Workup Reaction Complete Concentrate Concentrate in vacuo Workup->Concentrate Precipitate Precipitate with Diethyl Ether Concentrate->Precipitate Neutralize Neutralize with NaHCO₃ (Optional) Precipitate->Neutralize For Free Base Final_Product Purified Deprotected Product Precipitate->Final_Product Isolate TFA Salt Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Dry_Concentrate->Final_Product

Caption: Experimental workflow for Boc deprotection.

Reaction Monitoring and Product Characterization

Careful monitoring of the reaction is essential to ensure complete conversion of the starting material and to minimize the formation of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction. The deprotected product, being more polar, will have a lower Rf value compared to the Boc-protected starting material. A suitable eluent system would be a mixture of a polar and a non-polar solvent, such as DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking of the basic product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction and confirming the identity of the product. The disappearance of the starting material's mass peak and the appearance of the product's mass peak (M+H)⁺ will indicate the progress of the deprotection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural characterization of the final product. The disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm in ¹H NMR) from the Boc group is a clear indicator of successful deprotection.

Analytical TechniqueBoc-Protected Starting MaterialDeprotected Product
TLC Higher RfLower Rf
LC-MS Mass corresponding to the Boc-protected compoundMass corresponding to the deprotected compound
¹H NMR Presence of a singlet at ~1.4 ppm (9H) for the tert-butyl groupAbsence of the singlet at ~1.4 ppm

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient acid, low temperature, or short reaction time.Increase the concentration of TFA, allow the reaction to stir for a longer period at room temperature, or gently warm the reaction mixture (e.g., to 40 °C).
Side Product Formation Alkylation of the guanidine group by the tert-butyl cation.Ensure an adequate amount of scavenger (TIS) is used. A scavenger cocktail (e.g., TFA/TIS/H₂O) can also be employed for more sensitive substrates.
Difficulty in Isolating the Product The product may be highly soluble in the work-up solvents or form a salt that is difficult to handle.If precipitation with diethyl ether is not effective, carefully neutralize the TFA salt and extract the free base. Lyophilization can be an alternative to precipitation for isolating the TFA salt.[6]

Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid and must be handled with extreme care in a well-ventilated chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]

Conclusion

The Boc deprotection of this compound can be achieved efficiently using a strong acid like trifluoroacetic acid. The key to a successful and high-yielding reaction is the inclusion of a scavenger, such as triisopropylsilane, to prevent the alkylation of the sensitive guanidine functionality by the tert-butyl cation generated in situ. Careful monitoring of the reaction and appropriate work-up and purification procedures are essential to obtain the desired product in high purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this important transformation in their synthetic endeavors.

References

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Reddit. (2024, April 22). Robust non-salt forming boc deprotections?! Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2849. Retrieved from [Link]

  • Reddit. (2022, September 1). Guanidium and protein stability. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Protein Stabilization by Urea and Guanidine Hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

  • SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. Retrieved from [Link]

  • Mas-Moruno, C., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. Retrieved from [Link]

  • ResearchGate. (2009). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • ResearchGate. (2012, November 5). How can I remove TFA in a product? Retrieved from [Link]

  • LifeTein. (n.d.). How to remove peptide TFA salt? Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of TFA From Prep-LC Fraction; Isolation of Purified Free-Base Product. Retrieved from [Link]

  • Wang, X., et al. (2005). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4739-4742. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Mu, Y., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2023(2), M1629. Retrieved from [Link]

  • Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. Retrieved from [Link]

  • Sharma, G., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Journal of Pharmaceutical and Biomedical Analysis, 247, 116223. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • Zhang, Y., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. Journal of Separation Science, 30(13), 2080–2085. Retrieved from [Link]

Sources

Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Protected Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Guanidinium Moiety in Drug Discovery

The guanidinium group is a structural motif of profound significance in medicinal chemistry and chemical biology. As the key functional component of the amino acid arginine, it is fundamentally involved in a vast array of biological recognition processes.[1] At physiological pH, the guanidinium group is protonated, forming a delocalized positive charge that enables it to act as a powerful hydrogen bond donor and engage in crucial electrostatic interactions with biological targets such as enzymes and receptors. The incorporation of a guanidine moiety into a drug candidate can, therefore, significantly enhance its binding affinity and modulate its pharmacokinetic properties.[2]

Traditional methods for the synthesis of guanidines often required harsh conditions and multi-step procedures. However, the development of modern guanylating agents, particularly those utilizing the tert-butoxycarbonyl (Boc) protecting group, has revolutionized this field. Boc-protected guanidinylating reagents offer a mild, efficient, and highly versatile approach for the direct guanidinylation of primary and secondary amines, allowing for the controlled introduction of this critical functional group into complex molecules. This guide provides an in-depth exploration of the guanidinylation of primary amines using Boc-protected reagents, with a focus on the underlying chemistry, practical experimental protocols, and data-driven insights for researchers in drug development.

The Rationale for Boc Protection in Guanidinylation Chemistry

The high basicity and nucleophilicity of the guanidine functional group can complicate synthetic routes. The use of the Boc protecting group effectively masks these properties, rendering the guanidinylating reagent sufficiently electrophilic to react with amines while preventing unwanted side reactions. The Boc groups can be readily removed under acidic conditions, providing the desired guanidine product in a controlled manner. This strategy is compatible with a wide range of other functional groups and is amenable to both solution-phase and solid-phase peptide synthesis (SPPS).

Key Boc-Protected Guanidinylating Reagents

A variety of Boc-protected reagents have been developed, each with distinct reactivity profiles suitable for different substrates. The choice of reagent is often dictated by the nucleophilicity and steric hindrance of the amine to be guanidinylated.

Reagent NameStructureKey Features & Applications
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Structure Unavailable in Search Results)A highly reactive and efficient reagent for the guanidinylation of a broad range of amines under mild conditions. It is frequently used in the synthesis of complex natural products.[3]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) (Structure Unavailable in Search Results)A powerful guanidinylating agent capable of reacting with even weakly nucleophilic amines.
N,N'-Di-Boc-thiourea (Structure Unavailable in Search Results)Requires activation with an agent such as mercury(II) chloride or cyanuric chloride (TCT) to form a reactive carbodiimide intermediate.[4] The TCT-activated method offers a more environmentally benign alternative to heavy-metal reagents.[4]

Reaction Mechanism: The Nucleophilic Attack

The core mechanism of guanidinylation with these reagents involves the nucleophilic attack of the primary amine on the electrophilic carbon of the guanidinylating agent. The specific leaving group and intermediates depend on the reagent employed.

Guanidinylation Mechanism Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Boc-N=C(X)-N-Boc (Guanidinylating Reagent) Reagent->Intermediate Product R-NH-C(=NBoc)-NHBoc (Di-Boc-Guanidine) Intermediate->Product Elimination LeavingGroup HX (Leaving Group) Intermediate->LeavingGroup

Caption: Generalized mechanism of guanidinylation.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and reagent used.

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted for the guanidinylation of a generic primary amine in solution.

Materials:

  • Primary amine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF) or Chloroform (CHCl₃)[5]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equivalents) in anhydrous THF (5-10 mL).

  • Reaction: Stir the resulting solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical TLC eluent is a mixture of ethyl acetate and hexane.

  • Work-up: Once the reaction is complete (typically within 24 hours), concentrate the reaction mixture under reduced pressure. The crude residue can then be subjected to an aqueous work-up by dissolving it in a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol offers a mercury-free activation method for di-Boc-thiourea.[4]

Materials:

  • Primary amine

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Activation: In a round-bottom flask, activate the di-Boc-thiourea (1.0 mmol) with cyanuric chloride (TCT) (0.33 mmol) in anhydrous THF.[4]

  • Amine Addition: To the activated mixture, add the primary amine (1.0 mmol), N-methylmorpholine (NMM), and a catalytic amount of DMAP.[4]

  • Reaction: Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up as described in Protocol 1, followed by purification via column chromatography to isolate the N,N'-di-Boc-protected guanidine.[4]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve Amine & Guanylating Reagent Stir Stir at Room Temperature Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate Monitor->Concentrate Reaction Complete Workup Aqueous Work-up Concentrate->Workup Purify Column Chromatography Workup->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: General workflow for solution-phase guanidinylation.

Data Presentation: Comparative Yields

The following table summarizes typical yields for the guanidinylation of various primary amines with different Boc-protected reagents.

Primary AmineGuanidinylating ReagentYield (%)Reference
BenzylamineN,N'-Di-Boc-N''-triflylguanidine95%
4-BromophenethylamineN,N'-Di-Boc-1H-pyrazole-1-carboxamidine72%
Unhindered, primary aminesN,N'-Di-Boc-N''-triflylguanidine>90%
Various aliphatic and aromatic aminesN,N'-Di-Boc-thiourea with TCTup to 95%[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion - Low nucleophilicity of the amine- Steric hindrance- Switch to a more powerful reagent like N,N'-Di-Boc-N''-triflylguanidine.- Increase reaction time and/or temperature.- For less reactive amines with N,N'-Di-Boc-N''-triflylguanidine, the addition of triethylamine may be beneficial.
Multiple products observed by TLC/LC-MS - Side reactions- Incomplete reaction- Ensure anhydrous conditions.- Re-purify starting materials.- Adjust stoichiometry of reagents.
Difficulty in purification - Similar polarity of product and starting material/byproducts- Optimize the solvent system for column chromatography.- Consider crystallization as an alternative purification method.

Conclusion

The guanidinylation of primary amines using Boc-protected reagents is a robust and versatile methodology in modern organic synthesis and drug discovery. The mild reaction conditions and the ability to tune the reactivity by selecting the appropriate reagent make this approach highly valuable. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors, ultimately facilitating the development of novel therapeutics.

References

  • Combinatorial synthesis of N,N'-di(Boc)-Protected guanidines containing piperazine and pyrrolidine scaffolds has been developed. PubMed.
  • An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. Benchchem.
  • Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Semantic Scholar.
  • A Comparative Analysis of Guanidination Protocols for Researchers. Benchchem.
  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PubMed Central.
  • Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. Benchchem.
  • Synthesis of Guanidines in Solution. ResearchGate.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central.
  • Reagents for Efficient Conversion of Amines to Protected Guanidines. ResearchGate.
  • What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine? ChemicalBook.
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett.
  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate.
  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. National Institutes of Health.

Sources

Application Notes and Protocols for 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Guanidinylpiperazine Scaffold

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate is a synthetic molecule featuring a piperazine core, a widely recognized "privileged scaffold" in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[1] The incorporation of a carbamimidoyl (guanidinyl) group suggests its potential to engage in specific electrostatic and hydrogen bonding interactions with biological targets, a characteristic feature of many enzyme inhibitors and receptor modulators.[2][3] The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage in synthetic chemistry, allowing for the controlled introduction of the guanidine moiety and subsequent deprotection under specific conditions to yield the bioactive compound. This application note provides a comprehensive guide for researchers on the experimental setup and utilization of this compound in a preclinical research setting, focusing on its potential as a modulator of serine proteases.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

PropertyValueSource
CAS Number 1208081-93-9Internal Data
Molecular Formula C10H20N4O2 · C2H4O2Internal Data
Molecular Weight 288.34 g/mol (as acetate salt)Internal Data
Solubility Soluble in DMSO and methanol. Limited solubility in aqueous buffers at neutral pH.Inferred from similar compounds
Stability Stable under standard laboratory conditions. The Boc group is labile to strong acids.Inferred from general chemical knowledge

Note: It is highly recommended to perform solubility tests in the specific buffers to be used in your experiments. For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO is standard practice.

Proposed Mechanism of Action: Targeting Serine Proteases

The guanidinyl group is a key pharmacophore in many synthetic protease inhibitors, mimicking the side chain of arginine, a natural substrate for many proteases like trypsin. We hypothesize that 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine, upon deprotection of the Boc group, will act as a competitive inhibitor of a model serine protease, such as trypsin. The positively charged guanidinium ion is expected to interact with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor Catalytic Triad Catalytic Triad S1 Pocket (Asp189) S1 Pocket (Asp189) Deprotected Inhibitor 4-Carbamimidoylpiperazine (Active Form) Deprotected Inhibitor->Catalytic Triad Blocks Substrate Binding Guanidinium Group (+) Guanidinium Group (+) Deprotected Inhibitor->Guanidinium Group (+) features Guanidinium Group (+)->S1 Pocket (Asp189) Ionic Interaction

Figure 1: Hypothetical interaction of deprotected 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine with a serine protease active site.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Working Solutions

Objective: To prepare stable and accurate concentrations of the compound for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • Sterile, nuclease-free microtubes

Procedure:

  • 10 mM Stock Solution in DMSO:

    • Accurately weigh a suitable amount of this compound.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term storage.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the experiment.

    • Important: Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically ≤1%).

Protocol 2: In Vitro Trypsin Inhibition Assay

Objective: To determine the inhibitory potential of this compound against trypsin, a model serine protease.

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2

  • Working solutions of the test compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

G start Start prep Prepare Reagents: - Trypsin Solution - BAPNA Solution - Compound Dilutions start->prep plate Plate Setup: - Add Assay Buffer - Add Compound/Vehicle - Add Trypsin prep->plate preincubate Pre-incubation (e.g., 15 min at 37°C) plate->preincubate add_substrate Initiate Reaction: Add BAPNA Solution preincubate->add_substrate read Kinetic Measurement: Read Absorbance at 405 nm (e.g., every 60s for 10 min) add_substrate->read analyze Data Analysis: - Calculate Reaction Velocity - Determine % Inhibition - Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the in vitro trypsin inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. On the day of the experiment, dilute to the working concentration (e.g., 10 µg/mL) in assay buffer.

    • Prepare a 1 mM stock solution of BAPNA in DMSO. Dilute to the working concentration (e.g., 200 µM) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound working solutions to the test wells.

    • Add 25 µL of assay buffer with the same percentage of DMSO to the control wells.

    • Add 25 µL of the trypsin working solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the BAPNA working solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Velocity of test well / Velocity of control well)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Expected Results and Interpretation

A successful experiment will demonstrate a dose-dependent inhibition of trypsin activity by this compound. The resulting IC50 value will provide a quantitative measure of the compound's potency. A lower IC50 value indicates a more potent inhibitor. These results can then be used to guide further studies, such as determining the mechanism of inhibition (e.g., competitive, non-competitive) and evaluating the compound's selectivity against other proteases.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Pipetting errors, incomplete mixingEnsure accurate pipetting and proper mixing of reagents in the wells.
No inhibition observed Compound is inactive, incorrect concentration, degradationVerify the concentration and integrity of the compound. Consider testing a wider concentration range.
Inhibition in control wells Contamination of reagents, high DMSO concentrationUse fresh reagents. Ensure the final DMSO concentration is non-inhibitory.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential serine protease inhibitor. Further investigations into its selectivity, mechanism of action, and efficacy in cell-based models are warranted to fully elucidate its therapeutic potential.

References

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

Sources

Application Notes and Protocols for Scalable Synthesis Using 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Guanidinylation in Modern Drug Discovery

The guanidinium functional group is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence is largely attributed to the guanidino side chain of the amino acid arginine, which plays a pivotal role in biological interactions. The ability of the guanidinium group to exist in a protonated state under physiological pH allows it to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. Consequently, the development of robust and scalable methods for the introduction of this functional group—a process known as guanidinylation—is of paramount importance to researchers in medicinal chemistry and drug development.

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate is a versatile guanidinylating agent designed for the efficient and controlled introduction of the guanidino moiety onto primary and secondary amines. The presence of the tert-butoxycarbonyl (Boc) protecting group serves to moderate the high basicity and nucleophilicity of the guanidine functional group, facilitating milder reaction conditions and broader substrate scope. This application note provides a comprehensive guide to the scalable use of this reagent, detailing its mechanism of action, a step-by-step protocol for a representative reaction, and critical insights for successful implementation in a laboratory setting.

Chemical Properties and Advantages

This compound offers several advantages in chemical synthesis:

  • Enhanced Stability and Handling: The Boc-protection and the acetate salt form contribute to the crystalline nature and stability of the reagent, making it easier to handle and store compared to more reactive or unstable guanidinylating agents.

  • Mild Reaction Conditions: Guanidinylation with this reagent typically proceeds under mild conditions, often at room temperature, which helps to preserve sensitive functional groups within complex molecules.

  • High Reactivity and Selectivity: The carbamimidoylpiperazine core is designed for high reactivity towards amines, leading to efficient guanidinylation with good to excellent yields.

  • Simplified Purification: The byproducts of the reaction are often readily removed through standard aqueous workup and chromatographic techniques.

Reaction Mechanism: The Guanidinylation Pathway

The fundamental mechanism of guanidinylation with Boc-protected reagents involves the nucleophilic attack of an amine on the electrophilic carbon of the guanidinylating agent. The reaction with this compound proceeds through the formation of a tetrahedral intermediate, followed by the elimination of 1-Boc-piperazine to yield the Boc-protected guanidinylated product. The Boc group can then be readily removed under acidic conditions to furnish the final guanidine.

Guanidinylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack Reagent 1-Boc-4-carbamimidoyl- piperazine acetate Reagent->Intermediate Product_Protected N,N'-di-Boc-protected Guanidine Intermediate->Product_Protected Elimination Byproduct 1-Boc-piperazine Intermediate->Byproduct Final_Product Guanidinylated Product Product_Protected->Final_Product Deprotection Acid Acid (e.g., TFA, HCl) Acid->Final_Product

Caption: Proposed mechanism for the guanidinylation of a primary amine.

Scalable Synthesis Protocol: Guanidinylation of a Primary Amine

This protocol details a general procedure for the guanidinylation of a primary amine using this compound on a multi-gram scale.

Materials:
  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts or less reactive amines)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottomed flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

Experimental Workflow Start Start: Dissolve Amine Add_Reagent Add Guanidinylating Reagent Start->Add_Reagent Reaction Stir at Room Temperature Add_Reagent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolate Boc-Protected Guanidine Purify->Product

Caption: General experimental workflow for Boc-guanidinylation.

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar, dissolve the primary amine (e.g., 10.0 mmol, 1.0 eq) in anhydrous DCM or THF (50-100 mL). If the amine is a hydrochloride salt, add triethylamine (1.1 eq) and stir for 10 minutes before proceeding.

  • Reagent Addition: To the stirred solution, add this compound (11.0 mmol, 1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with additional DCM or THF if necessary. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine. The choice of eluent will depend on the polarity of the product.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the guanidinylation of various primary amines under the described protocol.

Substrate (Primary Amine)ProductTypical Yield (%)Purity (%)
BenzylamineN-(tert-butoxycarbonyl)-N'-benzylguanidine85-95>98
4-BromophenethylamineN-(tert-butoxycarbonyl)-N'-(4-bromophenethyl)guanidine70-80>97
Glycine methyl esterMethyl 2-(3-(tert-butoxycarbonyl)guanidino)acetate80-90>98

Troubleshooting and Key Considerations

  • Low Yields: If the reaction shows low conversion, consider increasing the reaction time or gently heating the mixture to 40-50 °C. For less nucleophilic amines, the addition of a non-nucleophilic base like DIPEA may be beneficial.

  • Side Reactions: The formation of urea byproducts can sometimes be observed. Ensuring the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) can minimize these side reactions.

  • Purification Challenges: The Boc-protected guanidine products can sometimes be challenging to purify due to their polarity. Careful selection of the chromatographic eluent system is crucial. A gradient elution is often effective.

  • Deprotection: The final deprotection of the Boc group is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent.

Safety Precautions

  • Always handle this compound and all other chemicals in a well-ventilated fume hood.[2][3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4]

  • Avoid inhalation of dust and contact with skin and eyes.[3][5] In case of contact, rinse thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[2][3][5]

Conclusion

This compound is a highly effective and versatile reagent for the scalable synthesis of guanidine-containing molecules. Its stability, mild reaction conditions, and high efficiency make it an invaluable tool for researchers in drug discovery and development. The protocols and guidelines presented in this application note are intended to provide a solid foundation for the successful implementation of this reagent in a variety of synthetic applications.

References

  • Vertex AI Search. (2024-09-12).
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • BenchChem. (2025).
  • Cato Chemical.
  • Fisher Scientific. (2010-11-08).
  • RBNAinfo. (2018-11-20).
  • Fisher Scientific.
  • Chem-Impex. 1-Boc-4-aminopiperidine.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • TCI. (2024-06-03).
  • BenchChem. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine.
  • Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • LifeChem Pharma. 1-boc Piperazine.
  • ResearchGate. Several examples of bioactive molecules containing piperidine.
  • BLD Pharmatech. (2025-12-21).
  • University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Chem-Impex. 1-Boc-4-aminopiperidine-4-carboxylic acid.
  • Wikipedia. 1-Boc-4-AP.
  • PubMed Central. (2016-09-09).
  • Google Patents. (2012). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
  • Organic Syntheses. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6.
  • ResearchGate. (2013). A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand.
  • ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone synthesis.
  • Google Patents. (2010). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

Sources

Troubleshooting & Optimization

Troubleshooting incomplete guanidinylation with 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for guanidinylation reactions utilizing 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, ensuring successful and reproducible outcomes. Here, we synthesize fundamental chemical principles with practical, field-tested insights to address common challenges encountered during experimentation.

Introduction to this compound

This compound is a valuable reagent for the introduction of a protected guanidinyl group onto primary and secondary amines. The Boc-protecting group offers the advantage of facile removal under acidic conditions, making it a strategic choice in multi-step syntheses where orthogonality of protecting groups is paramount.[1] This reagent is particularly useful in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics, where the guanidinium moiety plays a critical role in biological activity.

The acetate salt form of this reagent generally offers improved handling and stability compared to the free base. However, successful guanidinylation is highly dependent on carefully optimized reaction conditions, and incomplete reactions can be a common hurdle. This guide will provide a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is advisable to protect it from moisture to prevent potential hydrolysis of the Boc group or the amidine functionality. Avoid contact with strong oxidizing agents and strong acids.[3] For optimal results, it is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture and carbon dioxide.

Q2: What is the general stability of this reagent?

A2: Under recommended storage conditions, the reagent is generally stable.[4] However, prolonged exposure to ambient moisture and temperature fluctuations can lead to degradation. It is best practice to use the reagent promptly after opening and to tightly reseal the container after each use.

Q3: In which solvents is the reagent soluble?

A3: While specific solubility data for the acetate salt is not extensively published, Boc-protected piperazine derivatives are typically soluble in a range of polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).[5] The choice of solvent will also depend on the solubility of your amine substrate.

Q4: Can this reagent be used for the guanidinylation of secondary amines?

A4: Yes, this reagent can be used for the guanidinylation of secondary amines, although the reaction may be slower and require more forcing conditions compared to primary amines due to the increased steric hindrance of secondary amines.[6] Optimization of reaction time, temperature, and base may be necessary to achieve satisfactory yields.

Troubleshooting Guide for Incomplete Guanidinylation

Incomplete conversion is a frequent challenge in guanidinylation reactions. This section provides a systematic approach to identifying and resolving the root causes of low yields and stalled reactions.

dot

Caption: A workflow for troubleshooting incomplete guanidinylation.

Q5: My reaction has stalled, and I see a significant amount of starting amine by TLC/LC-MS. What should I investigate first?

A5: The first step is to meticulously re-evaluate your reagents and reaction setup.

  • Reagent Integrity: Has the this compound been stored properly? If there is any doubt about its quality, it is advisable to use a fresh batch.

  • Stoichiometry: Ensure that you are using a slight excess of the guanidinylating reagent (typically 1.1 to 1.5 equivalents) relative to your amine. This can help drive the reaction to completion.

  • Solvent and Amine Anhydrous? Water in the reaction can lead to side reactions and impact the stability of the reagents. Ensure your solvent is anhydrous and that your amine starting material is dry.

Q6: I have confirmed my reagents are of good quality. What reaction parameters should I adjust?

A6: The choice of base, solvent, and temperature are critical.

  • Base Selection: The reaction generally requires a non-nucleophilic base to facilitate the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM). The basicity of the reaction mixture can influence the reactivity of the guanidinylating agent. The acetate counter-ion of the reagent itself has some basicity, but an additional external base is often required.

  • Solvent Effects: The reaction should be conducted in an appropriate aprotic solvent. THF, DCM, and DMF are common choices. If your starting materials have poor solubility in one, consider switching to another. For instance, if solubility is an issue in THF, moving to DMF might be beneficial.

  • Temperature and Reaction Time: Many guanidinylations proceed at room temperature over several hours (e.g., 24 hours). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful that excessive heat can lead to side products. Monitor the reaction over a longer period to ensure it has reached completion.

Q7: My amine is sterically hindered or has low nucleophilicity. How can I improve the reaction efficiency?

A7: Sterically hindered (e.g., secondary amines) or electron-poor (e.g., anilines) amines are less reactive and require more optimized conditions.

  • Increase Equivalents of Reagent: For challenging substrates, increasing the equivalents of the guanidinylating reagent to 2.0 or more may be necessary.

  • More Forcing Conditions: A higher reaction temperature and longer reaction time are often required.

  • Stronger Base: Consider using a stronger non-nucleophilic base to enhance the nucleophilicity of the amine.

Q8: I am observing an unexpected side product. What could it be?

A8: One common side reaction is the formation of a double addition product if your substrate has multiple amine groups. Careful control of stoichiometry is key in such cases. Another possibility is the reaction of the primary amine product with the remaining starting material, leading to the formation of a secondary amine, which can then be guanidinylated.[7] This is more likely if the reaction is run with an excess of the amine starting material.

Quantitative Data Summary: General Guanidinylation Reaction Conditions
Amine TypeReagent EquivalentsBase (Equivalents)SolventTemperatureTime (h)Typical YieldReference
Primary Aliphatic1.1 - 1.5TEA (1.5 - 2.0)THF or DCMRoom Temp.12 - 24Good to Excellent
Secondary Aliphatic1.5 - 2.0DIPEA (2.0 - 3.0)DMF40 - 60 °C24 - 48Moderate to Good[6]
Aromatic (Aniline)1.5 - 2.5NMM (2.0 - 3.0)DMF or Dioxane50 - 80 °C24 - 72Fair to Good[8]

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine

Materials:

  • Primary amine

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).

  • Dissolve the amine in anhydrous THF or DCM.

  • Add the base (TEA or DIPEA, 1.5 - 2.0 eq) to the solution and stir for 5 minutes.

  • In a separate vial, dissolve this compound (1.1 - 1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the guanidinylating reagent dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[9]

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol)

  • Visualization agent (e.g., UV light, potassium permanganate stain, or ninhydrin stain)

Procedure:

  • Prepare a suitable eluent system that provides good separation of your starting amine and the expected product (a typical starting point is 1:1 Ethyl Acetate/Hexane). The guanidinylated product is generally more polar than the starting amine.

  • Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on the TLC plate.

  • Develop the plate in the chamber.

  • Visualize the plate under UV light (if compounds are UV active).

  • Stain the plate with potassium permanganate (for general visualization) or ninhydrin (which will stain the primary/secondary amine starting material but not the protected guanidine product).

  • The disappearance of the starting amine spot and the appearance of a new, more polar product spot indicate the progress of the reaction.

dot

Guanidinylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Amine R-NH2 (Primary Amine) NucleophilicAttack Nucleophilic Attack of Amine on Amidine Carbon Amine->NucleophilicAttack GuanidinylatingAgent Boc-Protected Amidine GuanidinylatingAgent->NucleophilicAttack ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer Elimination Elimination of Boc-Piperazine ProtonTransfer->Elimination Guanidine R-NH-C(=NH)-NH-Boc (Protected Guanidine) Elimination->Guanidine Byproduct Boc-Piperazine Elimination->Byproduct

Caption: A simplified mechanism of guanidinylation.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • U-Bio. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Batey, R. A. (2003).
  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115).
  • Reddy, K. L., & Reddy, T. J. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 53(32), 4151–4155.
  • ResearchGate. (2025). SYNTHESIS OF NEW PRIMARY AND SECONDARY AMINES CONTAINING A CYCLOACETAL FRAGMENT.
  • Physics & Maths Tutor. (n.d.). 4.
  • SAGE Publications Inc. (n.d.). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • BenchChem. (2025).
  • MDPI. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856.
  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine.
  • Doc Brown's Chemistry. (n.d.). nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes.
  • BenchChem. (2025). troubleshooting low yield in 1-(4-Aminophenyl)piperidine-4-carboxamide synthesis.
  • ResearchGate. (n.d.). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.

Sources

Navigating the Challenges of Boc Deprotection for 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the acid-mediated Boc deprotection of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize impurities and maximize the yield of your target compound, 4-carbamimidoylpiperazine.

Introduction: The Chemistry of Deprotection and Its Pitfalls

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability in a wide range of reaction conditions and its straightforward removal with acid. The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The generally accepted mechanism involves protonation of the carbamate, leading to its cleavage into a stable tert-butyl cation, carbon dioxide, and the desired free amine.

However, it is the generation of the highly reactive tert-butyl cation that is the primary source of side reactions. This electrophile can indiscriminately attack any available nucleophilic site on the substrate, leading to a variety of unwanted byproducts. For a molecule like 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine, which possesses multiple nucleophilic centers—the deprotected piperazine nitrogen and the electron-rich guanidino group—the risk of side reactions is particularly pronounced.

This guide will systematically address the most common issues, their underlying causes, and validated solutions to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed during the Boc deprotection of this compound?

The most frequently encountered side reaction is tert-butylation , where a tert-butyl group (+56 Da) is added to your molecule. This is identified by a corresponding mass increase in your LC-MS analysis. For this specific substrate, tert-butylation can occur at two primary locations:

  • On the guanidino group: The guanidino group is electron-rich and a potent nucleophile, making it susceptible to alkylation by the tert-butyl cation.

  • On the newly deprotected piperazine nitrogen: The secondary amine formed after Boc removal is also nucleophilic and can be alkylated to form an N-tert-butyl piperazine derivative.

Q2: My deprotection reaction is slow or incomplete. What could be the cause?

Incomplete deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The concentration of TFA (typically 20-50% in DCM) or the equivalents of HCl may be too low to drive the reaction to completion, especially if the substrate concentration is high.

  • Low Reaction Temperature: While starting the reaction at 0 °C is often recommended to control exotherms, room temperature is usually required for the reaction to proceed to completion within a reasonable timeframe (1-4 hours).

  • Short Reaction Time: Deprotection may require more time than anticipated. It is crucial to monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Poor Solubility: If the starting material is not fully dissolved in the chosen solvent (e.g., DCM), the reaction will be heterogeneous and slow.

Q3: What are "scavengers" and why are they essential for this specific deprotection?

Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the reactive tert-butyl cations before they can alkylate your product.[1] For a substrate with a sensitive guanidino group, their use is critical. They function by reacting with the carbocation at a faster rate than the sensitive functional groups on your target molecule.

Q4: Can the guanidino group degrade under strong acidic conditions like TFA?

While the guanidinium ion is generally stable, prolonged exposure to harsh acidic conditions could potentially lead to hydrolysis, although this is less common than tert-butylation. It is always advisable to use the minimum reaction time necessary for complete deprotection.

Troubleshooting Guide: Identifying and Solving Side Reactions

This section addresses specific problems you might observe in your analytical data and provides actionable solutions.

Problem 1: LC-MS analysis shows a major peak with a mass of [Product + 56 Da].
  • Likely Cause: This indicates mono-tert-butylation . The tert-butyl cation has alkylated either the guanidino group or the deprotected piperazine nitrogen.

  • Diagnostic Approach: While distinguishing between N-tert-butylation on the piperazine versus the guanidine group without isolating the impurity and performing detailed NMR analysis can be challenging, both are undesirable. The primary goal is to suppress the formation of this adduct altogether.

  • Solution: Implement a Scavenger Protocol.

    • Primary Recommendation: Use Triisopropylsilane (TIS) . TIS is a highly effective scavenger that reacts with the tert-butyl cation via hydride transfer to form isobutane and a stable silyl cation. A standard and effective cocktail is a 95:2.5:2.5 (v/v/v) mixture of TFA, water, and TIS.

    • Alternative Scavengers: Thioanisole or anisole can also be effective scavengers that trap the tert-butyl cation through electrophilic aromatic substitution.[2] However, TIS is often preferred due to its clean reaction profile.

Table 1: Common Scavengers and Their Recommended Concentrations

ScavengerTypical Concentration (v/v) in TFAMechanism of ActionNotes
Triisopropylsilane (TIS)2.5% - 5%Hydride donor to the t-butyl cationHighly effective; clean byproducts.
Water2.5% - 5%Reacts with t-butyl cation to form t-butanolOften used in combination with TIS.
Thioanisole2% - 5%Electrophilic aromatic substitutionCan be useful but may lead to other side reactions if tryptophan-like residues are present.[1]
Anisole2% - 5%Electrophilic aromatic substitutionLess reactive than thioanisole but a viable alternative.[2]
Problem 2: LC-MS shows multiple peaks, including [Product + 56 Da] and [Product + 112 Da].
  • Likely Cause: The presence of a [Product + 112 Da] peak suggests di-tert-butylation , where both the guanidino group and the piperazine nitrogen have been alkylated. This indicates a high concentration of reactive tert-butyl cations.

  • Solution: Optimize Reaction Conditions and Scavenger Use.

    • Increase Scavenger Concentration: Double the volumetric percentage of TIS in your reaction mixture (e.g., from 2.5% to 5%).

    • Slow Addition of Acid: Add the TFA solution dropwise to the solution of your substrate in DCM at 0 °C. This helps to control the initial burst and concentration of tert-butyl cations.

    • Ensure Efficient Stirring: Vigorous stirring ensures that the scavengers can effectively compete for the electrophiles as they are formed.

Problem 3: The reaction is complete, but the final product is difficult to isolate or purify.
  • Likely Cause: The product, 4-carbamimidoylpiperazine, is often isolated as its TFA or HCl salt, which can be highly polar, hygroscopic, or an oil, making handling and purification challenging. The acetate salt of the starting material suggests that salt formation is key to its handling.

  • Solution: Salt Conversion and Purification Strategy.

    • Removal of Excess Acid: After the reaction is complete, concentrate the mixture in vacuo. To remove residual TFA, which can interfere with subsequent steps, co-evaporate the residue with a non-polar solvent like toluene or DCM several times.

    • Conversion to a Different Salt: If the TFA salt is problematic, consider converting it to the HCl salt by dissolving the residue in a minimal amount of methanol and adding a solution of HCl in dioxane. The hydrochloride salt may precipitate and can be collected by filtration.

    • Isolation of the Free Base: To obtain the free base, dissolve the crude salt in water, basify carefully with a base like sodium bicarbonate or sodium hydroxide to pH > 11, and then extract with an appropriate organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture).[3] Note that the free base may be less stable and prone to absorbing atmospheric CO2.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

This protocol is the recommended starting point for achieving a clean deprotection.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Add triisopropylsilane (TIS, 2.5-5% v/v) and water (2.5% v/v) to the solution.

  • TFA Addition: Prepare a deprotection cocktail of 95:2.5:2.5 (v/v/v) TFA/Water/TIS. Slowly add this cocktail to the stirred solution at 0 °C. Alternatively, add the scavengers to the substrate/DCM solution before slowly adding pure TFA.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS every hour. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Co-evaporate three times with toluene to remove residual TFA. The resulting crude product is the trifluoroacetate salt of 4-carbamimidoylpiperazine.

Protocol 2: Milder Deprotection with HCl in Dioxane

This method can be an alternative if your molecule contains other TFA-sensitive groups or if trifluoroacetylation is a concern.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of a co-solvent like methanol if necessary, then dilute with 1,4-dioxane.

  • HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir for 1-3 hours, monitoring by LC-MS. Often, the hydrochloride salt of the product will precipitate from the solution.

  • Isolation: If a precipitate forms, it can be collected by filtration and washed with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Visualizing the Process: Workflow and Mechanisms

To better understand the experimental choices, the following diagrams illustrate the key processes.

Boc_Deprotection_Mechanism cluster_0 Deprotection Step cluster_1 Side Reaction Pathways cluster_2 Scavenger Intervention Boc-Protected_Substrate Boc-Guanidinopiperazine Protonated_Intermediate Protonated Intermediate Boc-Protected_Substrate->Protonated_Intermediate + H⁺ H+ TFA (H⁺) Deprotected_Amine Product (Free Amine) Protonated_Intermediate->Deprotected_Amine tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Intermediate->tBu_Cation Cleavage Side_Product_1 N-t-Bu Product (+56 Da) tBu_Cation->Side_Product_1 Attacks Piperazine N Side_Product_2 Guanidino-t-Bu Product (+56 Da) tBu_Cation->Side_Product_2 Attacks Guanidino Group Trapped_Cation Inert Product (Isobutane) tBu_Cation->Trapped_Cation Trapped Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection, side reactions, and scavenger action.

Troubleshooting_Workflow Start Perform Boc Deprotection (Protocol 1) Analyze Analyze Crude Product by LC-MS Start->Analyze Check_Completion Is Starting Material Consumed? Analyze->Check_Completion Check_Purity Is Product Purity >95%? (No major +56 Da peaks) Check_Completion->Check_Purity Yes Incomplete Incomplete Reaction: • Increase reaction time • Increase temperature to RT • Increase TFA concentration Check_Completion->Incomplete No Side_Reactions Side Reactions Observed: • Add/Increase Scavenger (TIS) • Slow acid addition at 0°C Check_Purity->Side_Reactions No Success Proceed to Work-up and Purification Check_Purity->Success Yes Incomplete->Start Side_Reactions->Start End Pure Product Success->End

Caption: Troubleshooting workflow for Boc deprotection experiments.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. BenchChem.
  • Cheung, L. L. (2017). Response to "How to quench the tBu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?".
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Changing permanent protecting groups for avoiding tert-butylation in solid-phase peptide synthesis of somatostatinamide.
  • Chen, H., Wang, S., Bu, S., & Zhai, X. (2022). Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors With Anti-Breast Cancer Metastatic Efficiency.
  • PubChem. tert-Butyl piperazine-1-carboxylate.
  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing.
  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis.
  • The mass spectra of the guanidines.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • BenchChem Technical Support Team. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Drozd, M. (2008). New complexes of guanidine with acetic, trichloroacetic and trifluoroacetic acids.
  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC.
  • Method for protecting guanidino group and restoring the same.
  • Guanidino acid hydrolysis by the human enzyme annotated as agm
  • Anion and ether group influence in protic guanidinium ionic liquids. RSC Publishing.
  • Guanidino acid hydrolysis by the human enzyme annotated as agmatinase.
  • Guanidino acid hydrolysis by the human enzyme annotated as agm
  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • Quantification of guanidine in environmental samples using benzoin derivatiz
  • Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmaceutical Sciences and Research.
  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
  • The Role of Liquid Chromatography–Mass Spectrometry in the Characterization of Therapeutic Monoclonal Antibodies.
  • Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI.

Sources

How to avoid tert-butylation during Boc deprotection of guanidines

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooter's Guide to Preventing Tert-Butylation During Boc Deprotection

Welcome to the Technical Support Center for Guanidine Protecting Groups. As Senior Application Scientists, we understand that while the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis and organic chemistry, its removal can sometimes lead to frustrating side reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and, more importantly, prevent the unwanted tert-butylation of guanidine and other sensitive residues during Boc deprotection.

The Challenge: The Persistent +56 Da Impurity

One of the most common and perplexing issues encountered during the acidic cleavage of a Boc-protected guanidine is the appearance of an impurity with a mass increase of 56 Da in your LC-MS analysis. This mass shift is the tell-tale sign of tert-butylation, where the reactive tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule of interest. This guide will walk you through the causes of this side reaction and provide robust protocols to ensure a clean deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see a +56 Da peak in my LC-MS after Boc deprotection. What is it and why is it happening?

A1: A mass increase of 56 Da almost certainly indicates tert-butylation of your product. The mechanism of Boc deprotection with a strong acid, most commonly trifluoroacetic acid (TFA), involves the protonation of the Boc group, followed by its cleavage to form a stable tert-butyl cation (t-Bu⁺), isobutylene, and carbon dioxide.[1] This tert-butyl cation is a potent electrophile that can react with any nucleophilic functional group present in the reaction mixture.

The guanidine group of arginine, while often protonated, can still be susceptible to alkylation.[2] However, other electron-rich amino acid residues are even more prone to this side reaction. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and a primary target for tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is readily alkylated.

  • Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.

Mechanism of Tert-Butylation and the Role of Scavengers

To effectively prevent this side reaction, it's crucial to understand the underlying chemistry. The following diagram illustrates the generation of the problematic tert-butyl cation and how scavengers intercept it.

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenging Scavenging Boc-Guanidine Boc-Protected Guanidine Protonated_Boc Protonated Boc-Guanidine Boc-Guanidine->Protonated_Boc + H⁺ (TFA) tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation Cleavage Deprotected_Guanidine Deprotected Guanidine Protonated_Boc->Deprotected_Guanidine Alkylated_Product Tert-Butylated Side Product (+56 Da) tBu_Cation->Alkylated_Product Trapped_tBu Trapped Species tBu_Cation->Trapped_tBu Nucleophile Nucleophilic Residue (e.g., Trp, Met, Cys) Nucleophile->Alkylated_Product Scavenger Scavenger (e.g., TIS, H₂O, Thiol) Scavenger->Trapped_tBu

Caption: Mechanism of Boc-deprotection, tert-butylation, and scavenging.

Q2: How can I prevent tert-butylation? What are scavengers and how do I choose the right one?

A2: The most effective way to prevent tert-butylation is to include "scavengers" in your deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your molecule. They effectively "trap" the cation before it can cause unwanted alkylation.

The choice of scavenger or scavenger cocktail is critical and depends on the amino acid composition of your peptide or the functional groups on your molecule.

ScavengerTarget/FunctionTypical ConcentrationNotes
Triisopropylsilane (TIS/TIPS) A highly effective carbocation scavenger.[3] It reduces the tert-butyl cation to isobutane.[4]2.5 - 5% (v/v)A non-malodorous and very common choice. Highly recommended for peptides containing Trp.[5]
Water (H₂O) A scavenger for tert-butyl cations.[3][6]2.5 - 5% (v/v)Helps to hydrolyze any residual trifluoroacetic anhydride (TFAA) in the TFA.[7]
Thioanisole A "soft" nucleophile that is particularly effective at protecting Met and Trp residues.5% (v/v)Can also help prevent the reattachment of other protecting groups like tosyl.
1,2-Ethanedithiol (EDT) A thiol scavenger that is very effective at protecting Cys residues and preventing disulfide bond formation.2.5% (v/v)Has a strong, unpleasant odor.
Phenol An aromatic scavenger that can trap carbocations.5% (v/v)Often used in combination with other scavengers.[8]
Dithiothreitol (DTT) A reducing agent that helps to keep Cys residues in their reduced state and can mitigate S-tert-butylation.[3]1% (w/v)

Recommended Deprotection Protocols

Here are several field-tested protocols. Always perform deprotection in a well-ventilated fume hood.

Protocol 1: Standard, Low-Odor Cocktail (TFA/TIS/H₂O)

This is the go-to cocktail for most routine deprotections, especially for peptides that do not contain cysteine or methionine.

Procedure:

  • Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[5][8]

  • Reaction: Add the cleavage cocktail to your peptide-resin or Boc-protected compound (a typical ratio is 10 mL of cocktail per 0.25 mmol of substrate).[6]

  • Incubation: Stir or gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Work-up:

    • For peptides on resin: Filter the resin and wash with a small amount of fresh TFA. Precipitate the peptide by adding the combined filtrate to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

    • For compounds in solution: Remove the TFA and other volatiles under reduced pressure (co-evaporation with toluene can help remove residual TFA). The crude product is often obtained as a TFA salt.

Protocol 2: The "All-Purpose" Reagent K for Sensitive Peptides

For peptides containing multiple sensitive residues like Cys, Met, and Trp, a more robust scavenger cocktail is required. Reagent K is a classic example.

Reagent K Composition: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)[5][6][9]

Procedure:

  • Preparation: Carefully prepare Reagent K in a fume hood due to the presence of malodorous thiols.

  • Reaction: Add Reagent K to your peptide-resin.

  • Incubation: Stir at room temperature for 2 to 4 hours.

  • Work-up: Follow the precipitation and washing steps outlined in Protocol 1.

Protocol 3: Two-Step Cleavage for Highly Sensitive Sequences

For particularly stubborn cases of tert-butylation, especially with C-terminal cysteine, a two-step cleavage strategy can be highly effective.

Procedure:

  • Step 1 (Mild Cleavage): Treat the peptide-resin with a cocktail of 70% TFA, TIS, water, thioanisole, DMS, and 1% DTT for 30 minutes.

  • Step 2 (Full Cleavage): Increase the TFA concentration to 80-90% and continue the cleavage for an additional 1.5 to 2 hours.

  • Work-up: Proceed with the standard precipitation and washing protocol.

Troubleshooting Workflow

If you are still observing tert-butylation or other side-products, use the following decision tree to refine your approach.

Sources

Optimizing reaction conditions for 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. We aim to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your synthetic routes effectively.

Compound Profile

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine, often supplied as its acetate salt, is a versatile building block in medicinal chemistry. It combines a piperazine scaffold, selectively protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group, and functionalized at the other with a carbamimidoyl (amidine) group. The Boc group allows for selective reactions at the amidine nitrogen or subsequent deprotection to reveal a secondary amine for further functionalization. The acetate salt form enhances the compound's stability and handling properties.

Key Properties:

  • Structure: A piperazine ring with N1 protected by a Boc group and N4 bearing a basic carbamimidoyl group.

  • Stability: The Boc group is stable under a wide range of conditions but is readily cleaved by strong acids. The acetate salt should be stored in a cool, dry place to prevent degradation.

  • Solubility: Solubility is influenced by the salt form and pH. It typically exhibits good solubility in polar solvents like water, methanol, and DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this reagent? This reagent is primarily used as a synthetic intermediate to introduce a guanidinylated piperazine moiety into a target molecule. The Boc-protected nitrogen allows for the unmasked secondary amine of the piperazine ring to be used in various coupling reactions, such as nucleophilic substitution or reductive amination.[1] Following the coupling step, the Boc group can be removed to allow for further modification at that position.

Q2: What are the standard conditions for removing the Boc protecting group? The Boc group is reliably cleaved under acidic conditions. The two most common and effective methods are:

  • Trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM). A typical concentration is 20-50% TFA.[2]

  • Hydrogen chloride (HCl) , often as a 4M solution in an organic solvent such as dioxane or methanol.[2]

These reactions are typically fast, often completing within 1-3 hours at room temperature.[3]

Q3: Is the carbamimidoyl (guanidine) group stable to the acidic conditions required for Boc deprotection? Yes, the guanidine functional group is highly basic (pKa ≈ 13.5) and will be protonated to form a stable guanidinium cation under the strongly acidic conditions used for Boc deprotection. This protonation effectively protects the guanidine group from participating in side reactions or degradation.

Q4: What analytical techniques are recommended for monitoring reactions involving this compound?

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress. The high polarity of the compound may require a polar mobile phase (e.g., DCM/Methanol with a small amount of ammonium hydroxide).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for accurate monitoring. It can confirm the consumption of starting material and the formation of the desired product by checking their respective molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product after purification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during synthesis.

Issue 1: Low or No Yield in Coupling Reactions

Q: My reaction coupling 1-Boc-piperazine to another molecule (e.g., an aryl halide or an activated carboxylic acid) is failing or giving a very low yield. What are the likely causes and solutions?

A: Low yields in coupling reactions are a common issue. A systematic approach is the best way to diagnose the problem.

Potential Causes & Solutions
Potential CauseExplanation & Recommended Action
Poor Substrate Reactivity The electrophile (e.g., aryl halide) may be deactivated. For Buchwald-Hartwig or similar cross-coupling reactions, electron-rich halides react slower. Action: Increase the reaction temperature, screen different palladium catalysts and phosphine ligands (e.g., BINAP), or extend the reaction time.
Incorrect Base The choice of base is critical. For palladium-catalyzed cross-couplings, a base like Cs₂CO₃ or K₃PO₄ is often required. For amide couplings, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is needed to scavenge the acid produced. Action: Ensure the base is appropriate for the specific reaction type and is sufficiently strong. Use anhydrous and fresh base.[4]
Solvent Issues The solvent must fully dissolve the reactants. For cross-coupling, anhydrous, degassed solvents like toluene or dioxane are standard. For amide couplings, polar aprotic solvents like DMF, NMP, or DCM are common. Action: Check the solubility of all starting materials. If solubility is poor, try a different solvent system. Ensure the solvent is anhydrous where required.
Catalyst Deactivation In cross-coupling reactions, the palladium catalyst can be sensitive to air and moisture. Action: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
Incomplete Reaction The reaction may simply need more time or energy. Action: Monitor the reaction closely by TLC or LC-MS. If it stalls, consider gently heating the reaction or allowing it to run longer.
Troubleshooting Workflow: Low Coupling Yield

Below is a logical workflow for troubleshooting low-yielding coupling reactions.

G cluster_conditions Condition Optimization start Low Yield Observed check_sm Verify Purity & Integrity of Starting Materials start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions solvent Solvent Choice: Is everything dissolved? Is it anhydrous/degassed? check_conditions->solvent 1 optimize Systematically Optimize (Solvent, Base, Temp, etc.) check_conditions->optimize base Base Choice: Correct type and strength? solvent->base 2 temp Temperature & Time: Is reaction stalling? base->temp 3 catalyst Catalyst/Reagent: Is it active? Correct loading? temp->catalyst 4 success Yield Improved optimize->success

Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.

Issue 2: Incomplete Boc Deprotection

Q: I am trying to deprotect the Boc group, but my LC-MS shows a significant amount of starting material remaining even after several hours. What should I do?

A: This is a frequent problem that can usually be solved by adjusting the reaction conditions.

Potential Causes & Solutions
  • Insufficient Acid: The stoichiometry of the acid is critical. While the deprotection is catalytic in acid, the newly formed free amine and the basic guanidine group will neutralize the acid, quenching the reaction.

    • Solution: Increase the equivalents of acid. For TFA/DCM, use a higher concentration (e.g., 50% TFA) or for HCl/Dioxane, add more equivalents of the solution. It is common to use a large excess of the acid solution.

  • Short Reaction Time: While often fast, some substrates react more slowly due to steric hindrance or electronic effects.

    • Solution: Extend the reaction time and continue to monitor by TLC or LC-MS until all the starting material is consumed.

  • Low Temperature: Most Boc deprotections proceed smoothly at room temperature, but stubborn cases may require more energy.

    • Solution: Gently warm the reaction to 30-40°C. This can often accelerate the deprotection of more resistant substrates.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient as it will be limited by the rate of dissolution.

    • Solution: Try a different solvent system where the starting material has better solubility. For example, if using DCM, you might add a small amount of methanol.

Issue 3: Side Product Formation During Deprotection

Q: My Boc deprotection is working, but I am seeing significant side products. What are they and how can I minimize them?

A: Side reactions typically occur if your molecule contains other functional groups that are sensitive to strong acid.

Potential Causes & Solutions
  • Cleavage of Other Acid-Labile Groups: Functional groups like acetals, ketals, trityl ethers, or even some esters can be cleaved under the harsh acidic conditions used for Boc deprotection. The 1,3-dioxolane protecting group for ketones, for example, is known to be acid-sensitive, especially in the presence of water.[5]

    • Solution: If possible, use milder deprotection conditions. 4M HCl in dioxane is often considered slightly milder than 50% TFA in DCM.[2] Ensure the reaction is run under strictly anhydrous conditions to minimize hydrolysis of groups like esters or acetals.[5]

  • Re-protection or Alkylation by Tert-butyl Cation: The mechanism of Boc deprotection generates a tert-butyl cation. This reactive electrophile can potentially alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.

    • Solution: Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will trap the tert-butyl cation and prevent it from reacting with your product.

Issue 4: Purification Difficulties

Q: The final deprotected product is proving difficult to purify. It streaks on my silica gel column and I have trouble with extraction. What can I do?

A: The high basicity of the free piperazine and guanidine groups makes the final compound very polar and prone to interacting strongly with silica gel.

Potential Causes & Solutions
  • Strong Adsorption to Silica Gel: The basic nitrogens will interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor recovery.

    • Solution 1: Add a small amount of a basic modifier to your chromatography eluent, such as 1-2% triethylamine or ammonium hydroxide. This will neutralize the acidic sites on the silica and improve peak shape.

    • Solution 2: Switch to a different stationary phase. Reverse-phase chromatography (C18) is often an excellent choice for purifying polar, basic compounds.

    • Solution 3: Avoid chromatography altogether by forming a salt. After the reaction, you can often precipitate the product as a hydrochloride or acetate salt, which can then be isolated by filtration and washed.

  • High Water Solubility: The protonated, salt form of the product can be highly soluble in water, leading to poor recovery during aqueous workup and extraction.

    • Solution: During workup, make the aqueous layer strongly basic (pH > 12) with NaOH or K₂CO₃ to deprotonate your compound. This will make it less polar and more soluble in organic solvents like DCM or ethyl acetate, allowing for efficient extraction. Be sure to extract the aqueous layer multiple times to ensure complete recovery.

Experimental Protocols

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust method for efficient Boc group removal.

  • Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control any potential exotherm and minimize side reactions.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv., often added as a 20-50% solution in DCM) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete in 1-3 hours.[4]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative and can sometimes be milder.

  • Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in a minimal amount of a co-solvent like methanol if necessary, then add dioxane.

  • Acid Addition: Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution. Monitor by TLC or LC-MS.

  • Work-up:

    • Option A (Precipitation): If a precipitate forms, add diethyl ether to ensure complete precipitation. Collect the solid product by filtration and wash with diethyl ether. This often yields a clean hydrochloride salt of the product.

    • Option B (Aqueous Work-up): If no precipitate forms, remove the solvent under reduced pressure. Perform an aqueous work-up as described in Protocol 1 by dissolving the residue in an organic solvent and neutralizing with a base.

General Experimental Workflow Visualization

G Start Starting Materials (1-Boc-4-carbamimidoyl- piperazine acetate + Substrate) Coupling Coupling Reaction (e.g., Buchwald, Amide) Start->Coupling Workup1 Aqueous Work-up & Purification Coupling->Workup1 Boc_Deprotection Boc Deprotection (TFA or HCl) Workup1->Boc_Deprotection Workup2 Final Work-up, Neutralization & Purification Boc_Deprotection->Workup2 Product Final Product Workup2->Product

Caption: A typical synthetic sequence involving coupling and deprotection steps.

References

  • Li, Z., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1894. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • Kavran, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • ResearchGate. (n.d.). Reaction scale-up. Conditions: 1-Boc-piperazine (76; 0.1 m) iodocyclohexane (77). [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Navinci. (n.d.). Troubleshooting guide - NaveniFlex. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Purification of guanidinylated compounds made with Boc-4-amidinopiperazine acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of guanidinylated compounds, specifically those synthesized using Boc-4-amidinopiperazine acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these strongly basic molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs)

General Principles

Q1: Why are guanidinylated compounds so challenging to purify?

A1: The primary challenge stems from the inherent properties of the guanidinium group. It is one of the strongest organic bases, with a pKa typically around 12-13. This means that under most physiological and chromatographic conditions, it is protonated, existing as a positively charged guanidinium ion. This high basicity and polarity can lead to several purification issues:

  • Strong Interaction with Silica Gel: The positively charged guanidinium group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor resolution, and even irreversible binding during column chromatography.

  • Poor Solubility in Common Organic Solvents: The salt-like nature of protonated guanidinylated compounds often results in poor solubility in common, less polar organic solvents used in normal-phase chromatography.

  • "On-Column" Ion Exchange: In reversed-phase HPLC, the cationic nature of the compound can lead to secondary ion-exchange interactions with residual silanols on C18 columns, causing peak asymmetry.[1][2]

Q2: What are the most common impurities I should expect after a guanidinylation reaction with Boc-4-amidinopiperazine acetate?

A2: Besides unreacted starting materials (your amine and Boc-4-amidinopiperazine acetate), common impurities include:

  • Urea or Thiourea Byproducts: Depending on the specific guanidinylating reagent used in conjunction with the amidinopiperazine, urea or thiourea-type byproducts can form.

  • Side-Products from the Guanidinylating Reagent: For instance, if using a reagent like HATU as a coupling agent, side reactions can occur where the guanidinium group is modified.[3]

  • Products of Boc-Deprotection: If the reaction is run under conditions that are even mildly acidic, or during a workup, premature deprotection of the Boc group can occur.

  • Oligomers: In some cases, side reactions can lead to the formation of dimers or other oligomeric species.

Troubleshooting Guides

Issue 1: Poor Separation and Peak Tailing in Reversed-Phase HPLC

You're running your Boc-protected guanidinylated compound on a C18 column, but you're observing broad, tailing peaks, making it difficult to resolve your product from impurities.

This is a classic problem when purifying basic compounds on silica-based columns. The positively charged guanidinium group (even when Boc-protected, the overall molecule can still be quite polar and basic) interacts with negatively charged, deprotonated silanol groups on the silica surface. This secondary interaction, in addition to the desired hydrophobic interaction with the C18 chains, causes the peak tailing.

StrategyMechanism of ActionKey Considerations
Use a Mobile Phase Additive Ion Suppression: Adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[4] Ion Pairing: TFA can also act as an ion-pairing agent, forming a neutral complex with the protonated guanidinium group, which behaves more like a non-polar molecule and interacts more predictably with the stationary phase.- TFA (0.1%): Provides excellent peak shape but can be difficult to remove from the final product and can suppress ionization in mass spectrometry. - FA (0.1%): More MS-friendly and easier to remove, but may not be as effective at suppressing tailing as TFA.
Increase Mobile Phase pH By increasing the pH of the mobile phase to be about 2 pH units above the pKa of the basic compound, you can deionize it, making it more hydrophobic and better retained by the stationary phase.[4]This is generally not recommended for guanidinylated compounds due to their very high pKa. Operating at such high pH (>14) would require specialized, hybrid-particle columns and can be detrimental to most silica-based columns.
Use an End-Capped Column High-quality, end-capped C18 columns have a lower concentration of free silanol groups, reducing the sites for secondary interactions.Look for columns specifically marketed for the analysis of basic compounds.
Consider a Different Stationary Phase Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content. It is well-suited for the retention and separation of very polar compounds.[5][6] Porous Graphitic Carbon (PGC): These columns, like Hypercarb™, offer good retention for very polar compounds and are stable across a wide pH range.[7]HILIC can provide orthogonal selectivity to reversed-phase. PGC columns can be a powerful but sometimes more complex alternative to develop methods for.
  • Initial Scouting Gradient:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV (e.g., 214 nm, 254 nm).

  • Analysis of Results: Examine the peak shape of your target compound. If tailing is still significant, consider a column with better end-capping.

  • Method Optimization: Adjust the gradient to improve the resolution between your product and the nearest impurities.[8]

Issue 2: Product is Lost During Aqueous Workup

After quenching your reaction and performing a liquid-liquid extraction, you find that a significant portion of your Boc-protected guanidinylated product remains in the aqueous layer, leading to low yields.

Even with the lipophilic Boc protecting groups, the guanidinium moiety imparts significant polarity and water solubility, especially when it is protonated. If your aqueous wash is acidic, your compound will preferentially partition into the aqueous phase.

G start Reaction Mixture in Organic Solvent add_base Add Saturated NaHCO3 or dilute NaOH solution to basify the aqueous phase (pH > 8) start->add_base Quench Reaction extract Extract with an organic solvent (e.g., Ethyl Acetate, DCM) add_base->extract separate Separate Layers extract->separate dry Dry Organic Layer (e.g., Na2SO4, MgSO4) separate->dry Organic Phase concentrate Concentrate under reduced pressure dry->concentrate product Crude Boc-Protected Product concentrate->product

Caption: Workflow for basic aqueous workup.

  • Check the pH: Before extraction, ensure the pH of the aqueous layer is basic (pH 8-10). Use pH paper to verify. This neutralizes any acids from the reaction and deprotonates the guanidinium group, increasing its hydrophobicity.

  • "Salting Out": Add sodium chloride to the aqueous layer to increase its ionic strength. This decreases the solubility of your organic compound in the aqueous phase and promotes its partitioning into the organic layer.

  • Choice of Extraction Solvent: If your product has moderate polarity, a more polar solvent like dichloromethane (DCM) may be more effective for extraction than ethyl acetate.

Issue 3: Difficulty Removing the Boc Protecting Groups

You are attempting to deprotect your purified compound using standard acidic conditions (e.g., TFA in DCM), but the reaction is sluggish, incomplete, or leads to side products.

The guanidinium group is highly basic and will be protonated by the acid used for deprotection. This can create a very stable salt, sometimes making the carbamate linkage less susceptible to cleavage. Furthermore, the tert-butyl cation generated during deprotection can re-alkylate electron-rich sites on your molecule, including the guanidine itself or other sensitive functional groups.[9]

MethodReagentsKey Considerations
Standard TFA Deprotection 20-50% TFA in DCMThe most common method. The reaction is typically fast (30 min to 2 hours) at room temperature.[10]
TFA with Scavengers 20-50% TFA in DCM with triisopropylsilane (TIPS) or water (2.5-5%)TIPS or water act as scavengers for the liberated tert-butyl cation, preventing unwanted side reactions.[9][11] This is crucial if your molecule has other sensitive groups.
HCl in Dioxane/Methanol 4M HCl in Dioxane or MethanolA common alternative to TFA. The resulting hydrochloride salt is often crystalline and easy to isolate.
Heating in Formic Acid 96% Formic Acid, heatedA stronger, albeit harsher, condition for stubborn Boc groups. Requires careful monitoring to avoid decomposition.[12]
  • Dissolve Substrate: Dissolve the Boc-protected guanidinylated compound in anhydrous DCM.

  • Add Scavenger: Add triisopropylsilane (TIPS) (2.5-5% v/v) to the solution.

  • Add Acid: Slowly add trifluoroacetic acid (TFA) (to a final concentration of 20-50%) at 0 °C.

  • Monitor Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by LC-MS or TLC.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected guanidinium salt.

  • Isolation: Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Issue 4: My Final Compound is an Oil and Won't Crystallize

After deprotection and removal of the acid, your final guanidinium salt is a sticky oil, making it difficult to handle and purify further.

Guanidinium salts can be hygroscopic and may not readily form crystalline solids, especially if residual solvents or impurities are present. The counter-ion from the deprotection step (e.g., trifluoroacetate, chloride) also plays a significant role in the physical properties of the final salt.

  • Salt-Exchange: If you have a trifluoroacetate salt (which are often oils), you can perform a salt exchange to a hydrochloride or acetate salt, which may be more prone to crystallization. This can be achieved by dissolving the oil in a minimal amount of water, passing it through an appropriate ion-exchange resin (e.g., a chloride-form resin), and then lyophilizing the eluate.

  • Crystallization Techniques:

    • Solvent System: Attempt crystallization from a variety of solvent systems. A common approach is to dissolve the compound in a minimal amount of a polar solvent like methanol, ethanol, or water, and then slowly add a less polar anti-solvent like diethyl ether, acetone, or acetonitrile until turbidity is observed.[13]

    • Temperature: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • pH Adjustment: For some guanidinium salts, adjusting the pH to between 1 and 3.5 with the corresponding acid (e.g., HCl for a hydrochloride salt) can aid crystallization.[13]

  • Purification by Precipitation: Dissolve the crude oil in a small volume of a solvent in which it is soluble (e.g., methanol). Add this solution dropwise to a large volume of a well-stirred anti-solvent (e.g., cold diethyl ether) to crash out the product as a solid. This can help remove more soluble impurities.

G start Crude Deprotected Product (Oil or Amorphous Solid) check_purity Check Purity by LC-MS / NMR start->check_purity pure Product is >95% Pure check_purity->pure Pure impure Product is <95% Pure check_purity->impure Impure crystallize Attempt Crystallization / Precipitation pure->crystallize prep_hplc Preparative HPLC impure->prep_hplc success Crystalline Solid Obtained crystallize->success fail Remains an Oil crystallize->fail lyophilize Lyophilize to Amorphous Solid prep_hplc->lyophilize final_product Final Purified Product success->final_product fail->lyophilize lyophilize->final_product

Caption: Decision-making workflow for final product isolation.

References

  • Analyst (RSC Publishing). (n.d.). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns.
  • PubMed. (n.d.). Determination of guanidino compounds by anion-exchange chromatography and amperometric detection.
  • PubMed. (1975). [Separation of guanidino compounds by means of ion-exchange thin-layer chromatography (author's transl)].
  • IUCr Journals. (n.d.). Crystal data for some guanidinium salts.
  • Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
  • Benchchem. (n.d.). Troubleshooting low yield in Boc-guanidine synthesis.
  • Google Patents. (n.d.). CA2524718A1 - Method for crystallizing guanidinium salts.
  • Benchchem. (n.d.). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine.
  • NIH. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.
  • Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound? : r/Chempros.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Guanidine and Counterions in in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes.
  • PubMed Central. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
  • (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PubMed. (n.d.). Guanidine chemistry.
  • TSpace. (n.d.). A new guanidinylation procedure for the preparation of functionalized guanidines and investigation towards the synthesis of cyclic quanidine compounds.
  • Google Patents. (n.d.). BRPI0410022A - process for crystallization of guanidium salts.
  • American Chemical Society. (n.d.). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker.
  • RSC Advances (RSC Publishing). (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Google Patents. (n.d.). US20070161821A1 - Method for removal of guanidine compound from aqueous media.
  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PMC - NIH. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
  • ResearchGate. (2016). Ion exchange chromatography strategy?.
  • (2023). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods.
  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.
  • Chemistry LibreTexts. (2023). High Performance Liquid Chromatography.
  • ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?.
  • Wikipedia. (n.d.). Acid guanidinium thiocyanate-phenol-chloroform extraction.
  • TCI. (2024). TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent.
  • PMC. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.
  • Taylor & Francis Online. (2024). An Advanced Solvent for the Caustic-Side Solvent Extraction of Cesium from Nuclear Waste: Comparing Lipophilic Guanidines for Improved Hydrolytic Stability.

Sources

Technical Support Center: Navigating the Solution Stability of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this key synthetic intermediate in solution. Our guidance is rooted in established principles of organic chemistry and extensive field experience with Boc-protected guanidino moieties.

Introduction: Understanding the Core Stability Challenges

This compound is a valuable building block, but its utility is intrinsically linked to its stability in solution. The primary points of vulnerability are the tert-butyloxycarbonyl (Boc) protecting group and the carbamimidoyl (guanidinium) group. The Boc group is notoriously labile under acidic conditions, while the overall molecule's solubility and stability can be influenced by pH, temperature, solvent choice, and exposure to light.

This guide provides a framework for identifying potential stability issues, understanding their chemical basis, and implementing effective mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound shows a gradual loss of the parent compound over time, even at neutral pH. What is the likely cause?

While the most rapid degradation is expected under acidic conditions, gradual hydrolysis of the Boc group can occur even at near-neutral pH, especially with prolonged storage in protic solvents. The presence of the acetate counter-ion can contribute to a slightly acidic microenvironment. Additionally, enzymatic degradation, if working with biological matrices, or oxidative degradation are potential, though less common, pathways.

Q2: I observe the formation of an impurity with a mass corresponding to the de-Boc'd compound. How can I confirm this and prevent it?

The most probable degradation product is 4-carbamimidoylpiperazine. This can be confirmed by LC-MS analysis, comparing the mass of the impurity to the expected mass of the deprotected compound. To prevent this, ensure your solution is buffered to a pH of 7.0 or slightly above and stored at low temperatures (2-8 °C). For long-term storage, consider aprotic solvents or lyophilization of the compound.

Q3: Can I use acidic buffers to improve the solubility of my compound?

While acidic conditions may protonate the guanidinium group and potentially increase aqueous solubility, this is strongly discouraged. The Boc group is highly susceptible to acid-catalyzed hydrolysis. Even mildly acidic conditions can lead to significant degradation over a short period. It is preferable to use co-solvents or alternative formulation strategies to enhance solubility.

Troubleshooting Guide

Issue 1: Rapid Degradation of the Compound upon Dissolution

Symptoms:

  • A significant decrease in the parent compound peak area by HPLC analysis shortly after preparing the solution.

  • Appearance of a major new peak corresponding to the deprotected 4-carbamimidoylpiperazine.

Root Cause Analysis: The most likely culprit is an acidic environment. The Boc protecting group is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1]. The mechanism involves protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decomposes to the free amine and carbon dioxide.

Mitigation Strategies:

  • pH Control: Ensure the pH of your solvent or buffer system is neutral to slightly basic (pH 7.0-8.0). Avoid acidic buffers and ensure all glassware is free of acidic residues.

  • Solvent Selection: For stock solutions, prioritize aprotic solvents like DMSO or DMF, where the compound is generally more stable. For aqueous experimental media, prepare the solution immediately before use.

  • Temperature Control: Prepare and handle solutions at low temperatures (on ice) to minimize the rate of hydrolysis.

Issue 2: Poor or Inconsistent Solubility

Symptoms:

  • The compound does not fully dissolve at the desired concentration.

  • Precipitation is observed after the solution is prepared or upon storage.

Root Cause Analysis: this compound has moderate aqueous solubility that can be influenced by the pH and ionic strength of the medium. The presence of the Boc group makes the molecule more lipophilic than its deprotected counterpart.

Solubility Enhancement Protocols:

Solvent SystemExpected Solubility ClassificationProtocol
Water (pH 7.0)Sparingly SolubleDissolve directly in the aqueous medium. Sonication may be required. Use immediately.
DMSOFreely SolublePrepare a concentrated stock solution in DMSO. For aqueous experiments, perform a serial dilution of the DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.
Co-solvent systems (e.g., PEG300, Ethanol)SolubleFor in vivo applications, co-solvents can be employed. A typical formulation might involve 10% DMSO, 40% PEG300, and 50% saline. Prepare fresh for each experiment.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is essential to understand the stability profile of your compound under your specific experimental conditions[2][3][4].

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at room temperature and 60°C. Sample at 0, 1, 4, and 24 hours. Neutralize samples before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at room temperature and 60°C. Sample at 0, 1, 4, and 24 hours. Neutralize samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and sample at 0, 1, 4, and 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C. Sample at 1, 3, and 7 days and prepare solutions for analysis.

  • Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products. Characterize the major degradants using mass spectrometry.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of resolving the parent compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and Mass Spectrometry.

Inject samples from the forced degradation study to confirm that all degradation products are well-separated from the main peak.

Visualizing Stability and Degradation

G cluster_compound 1-Boc-4-carbamimidoylpiperazine acetate in Solution cluster_stress Stress Conditions cluster_degradation Degradation Pathway Compound Parent Compound Deprotection Boc Cleavage Compound->Deprotection Primary Instability Acid Acidic pH (e.g., < pH 6) Acid->Deprotection Heat Elevated Temperature (e.g., > 40°C) Heat->Deprotection Oxidation Oxidizing Agents (e.g., H₂O₂) Other Other Minor Degradants Oxidation->Other Product 4-Carbamimidoylpiperazine (Primary Degradant) Deprotection->Product

G

References

  • PubChem. (n.d.). 1-Boc-piperazine acetate. Retrieved from [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

Sources

Technical Support Center: 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate in their synthetic workflows. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during guanidinylation reactions, with a focus on the identification and removal of process-related byproducts. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the purity and integrity of your target compounds.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues reported by researchers in a direct question-and-answer format. We delve into the root cause of each problem and provide validated, step-by-step protocols for resolution.

Q1: What are the most common impurities I should expect in my reaction mixture, and how can I identify them?

A1: Understanding Potential Byproducts

In a typical guanidinylation reaction using 1-Boc-4-carbamimidoylpiperazine, the primary impurities arise from three sources: unreacted starting materials, premature cleavage of the Boc protecting group, and side-reactions of the activating agent.

Common Byproducts and Their Characteristics:

Compound/ByproductStructureKey CharacteristicsTypical TLC/LC Profile
Desired Product Boc-Protected GuanidineModerately polar, UV activeMain spot
Unreacted AmineR-NH₂Polarity varies based on 'R' groupCan be more or less polar than the product
Boc-Deprotected Byproduct 4-CarbamimidoylpiperaziniumHighly polar, water-soluble saltStays at the baseline in many solvent systems
Activating Agent Byproducte.g., 1H-PyrazoleVaries; often less polarMigrates higher on TLC plate

Identification Strategy: The most effective method for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will allow you to distinguish between the desired product and byproducts based on their mass-to-charge ratio (m/z).

  • Desired Product: Expected Mass (M+H)⁺

  • Boc-Deprotected Byproduct: Expected Mass - 100.11 Da (C₅H₈O₂)

  • Unreacted Amine: Mass of your specific starting material

A logical workflow for identifying and resolving these impurities is outlined below.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Identification cluster_2 Phase 3: Purification Strategy start Crude Reaction Mixture lcms Analyze by LC-MS & TLC start->lcms identify Identify Masses: - Product (M) - Unreacted Amine (SM) - Deprotected (M-100) - Other Byproducts lcms->identify incomplete Incomplete Reaction? (High SM peak) identify->incomplete Check Relative Peak Areas deprotection Boc Deprotection? (High M-100 peak) incomplete->deprotection No strategy1 Strategy: Aqueous Wash / Column incomplete->strategy1 Yes other Other Impurities? deprotection->other No strategy2 Strategy: Acidic Wash / Ion Exchange deprotection->strategy2 Yes strategy3 Strategy: Recrystallization / Column other->strategy3

Caption: Troubleshooting workflow for impurity identification and purification.

Q2: My LC-MS shows a significant peak with a mass of [M-100]. What caused this, and how can I remove this impurity?

A2: The Challenge of Premature Boc Deprotection

A mass loss of 100 Da corresponds to the cleavage of the tert-butyloxycarbonyl (Boc) group. The Boc group is a carbamate known for its stability in basic conditions but its lability under acidic conditions.[1][2]

Causality: The guanidinium group of your product is acidic (pKa ≈ 13.5), but the reaction can inadvertently become acidic for several reasons:

  • Acidic Substrates: If your starting amine is an acid salt (e.g., a hydrochloride).

  • Reagent Decomposition: Some activating agents can generate acidic byproducts over time.

  • Acidic Workup: Use of strong acids during the workup phase.

The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which generates the free guanidine (as a salt) and gaseous byproducts.[3][4]

G BocGuanidine Boc-Protected Guanidine Protonation Protonation (H⁺) BocGuanidine->Protonation Acidic Conditions Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Spontaneous Cleavage Intermediate->Cleavage Products Free Guanidine (Salt) tert-Butyl Cation Carbon Dioxide Cleavage->Products

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting and Removal Protocols:

The deprotected byproduct is a highly polar, charged species, making it significantly more water-soluble than your Boc-protected product. This difference is the key to its removal.

Protocol 1: Mild Acidic Wash (for substrates stable to acid)

This protocol is designed to protonate the more basic deprotected byproduct, rendering it exclusively water-soluble, while leaving the less basic Boc-protected product in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Wash: Wash the organic layer with deionized water to remove any highly water-soluble salts.

  • Acidic Extraction: Wash the organic layer with a mild acidic solution, such as 5% citric acid or 1 M KHSO₄. Do not use strong acids like HCl , as this can cause further deprotection of your desired product.[1]

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Re-analyze the product by LC-MS to confirm the removal of the M-100 impurity.

Protocol 2: Cation-Exchange Chromatography

For highly sensitive substrates or when acidic washes are ineffective, solid-phase extraction using a strong cation-exchange (SCX) cartridge is a superior method.

  • Column Conditioning: Condition an SCX cartridge with methanol followed by the loading solvent (e.g., methanol or DCM).

  • Loading: Dissolve the crude product in a minimal amount of the loading solvent and apply it to the conditioned cartridge.

  • Elution of Neutrals: Elute the less basic, Boc-protected product and other neutral impurities using the loading solvent (e.g., methanol). Collect these fractions.

  • Elution of Basic Impurity: The highly basic deprotected byproduct will remain bound to the resin. It can be eluted later with a basic solution (e.g., 2 M ammonia in methanol) and discarded.

  • Analysis: Combine the fractions from step 3, concentrate, and analyze for purity.

Q3: My reaction is sluggish and leaves a lot of unreacted amine. How can I purify my desired product from the starting material?

A3: Strategies for Incomplete Reactions

Incomplete conversion is a common issue, often related to steric hindrance, solvent choice, or insufficient activation.[5] The purification strategy depends on the relative polarities of your starting amine and the Boc-protected guanidine product.

Strategy A: Amine is Less Polar than Product

This is the most common scenario. The guanidine group significantly increases the polarity of the molecule.

Protocol: Flash Column Chromatography

  • Adsorb Sample: Concentrate the crude mixture and adsorb it onto a small amount of silica gel.

  • Prepare Column: Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane or DCM).

  • Load and Elute: Dry-load the adsorbed sample onto the column. Elute with a gradient of increasing polarity.

Recommended Elution Systems:

Starting Amine PolarityRecommended Gradient SystemComments
Low (e.g., simple alkyl/aryl amines)Dichloromethane (DCM) -> 5-10% Methanol in DCMThis is a standard system for moderately polar compounds.
ModerateEthyl Acetate (EtOAc) -> 10-20% Methanol in EtOAcFor when products are more polar and require stronger eluents.
High (e.g., contains other polar groups)Add 0.5-1% triethylamine (TEA) to the mobile phaseThe basic additive prevents the polar guanidine product from streaking on the acidic silica gel.

Strategy B: Amine is More Polar than Product

This is rare but can occur if the starting amine is highly functionalized (e.g., with multiple hydroxyls or carboxylates). In this case, the product may elute before the starting material in normal-phase chromatography. Alternatively, reverse-phase chromatography (C18) is an excellent choice, where the more polar starting material will elute first.

References
  • Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem Technical Support.
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
  • Reddit r/OrganicChemistry. Why is boc stable to hydrolysis under basic conditions?. Reddit.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 3368-3372.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Guanidinylating Reagents: A Comparative Analysis of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the guanidinium group stands as a critical pharmacophore, integral to the biological activity of a vast array of natural products and synthetic drugs. Its ability to exist in a protonated state over a wide physiological pH range allows it to participate in key hydrogen bonding and electrostatic interactions with biological targets. Consequently, the efficient and selective introduction of this moiety—a process known as guanidinylation—is of paramount importance.

This guide provides an in-depth comparative analysis of a rationally designed guanidinylating reagent, 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate , against established and commercially available alternatives. While direct, extensive literature on this specific piperazine-based reagent is sparse, its molecular architecture suggests distinct advantages in certain synthetic contexts. This guide will, therefore, combine established data on well-known reagents with a scientifically grounded, predictive analysis of our target compound's performance.

The Guanidinylation Challenge: A Chemist's Perspective

The primary challenge in guanidinylation lies in the nucleophilicity of the target amine versus the electrophilicity of the guanidinylating reagent. An ideal reagent should be sufficiently reactive to guanidinylate a wide range of amines, including sterically hindered and electronically deactivated ones, under mild conditions that preserve other sensitive functional groups. Furthermore, the reaction should proceed with high yield and selectivity, and the resulting protected guanidine should be amenable to straightforward deprotection.

Profiling the Reagents: A Head-to-Head Comparison

For the purpose of this guide, we will compare our target reagent, this compound, with three widely used classes of guanidinylating agents:

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): A highly reactive and versatile electrophilic reagent.

  • N,N'-Di-Boc-S-methylisothiourea: A classic and widely used reagent, though often requiring an activating agent.

  • 1H-Pyrazole-1-carboxamidine hydrochloride: A stable, crystalline reagent that is effective for the guanidinylation of primary amines.

This compound: A Proposed Profile

As a starting point, a plausible synthetic route to our target compound is proposed, commencing from the readily available 1-Boc-piperazine.

Proposed Synthesis of this compound

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Thioamide Formation cluster_2 Step 3: S-Alkylation cluster_3 Step 4: Amination and Salt Formation Boc_piperazine 1-Boc-piperazine Intermediate1 1-Boc-4-cyanopiperazine Boc_piperazine->Intermediate1  NaNO2, HCl, H2O, 0 °C then KCN Boc_piperazine->Intermediate1 Cyanamide Cyanamide (H2NCN) Intermediate2 1-Boc-4-thiocarbamoylpiperazine Intermediate1->Intermediate2  H2S, Pyridine/Triethylamine Intermediate1->Intermediate2 Intermediate3 S-Methyl-1-Boc-4-piperazinyl isothiourea iodide Intermediate2->Intermediate3  Methyl Iodide Intermediate2->Intermediate3 Target 1-Tert-butyloxycarbonyl-4- carbamimidoylpiperazine acetate Intermediate3->Target  NH3, then Acetic Acid Intermediate3->Target

Based on its structure, we can predict the following performance characteristics:

  • Reactivity: The piperazine core, being a dialkylamine, is expected to render the guanidinium carbon less electrophilic compared to reagents with strongly electron-withdrawing groups. This suggests a moderate reactivity, potentially requiring elevated temperatures or longer reaction times for less nucleophilic amines. The acetate counter-ion indicates that the free base is likely a strong base, which could influence reaction conditions.

  • Advantages: The key anticipated advantage lies in the workup and purification. The piperazine moiety introduces a basic handle, allowing for straightforward acid-base extraction to remove unreacted starting material and byproducts. This could be particularly beneficial in parallel synthesis and library generation where rapid purification is essential.

  • Limitations: The moderate reactivity may be a limitation when dealing with sterically hindered or electron-deficient amines. The presence of the Boc-protecting group on the piperazine nitrogen is crucial to prevent self-reaction or polymerization.

Comparative Data of Guanidinylating Reagents

The following table summarizes the key performance indicators of our target reagent (predicted) and the established alternatives.

ReagentStructureReactivityTypical Reaction ConditionsAdvantagesDisadvantages
This compound CN(C(=N)N1CCN(C(=O)OC(C)C)CC1)C.CC(=O)OModerate (Predicted)Room temperature to moderate heatingEasy purification via acid-base extraction; Potentially lower costModerate reactivity may not be suitable for all substrates
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) CC(C)(C)OC(=O)N=C(NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)CVery High[1]Room temperature, short reaction times[1]High reactivity with a broad substrate scope; Mild reaction conditions[1]Higher cost; Triflic acid byproduct can be corrosive
N,N'-Di-Boc-S-methylisothiourea CC(C)(C)OC(=O)N=C(SC)NC(=O)OC(C)CModerate to HighRequires an activator (e.g., HgCl₂, Mukaiyama's reagent)Good yields with a range of amines; Stable solidRequires a stoichiometric amount of a potentially toxic activator; Thiol byproduct can be odorous
1H-Pyrazole-1-carboxamidine hydrochloride C1=CN=C(N1)C(=N)N.ClModerateRoom temperature to moderate heatingStable, crystalline solid; Good for primary aminesLess effective for secondary or hindered amines; Can require longer reaction times

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative experimental protocols for guanidinylation using the established reagents.

Protocol 1: Guanidinylation of Benzylamine with Goodman's Reagent
  • To a solution of benzylamine (1.0 mmol) in dichloromethane (10 mL) at room temperature, add N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected benzylguanidine.

Protocol 2: Guanidinylation of Aniline with N,N'-Di-Boc-S-methylisothiourea
  • To a solution of aniline (1.0 mmol) and N,N'-Di-Boc-S-methylisothiourea (1.1 mmol) in anhydrous tetrahydrofuran (10 mL), add triethylamine (1.5 mmol).

  • Add mercury(II) chloride (1.1 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture through a pad of celite to remove the mercury salts and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Guanidinylation of Glycine Methyl Ester with 1H-Pyrazole-1-carboxamidine hydrochloride
  • To a solution of glycine methyl ester hydrochloride (1.0 mmol) in dimethylformamide (5 mL), add diisopropylethylamine (2.5 mmol).

  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 mmol) and stir the mixture at 50 °C for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the guanidinylated product.

Guanidinylation Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Amine Substrate Mix Reaction Mixture Start->Mix Reagent Guanidinylating Reagent Reagent->Mix Solvent Anhydrous Solvent Solvent->Mix Stir Stirring at specified temperature and time Mix->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Protected Guanidine Purify->Product

Mechanistic Considerations

The choice of a guanidinylating reagent often depends on the nucleophilicity of the amine and the desired reaction conditions. The reactivity of the reagents discussed can be rationalized by considering the stability of the leaving group.

G cluster_0 Goodman N,N'-Di-Boc-N''-triflylguanidine (Excellent Leaving Group: -Tf) Isothiourea N,N'-Di-Boc-S-methylisothiourea (Good Leaving Group: -SMe, activated) Pyrazole 1H-Pyrazole-1-carboxamidine (Good Leaving Group: Pyrazole) Piperazine 1-Boc-4-carbamimidoylpiperazine (Moderate Leaving Group: Piperazine)

Goodman's reagent is highly reactive due to the excellent leaving group ability of the triflate anion.[1] S-methylisothioureas require activation to enhance the leaving group potential of the methylthiolate. Pyrazole-based reagents benefit from the aromatic stability of the pyrazole leaving group. Our proposed piperazine-based reagent would likely have the most basic leaving group, contributing to its predicted moderate reactivity.

Conclusion and Future Outlook

The selection of a guanidinylating reagent is a critical decision in the synthesis of guanidine-containing molecules. While highly reactive reagents like Goodman's reagent offer broad applicability, there is a clear need for reagents that offer alternative reactivity profiles and simplified purification protocols.

This compound , as a conceptual reagent, represents a promising direction. Its design incorporates a feature—the basic piperazine handle—that could significantly streamline downstream processing, a crucial factor in high-throughput synthesis and drug discovery. While its predicted moderate reactivity might not be universally applicable, it could offer enhanced selectivity for more nucleophilic amines in the presence of other sensitive functionalities.

Further experimental validation is required to fully elucidate the performance of this piperazine-based reagent. However, the principles outlined in this guide provide a robust framework for its evaluation and comparison with the established tools of the trade. As the demand for novel guanidine-containing therapeutics continues to grow, the development of such tailored and process-friendly reagents will undoubtedly play a vital role in advancing the frontiers of medicinal chemistry.

References

  • Goodman, M., & Zapf, C. (2000). N,N'-Di-Boc-N''-triflylguanidine: a new, highly efficient guanidinylating reagent. Angewandte Chemie International Edition, 39(23), 4301-4303. [Link]

Sources

A Strategic Guide to Guanidinylation: Goodman's Reagent vs. 1-Boc-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium group is a cornerstone of medicinal chemistry, imparting unique basicity, hydrogen bonding capabilities, and structural rigidity to small molecules and peptides. The strategic choice of how to incorporate this moiety can significantly impact the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of two distinct approaches to guanidinylation, embodied by Goodman's reagent and 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate. We will explore their fundamental differences in reactivity and application, moving beyond a simple head-to-head comparison to a more nuanced discussion of synthetic strategy.

At a Glance: Reagent vs. Building Block

The core distinction between these two compounds lies in their synthetic purpose. Goodman's reagent is a powerful electrophilic guanylating agent , designed to convert a wide range of primary and secondary amines into N,N'-di-Boc-protected guanidines. In contrast, 1-Boc-4-carbamimidoylpiperazine is best understood as a structural building block —a pre-functionalized scaffold used to introduce an entire guanidinopiperazine motif into a target molecule.

FeatureGoodman's Reagent1-Boc-4-carbamimidoylpiperazine Acetate
Chemical Name N,N'-Di-Boc-N''-triflylguanidinetert-butyl 4-carbamimidoylpiperazine-1-carboxylate acetate
Primary Role Guanylating AgentSynthetic Building Block
Function Converts an existing amine into a guanidineIntroduces a complete guanidinopiperazine moiety
Key Reaction Electrophilic attack on an amineNucleophilic substitution or coupling reactions
Substrate Scope Broad (primary/secondary aliphatic & aromatic amines)Dependent on the coupling partner and reaction type
Synthetic Outcome R-NH₂ → R-NH-C(=NBoc)NHBocIntroduction of a heterocyclic guanidine scaffold

Goodman's Reagent: The Universal Guanidinylator

N,N'-Di-Boc-N''-triflylguanidine, developed by Murray Goodman's group, is a highly effective and versatile reagent for the synthesis of protected guanidines.[1] Its power stems from the trifluoromethanesulfonyl (triflyl) group, an exceptional leaving group that renders the central guanidinyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.

Mechanism of Action

The reaction proceeds via a straightforward addition-elimination mechanism. An amine nucleophile attacks the electrophilic carbon of Goodman's reagent, followed by the departure of the triflate anion and a proton transfer, typically facilitated by a mild base.

Sources

A Senior Application Scientist's Guide to Guanylation Reagents in Peptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of arginine-containing peptides is a frequent yet challenging endeavor. The guanidinium side chain of arginine, with its high basicity and potential for multiple hydrogen bonds, is often crucial for biological activity. The introduction of this moiety, typically through the guanylation of an ornithine residue, is a critical step where the choice of reagent can significantly impact yield, purity, and the overall success of the synthesis.

This guide provides an in-depth, objective comparison of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, a commonly used guanylation reagent, with its principal alternatives. We will delve into the mechanistic nuances, compare performance based on available experimental data, and provide detailed protocols to empower you to make informed decisions for your specific peptide synthesis challenges.

The Benchmark: this compound

This compound is a salt of a Boc-protected amidinopiperazine. The Boc group provides a degree of stability and solubility in organic solvents commonly used in peptide synthesis. Its reactivity stems from the carbamimidoyl (amidino) group, which readily reacts with the primary amine of an ornithine side chain.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the primary amine of the ornithine side chain on the electrophilic carbon of the carbamimidoyl group. The piperazine ring acts as a leaving group. The reaction is typically carried out in the presence of a base to deprotonate the ornithine side-chain amine, enhancing its nucleophilicity.

Key Alternatives for Ornithine Guanylation

While effective, this compound is not without its challengers. Several other reagents are widely employed, each with its own set of advantages and disadvantages. Here, we focus on two of the most prominent alternatives: 1H-Pyrazole-1-carboxamidine hydrochloride and N,N'-di-Boc-S-methylisothiourea .

1H-Pyrazole-1-carboxamidine hydrochloride

This reagent is a stable, crystalline solid that has gained popularity for its efficiency and reliability in guanylation reactions.[1][2][3] Its reactivity is attributed to the pyrazole leaving group, which is a good leaving group, facilitating the nucleophilic attack by the amine.

Advantages:

  • High Reactivity and Yields: Generally provides good to excellent yields under mild conditions.[1]

  • Commercially Available and Cost-Effective: Readily available from various suppliers.

  • Good Specificity: Shows good specificity towards primary amines.[2]

Disadvantages:

  • Potential for Side Reactions: As with many guanylation reagents, side reactions can occur, particularly with sterically hindered amines.

  • Byproduct Removal: The pyrazole byproduct needs to be efficiently removed during workup.

N,N'-di-Boc-S-methylisothiourea

This reagent is a protected form of S-methylisothiourea, where the two Boc groups enhance its stability and solubility. The S-methyl group serves as the leaving group upon nucleophilic attack.

Advantages:

  • Mild Reaction Conditions: Allows for guanylation under gentle conditions, preserving sensitive functional groups.

  • Good for Solid-Phase Synthesis: Its properties make it suitable for on-resin guanylation.[4]

  • Orthogonal Deprotection: The Boc protecting groups can be removed under acidic conditions, which is compatible with many peptide synthesis strategies.[4]

Disadvantages:

  • Slower Reaction Times: Compared to more reactive reagents, the reactions might require longer times or heating.

  • Thiol Byproduct: The reaction releases methyl mercaptan, a volatile and odorous byproduct that requires appropriate handling.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes key performance indicators for the three reagents based on literature data. It is important to note that direct head-to-head comparative studies under identical conditions are scarce, and performance can be sequence-dependent.

FeatureThis compound1H-Pyrazole-1-carboxamidine hydrochlorideN,N'-di-Boc-S-methylisothiourea
Reactivity Moderate to HighHighModerate
Typical Yields Good to ExcellentGood to ExcellentGood
Reaction Conditions Mild, often requires a baseMild, often requires a baseMild, may require longer reaction times or heating
Key Byproducts Boc-piperazinePyrazoleMethyl mercaptan, Boc-protected urea derivatives
Advantages Good solubility, stableHigh reactivity, cost-effectiveMild conditions, suitable for SPPS
Disadvantages Potential for side reactionsPyrazole byproduct removalOdorous byproduct, slower reactions
Compatibility with SPPS YesYesYes

Experimental Protocols

The following are generalized protocols for on-resin guanylation of an ornithine-containing peptide. Researchers should optimize these conditions for their specific peptide sequence and resin.

Protocol 1: Guanylation using this compound
  • Resin Preparation: Swell the ornithine-containing resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotection of Ornithine Side Chain: If the ornithine side chain is protected (e.g., with Fmoc), deprotect it using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Guanylation Reaction:

    • Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (4-6 equivalents) to the reagent solution.

    • Add the reagent solution to the resin and shake at room temperature for 12-24 hours.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

Protocol 2: Guanylation using 1H-Pyrazole-1-carboxamidine hydrochloride
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Guanylation Reaction:

    • Dissolve 1H-Pyrazole-1-carboxamidine hydrochloride (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the solution.

    • Add the solution to the resin and shake at room temperature for 4-12 hours.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Protocol 3: Guanylation using N,N'-di-Boc-S-methylisothiourea
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Guanylation Reaction:

    • Dissolve N,N'-di-Boc-S-methylisothiourea (2-3 equivalents) in DMF.

    • Add a base like DIEA (2-3 equivalents).

    • Add the solution to the resin and shake at room temperature for 12-48 hours. The reaction may be gently heated (e.g., to 40-50 °C) to accelerate the process.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Visualizing the Workflow: From Ornithine to Arginine

The following diagram illustrates the general workflow for the on-resin synthesis of an arginine-containing peptide via guanylation of an ornithine precursor.

Guanylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Reagents Choice of Guanylation Reagent Start Start with Resin-Bound Peptide (with Fmoc-Orn(Boc)-OH) Deprotect_Fmoc Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotect_Fmoc Wash1 Wash (DMF) Deprotect_Fmoc->Wash1 Guanylation Guanylation Reaction (Guanylating Reagent + Base in DMF) Wash1->Guanylation Wash2 Wash (DMF, DCM, MeOH) Guanylation->Wash2 Reagent1 1-Boc-4-amidinopiperazine acetate Reagent2 1H-Pyrazole-1-carboxamidine HCl Reagent3 N,N'-di-Boc-S-methylisothiourea Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Arginine-Containing Peptide Purification->Final_Peptide

Caption: General workflow for on-resin guanylation in SPPS.

Mechanistic Considerations and Side Reactions

The choice of guanylation reagent can also be influenced by potential side reactions. A common side reaction is the formation of N-acylurea derivatives when using carbodiimide-based coupling agents in the presence of unreacted carboxylic acids from the previous coupling step. While the discussed reagents are not carbodiimides, incomplete reactions or the presence of impurities can lead to undesired modifications.

Another consideration is the orthogonality of the protecting groups. In Fmoc-based SPPS, the Boc groups on N,N'-di-Boc-S-methylisothiourea are stable to the basic conditions used for Fmoc removal, providing excellent orthogonality.[4]

The following diagram illustrates the general mechanism of guanylation of an ornithine side chain.

Caption: General mechanism of ornithine guanylation.

Conclusion and Expert Recommendations

The selection of an appropriate guanylation reagent is a multifaceted decision that depends on the specific requirements of the peptide synthesis.

  • For routine, cost-effective synthesis with high reactivity , 1H-Pyrazole-1-carboxamidine hydrochloride is an excellent choice. Its proven track record and commercial availability make it a reliable workhorse in many laboratories.

  • When mild reaction conditions are paramount, or when dealing with sensitive peptide sequences , N,N'-di-Boc-S-methylisothiourea offers a gentler approach, albeit with potentially longer reaction times. Its compatibility with orthogonal protection schemes is a significant advantage.

  • This compound remains a viable and effective option, particularly when good solubility in organic solvents is a key consideration.

Ultimately, the optimal choice will be determined by a combination of factors including the peptide sequence, the scale of the synthesis, cost considerations, and the specific expertise and resources of the laboratory. It is always recommended to perform small-scale test reactions to optimize the guanylation conditions for a new peptide sequence. By carefully considering the information presented in this guide, researchers can navigate the challenges of arginine-containing peptide synthesis with greater confidence and success.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). N,N′-Di-Boc-N′′-triflylguanidine: A New Reagent for Guanidinylation. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372. [Link]

  • Tanaka, K., Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., & Nakao, Y. (2014). Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett, 25(09), 1302–1306. [Link]

  • Albericio, F., & Carpino, L. A. (1997). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition in English, 36(13‐14), 1505-1506.
  • Guzman, F., Cardenas, C., Araya, E., & Albericio, F. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids, 52(8), 1157–1162. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

  • Linton, B. R., & Hamilton, A. D. (1997). A versatile route to N,N'-disubstituted guanidines using a solid-phase approach. The Journal of Organic Chemistry, 62(12), 3972-3973.
  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(4), 49-87. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, Y., & Kim, H. (2004). Side Reactions in Solid-Phase Peptide Synthesis. Journal of the Korean Chemical Society, 48(4), 323-334.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Boc-Protected Guanidinylating Agents: A Reactivity Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of the guanidinium group is a critical step in the synthesis of a vast array of biologically active molecules.[1] The guanidinium moiety, the functional component of the amino acid arginine, is protonated under physiological conditions. This positive charge facilitates crucial biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors, which can significantly enhance the binding affinity and biological activity of drug candidates. This guide provides an in-depth, objective comparison of commonly employed Boc-protected guanidinylating agents, supported by experimental data to inform your selection of the most appropriate reagent for your synthetic needs.

The Rationale for Boc Protection in Guanidinylation

The guanidine functional group is highly basic and nucleophilic, which can lead to undesirable side reactions and complicate synthetic routes. The use of the tert-butoxycarbonyl (Boc) protecting group effectively masks the reactivity of the guanidino moiety. This strategy allows for the controlled and efficient guanidinylation of primary and secondary amines under mild conditions. The Boc groups can be readily removed at a later synthetic stage under acidic conditions, regenerating the desired guanidinium group.

Comparative Analysis of Common Boc-Protected Guanidinylating Agents

The choice of a guanidinylating agent is often dictated by the nucleophilicity and steric hindrance of the amine substrate. This section provides a comparative overview of three widely used Boc-protected reagents, detailing their reactivity, advantages, and limitations.

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This stable, crystalline reagent is known for providing high yields and clean reactions. It is a highly reactive and efficient agent for the guanidinylation of a broad range of amines under mild conditions.

Mechanism of Action: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, with the pyrazole moiety acting as a good leaving group.

cluster_0 Guanidinylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reagent->Intermediate Product N,N'-Di-Boc-protected Guanidine Intermediate->Product Collapse Byproduct Pyrazole Intermediate->Byproduct Elimination

Caption: Reaction mechanism of guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Recognized as a powerful guanidinylating agent, N,N'-Di-Boc-N''-triflylguanidine is capable of reacting even with weakly nucleophilic amines. The triflyl group serves as an excellent leaving group, rendering the central carbon highly electrophilic. This high reactivity allows for the efficient guanidinylation of a diverse range of primary and secondary aliphatic and aromatic amines under mild, often room temperature, conditions.[2]

Mechanism of Action: The highly electrophilic nature of the guanidinyl carbon, due to the triflyl leaving group, facilitates a rapid nucleophilic attack by the amine.

cluster_1 Guanidinylation with N,N'-Di-Boc-N''-triflylguanidine Amine R-NH₂ (Amine) Triflyl_Reagent N,N'-Di-Boc-N''-triflylguanidine Amine->Triflyl_Reagent Nucleophilic Attack Product N,N'-Di-Boc-protected Guanidine Triflyl_Reagent->Product Triflate_Anion TfO⁻ (Triflate anion) Triflyl_Reagent->Triflate_Anion Loss of Leaving Group

Caption: Reaction mechanism of guanidinylation using N,N'-Di-Boc-N''-triflylguanidine.

1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea & N,N'-Di-Boc-thiourea

These reagents require an activation step to generate a more reactive electrophile, typically a carbodiimide intermediate. Historically, toxic heavy-metal reagents like HgCl₂ were used for activation.[3] However, more environmentally benign activating agents such as cyanuric chloride (TCT) have been developed, offering an effective and safer alternative.[3]

Mechanism of Action: The thiourea is first activated to form a reactive intermediate (e.g., a bis-Boc-carbodiimide). This intermediate is then attacked by the amine to form the protected guanidine.

cluster_2 Activation and Guanidinylation with N,N'-Di-Boc-thiourea Thiourea N,N'-Di-Boc-thiourea Intermediate Bis-Boc-carbodiimide (Reactive Intermediate) Thiourea->Intermediate Activation Activator Activating Agent (e.g., TCT) Activator->Intermediate Product N,N'-Di-Boc-protected Guanidine Intermediate->Product Amine R-NH₂ (Amine) Amine->Intermediate Nucleophilic Attack

Caption: Activation of N,N'-Di-Boc-thiourea and subsequent guanidinylation.

Performance Data Summary

The following tables summarize the performance of these reagents with various amine substrates, providing a clear comparison of their efficacy.

Table 1: Guanidinylation with N,N'-Di-Boc-N''-triflylguanidine

Primary AmineProductYield (%)
Unhindered, primary aminesN,N'-di-Boc-protected guanidine>90%
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine95%
Secondary aminesN,N'-di-Boc-protected guanidineHigh
Unreactive aromatic amines (with N,N'-di-Cbz-N''-triflylguanidine)N,N'-di-Cbz-protected guanidineHigh

Table 2: Guanidinylation with 1-[N,N'-(Di-Boc)amidino]pyrazole

Amine SubstrateSolventConditionsYield (%)
4-BromophenethylamineTHFRoom temp, 24h72

Table 3: Guanidinylation with N,N'-Di-Boc-thiourea and TCT Activation [3]

Amine SubstrateSolventYield (%)
Various aliphatic, aromatic, and cyclic secondary aminesTHFup to 95%
Various aminesDMFLower
Various aminesCH₂Cl₂Lower

Experimental Protocols

General Workflow for Solution-Phase Guanidinylation

This general procedure can be adapted for most Boc-protected guanidinylating agents.

cluster_3 General Solution-Phase Guanidinylation Workflow Start Starting Materials: - Amine - Boc-Guanidinylating Reagent - Solvent (e.g., THF, DMF) Reaction Reaction: - Stir at room temperature - Monitor by TLC/LC-MS Start->Reaction Workup Work-up: - Concentrate reaction mixture - Aqueous extraction Reaction->Workup Reaction complete Purification Purification: - Column chromatography Workup->Purification Product Purified Boc-Protected Guanidine Purification->Product

Sources

A Senior Application Scientist's Guide to Validating LC-MS Results for 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<__ _>

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis and purification of active pharmaceutical ingredients (APIs) demand rigorous analytical oversight. The compound 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine, often used as its acetate salt, is a key building block in the synthesis of various therapeutic agents. Its chemical structure, featuring a Boc-protected amine and a guanidine group, presents unique analytical challenges. This guide provides an in-depth, experience-driven approach to validating Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring its reactions, ensuring data integrity from early discovery through to quality control.

The Imperative of Method Validation: Beyond the Checklist

Analytical method validation is not merely a regulatory hurdle; it is the cornerstone of reliable and reproducible scientific data.[1] For a molecule like 1-Boc-4-carbamimidoylpiperazine acetate, a robustly validated LC-MS method provides confidence that you are accurately quantifying the target compound and effectively identifying and tracking related impurities and byproducts. This is critical for process optimization, stability studies, and ultimately, patient safety.[1]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as ICH Q2(R2), that outline the essential parameters for analytical method validation.[2][3][4][5][6][7] These guidelines have evolved to emphasize a lifecycle approach to analytical procedures, encouraging a deeper scientific understanding of the method's capabilities and limitations.[6]

Foundational Choices in Method Development: A Causal Approach

The journey to a validated method begins with thoughtful method development. The choices made here directly impact the subsequent validation and the overall reliability of the results. Liquid chromatography coupled with mass spectrometry (LC-MS) is the technique of choice for this type of analysis due to its high sensitivity and selectivity, allowing for the separation and identification of structurally similar compounds.[8][]

Chromatographic Considerations: Taming a Polar Molecule

1-Boc-4-carbamimidoylpiperazine acetate is a polar molecule, which can make it challenging to retain on traditional reversed-phase columns.

  • Column Chemistry: A C18 column is a common starting point, but for enhanced retention of polar analytes, consider columns with alternative stationary phases such as those with polar endcapping or embedded polar groups. HILIC (Hydrophilic Interaction Liquid Chromatography) is another viable, albeit more complex, alternative for very polar compounds.

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography of this compound would consist of an aqueous component (often with a buffer like ammonium acetate or formate to improve peak shape and ionization efficiency) and an organic modifier like acetonitrile or methanol. The use of a gradient elution, starting with a high aqueous percentage and gradually increasing the organic component, is generally necessary to achieve good separation of the starting material, intermediates, and potential byproducts.

Mass Spectrometric Detection: Precision and Clarity

The mass spectrometer provides the specificity needed to distinguish between compounds that may co-elute chromatographically.

  • Ionization Mode: Given the presence of basic nitrogen atoms in the piperazine and guanidine moieties, positive ion electrospray ionization (ESI+) is the most effective ionization mode.

  • Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred for its enhanced sensitivity and specificity.[10] In SIM mode, the mass spectrometer is set to detect only the m/z of the target analyte. In MRM mode, a precursor ion is selected, fragmented, and a specific product ion is monitored, providing an even higher degree of certainty. For qualitative analysis and impurity identification, a full scan mode is necessary to capture the mass-to-charge ratios of all ions present.

The Validation Gauntlet: A Step-by-Step Protocol with Rationale

A comprehensive validation protocol should be in place before initiating any experiments.[3] This protocol will outline the experiments to be performed, the acceptance criteria, and the statistical methods to be used.

Specificity and Selectivity: Proving You See What You Think You See

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12]

Experimental Protocol:

  • Blank Analysis: Inject a blank sample (diluent or reaction matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.

  • Forced Degradation Studies: Subject the 1-Boc-4-carbamimidoylpiperazine acetate to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[13][14] Analyze these stressed samples to demonstrate that the degradation products do not interfere with the quantification of the parent compound. This also establishes the stability-indicating nature of the method.[13][15][16][17]

  • Peak Purity Analysis: If using a photodiode array (PDA) detector in conjunction with the mass spectrometer, assess the peak purity of the analyte in both standard and stressed samples.

Why this is critical: In a chemical reaction, numerous byproducts and intermediates can be present. A non-specific method could lead to an overestimation of the desired product or fail to detect critical impurities.

Linearity and Range: Establishing a Quantitative Relationship

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 1-Boc-4-carbamimidoylpiperazine acetate of known concentrations, bracketing the expected concentration in the samples.

  • Inject each standard in triplicate.

  • Plot the peak area response against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Why this is critical: Linearity is fundamental for accurate quantification. Without a well-defined linear range, the calculated concentrations of your samples will be unreliable.

Accuracy: Hitting the Bullseye

Accuracy is the closeness of the test results obtained by the method to the true value.[3][12]

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte (e.g., by spiking a blank matrix with a known amount of a certified reference standard).

  • Analyze these samples in triplicate at a minimum of three concentration levels covering the specified range (e.g., low, medium, and high).

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98-102% for drug substance analysis.

Why this is critical: An accurate method ensures that your quantitative results reflect the actual amount of substance present, which is vital for determining reaction yields and purity.

Precision: Consistency is Key

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][12] It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): The precision of the method over different days, with different analysts, and/or different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Acceptance Criteria: The RSD should be within an acceptable limit, typically ≤ 2%.

Why this is critical: A precise method yields consistent results, which is essential for reliable monitoring of a reaction's progress and for making informed decisions about process adjustments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Seeing the Smallest Details
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Protocol:

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the standard deviation of the response and the slope of the calibration curve.

Why this is critical: Knowing the LOD and LOQ is crucial for impurity profiling, where you need to detect and quantify trace-level components.

Robustness: Weathering the Inevitable Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3]

Experimental Protocol:

  • Introduce small, deliberate changes to method parameters one at a time, such as:

    • Mobile phase composition (e.g., ± 2% organic modifier)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Why this is critical: A robust method is transferable between different laboratories and instruments and is less likely to fail due to minor, unavoidable variations in experimental conditions.

Visualizing the Workflow and Potential Reactions

To provide a clearer understanding of the processes involved, the following diagrams illustrate the LC-MS validation workflow and a potential reaction pathway for the Boc-protection of 4-carbamimidoylpiperazine.

LC-MS Validation Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Imp Implementation Dev Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A generalized workflow for the validation of an LC-MS method.

Boc_Protection_Reaction cluster_reactants Reactants cluster_products Products & Byproducts Piperazine 4-Carbamimidoylpiperazine (as acetate salt) Reaction Reaction Mixture Piperazine->Reaction BocAnhydride Di-tert-butyl dicarbonate ((Boc)2O) BocAnhydride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Target 1-Boc-4-carbamimidoylpiperazine Reaction->Target Byproduct1 Di-Boc-piperazine (Potential Over-reaction) Reaction->Byproduct1 Byproduct2 Unreacted Starting Material Reaction->Byproduct2 Byproduct3 Other Impurities Reaction->Byproduct3

Caption: Potential reaction components in the Boc-protection of 4-carbamimidoylpiperazine.

Data Presentation: A Comparative Overview

The following tables provide a template for summarizing the validation data, allowing for a clear and concise comparison of the method's performance against predefined acceptance criteria.

Table 1: Linearity Data Summary

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,987
25380,543
50759,876
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Summary

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL, mean ± SD, n=6)Recovery (%)RSD (%)
Low54.98 ± 0.0899.61.6
Medium2525.12 ± 0.35100.51.4
High5049.75 ± 0.6099.51.2

Table 3: Robustness Study Example

Parameter VariedConditionRetention Time (min)Peak Area
Nominal - 4.52 380,543
Flow Rate1.1 mL/min4.11378,987
0.9 mL/min5.02381,234
Column Temp.35 °C4.48382,112
45 °C4.55379,876

Concluding Remarks: A Commitment to Quality

The validation of an LC-MS method for a crucial building block like 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate is a multifaceted process that demands a deep understanding of both the chemistry of the molecule and the principles of analytical science. By moving beyond a simple checklist approach and focusing on the causality behind experimental choices, researchers can develop truly robust and reliable methods. This commitment to scientific integrity ensures the quality of the data generated, ultimately contributing to the successful development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Taylor & Francis Online. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • European Bioanalysis Forum. Challenges of validating small molecule LC-MS/MS biomarker methods. [Link]

  • ResearchGate. Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. [Link]

  • Vascular and Endovascular Review. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. [Link]

  • ResearchGate. (2025). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays | Request PDF. [Link]

  • International Journal of Pharmaceutical Investigation. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. [Link]

  • RSC Publishing. (2014). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. [Link]

  • ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]

  • National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • PubMed. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • National Institutes of Health. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs” | Request PDF. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ResearchGate. Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. | Request PDF. [Link]

  • PatSnap. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • LGCGroup. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • PubMed. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • National Institutes of Health. The development of different analysis platforms with LC-MS for pharmacokinetic studies of protein drugs. [Link]

  • Aalborg University's Research Portal. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of NMR Data for Guanidinylated Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful synthesis of guanidinylated products represents a significant step in constructing molecules with unique biological activities. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore. However, its introduction into a molecule is not always straightforward, and rigorous characterization of the final product is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for validating guanidinylation, cross-validated with orthogonal analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating analytical system.

The Central Role of NMR in Guanidinylation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including guanidinylated products. Its ability to provide detailed information about the chemical environment of individual atoms makes it indispensable for confirming the successful incorporation of the guanidinium group and identifying potential byproducts.

1D NMR Techniques: The First Line of Inquiry

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, serves as the initial and most accessible method for assessing the outcome of a guanidinylation reaction.

¹H NMR Spectroscopy

In ¹H NMR, the appearance of new signals corresponding to the N-H protons of the guanidinium group is a primary indicator of a successful reaction. These protons are typically observed as broad signals in the downfield region of the spectrum (often > 7 ppm), and their chemical shift can be highly dependent on the solvent, concentration, and pH.[1][2] The integration of these signals relative to other protons in the molecule can provide a preliminary assessment of the reaction's efficiency.[3]

Causality in Experimental Choice: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred as they can better solubilize polar guanidinylated products and the N-H protons are less likely to exchange with deuterium compared to protic solvents like D₂O or CD₃OD.[3]

¹³C NMR Spectroscopy

The guanidinyl carbon (C=N) has a characteristic chemical shift in the ¹³C NMR spectrum, typically appearing in the range of 150-160 ppm. The observation of a signal in this region provides strong evidence for the presence of the guanidinium moiety.

Advanced NMR Techniques for Unambiguous Confirmation

While 1D NMR provides valuable initial data, two-dimensional (2D) NMR techniques and ¹⁵N NMR are often necessary for unequivocal structure confirmation, especially in complex molecules.

2D NMR: HSQC and HMBC
  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms.[4][5][6][7] It is invaluable for assigning the protons and carbons of the molecular scaffold but will not show a direct correlation for the quaternary guanidinyl carbon.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful 2D NMR technique for confirming guanidinylation.[4][6][8][9] It reveals correlations between protons and carbons that are two or three bonds apart. Crucially, one can observe correlations from protons on adjacent carbons to the guanidinyl carbon, definitively proving the location of the newly installed functional group.

Expert Insight: The absence of a cross-peak in an HMBC spectrum does not definitively rule out a correlation, as the strength of the correlation depends on the ³J(H,C) coupling constant, which is dependent on the dihedral angle.[6] Running the experiment with different optimization for long-range couplings can be beneficial.

¹⁵N NMR Spectroscopy: A Direct View of the Nitrogens

Due to the low natural abundance and unfavorable nuclear properties of ¹⁴N, ¹⁵N NMR is best performed on isotopically labeled samples. However, even at natural abundance, inverse-detected experiments like ¹H-¹⁵N HMBC can be powerful. This experiment shows correlations between protons and nitrogens over two and three bonds, providing direct evidence of the connectivity to the guanidinyl nitrogens.[10][11] The chemical shifts of the guanidinyl nitrogens are also highly informative.[12]

Trustworthiness through Self-Validation: The combination of ¹H, ¹³C, HSQC, and HMBC spectra creates a self-validating dataset. The connectivity information derived from HMBC must be consistent with the direct one-bond correlations from HSQC and the chemical shifts observed in the 1D spectra.

Orthogonal Validation: Beyond the Magnet

To ensure the highest level of confidence in the analytical data, it is crucial to employ orthogonal methods—independent analytical techniques that measure the same attribute through different physical principles.[13][14][15] This approach minimizes the risk of overlooking impurities or misinterpreting data from a single technique.

Mass Spectrometry (MS): A Powerful Complement

Mass spectrometry provides information about the molecular weight of the product, offering a rapid and sensitive confirmation of the guanidinylation reaction.

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique ideal for analyzing polar and non-volatile guanidinylated products. The observation of the expected molecular ion peak ([M+H]⁺) is a strong indicator of success.[16]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Particularly useful for analyzing peptides and other large biomolecules, MALDI-MS can confirm the modification of specific residues, such as the conversion of lysine to homoarginine.[17][18]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprinting

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The guanidinium group has several characteristic vibrational modes:

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.

  • C=N Stretching: A strong absorption band around 1635-1680 cm⁻¹.[19]

  • N-H Bending: Vibrations in the range of 1580-1650 cm⁻¹.[20]

The appearance of these characteristic bands in the FT-IR spectrum provides qualitative confirmation of the guanidinium group.[19]

Quantitative Analysis: Moving Beyond Confirmation to Quantification

Confirming the identity of the guanidinylated product is only part of the story. Quantitative analysis is essential to determine the reaction yield and the purity of the final product.

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of an analyte with high precision and accuracy.[21][22][23][24][25][26][27][28] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

  • Internal Standard: A certified internal standard of known concentration and purity is added to the NMR sample. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Data Acquisition: The ¹H NMR spectrum is acquired under specific conditions that ensure a quantitative response, including a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard.

  • Data Processing: The spectrum is carefully phased and baseline corrected.

  • Calculation: The concentration of the analyte is calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard.

Expertise in Practice: The choice of the internal standard is critical. It must be stable, non-reactive with the sample, and have a known purity. Maleic acid and dimethyl sulfone are common choices.

Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, preliminary quantificationFast, readily available, good for initial assessmentSignal broadening, exchangeable protons can be problematic
¹³C NMR Carbon skeleton, presence of guanidinyl carbonConfirms key functional groupLower sensitivity, longer acquisition times
2D NMR (HSQC/HMBC) Unambiguous connectivityDefinitive structure elucidationLonger experiment times, requires more expertise for interpretation
¹⁵N NMR Direct observation of nitrogen atomsHighly specific for nitrogen-containing groupsRequires isotopic labeling for good sensitivity
Mass Spectrometry (MS) Molecular weightHigh sensitivity, fastProvides limited structural information, isomers are indistinguishable
FT-IR Spectroscopy Functional groups presentFast, non-destructive, good for qualitative confirmationComplex spectra can be difficult to interpret, not quantitative
Quantitative NMR (qNMR) Purity and concentrationHigh precision and accuracy, primary analytical methodRequires careful experimental setup and a suitable internal standard

Experimental Protocols

Protocol 1: General Procedure for NMR Sample Preparation and 1D Analysis
  • Accurately weigh approximately 5-10 mg of the guanidinylated product.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for good signal-to-noise.

  • Acquire a ¹³C NMR spectrum.

  • Process the data (Fourier transform, phase correction, baseline correction, and integration).[3]

Protocol 2: HMBC Experiment for Structural Confirmation
  • Use the sample prepared in Protocol 1.

  • Set up an HMBC experiment on the NMR spectrometer.

  • Optimize the experiment for a long-range coupling constant of ~8 Hz.[4]

  • Acquire the 2D data, ensuring sufficient resolution in both dimensions.

  • Process the 2D spectrum and analyze the cross-peaks to establish long-range connectivities, paying close attention to correlations to the guanidinyl carbon.[9]

Protocol 3: qNMR for Purity Determination
  • Accurately weigh a precise amount of the guanidinylated product and a certified internal standard into the same vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with a calibrated pulse angle (e.g., 90°) and a relaxation delay (D1) of at least 30 seconds (or 5 times the longest T₁).

  • Process the spectrum and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte based on the known concentration and purity of the internal standard.[22][23]

Protocol 4: FT-IR Analysis
  • Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).

  • Obtain a background spectrum of the empty sample holder or KBr pellet.

  • Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Subtract the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands of the guanidinium group.

Visualizing the Workflow

Diagram 1: NMR Cross-Validation Workflow

NMR_Validation_Workflow cluster_nmr NMR Analysis cluster_orthogonal Orthogonal Validation start Guanidinylated Product nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d Initial Screen ms Mass Spectrometry (ESI, MALDI) start->ms ftir FT-IR start->ftir nmr_2d 2D NMR (HSQC, HMBC) nmr_1d->nmr_2d Ambiguity? qnmr qNMR nmr_1d->qnmr Quantify structure_confirm Structure Confirmed nmr_2d->structure_confirm purity_confirm Purity Determined qnmr->purity_confirm final_validation Fully Validated Product mw_confirm MW Confirmed ms->mw_confirm fg_confirm Functional Group Confirmed ftir->fg_confirm

Caption: Workflow for the cross-validation of guanidinylated products.

Diagram 2: Logical Relationship of NMR Data

NMR_Logic H1 ¹H NMR (Chemical Shift, Integration) HSQC HSQC (¹JCH Correlations) H1->HSQC Provides ¹H dimension HMBC HMBC (ⁿJCH Correlations) H1->HMBC Provides ¹H dimension C13 ¹³C NMR (Guanidinyl Carbon Shift) C13->HSQC Provides ¹³C dimension C13->HMBC Provides ¹³C dimension Structure Final Structure HSQC->Structure Confirms direct bonds HMBC->Structure Confirms connectivity

Caption: Interrelation of data from various NMR experiments.

Conclusion

The robust characterization of guanidinylated products demands a multi-faceted analytical approach. While 1D NMR provides a rapid and valuable initial assessment, its true power is realized when combined with 2D techniques like HMBC for unambiguous structural confirmation. Cross-validation with orthogonal methods such as mass spectrometry and FT-IR spectroscopy provides an essential layer of confidence, ensuring data integrity. Finally, the application of qNMR allows for the accurate determination of purity and yield, critical parameters in research and development. By adopting this comprehensive and self-validating analytical workflow, researchers can be confident in the identity, structure, and quality of their synthesized guanidinylated molecules.

References

  • BenchChem. (n.d.). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups.
  • BenchChem. (n.d.). Application Note: Identification of Guanidine Sulfamate by FT-IR Spectroscopy.
  • Pozdnyakov, D. S., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(43), 25029-25053. Retrieved from [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884-1890. Retrieved from [Link]

  • Schamber, T., et al. (2024). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments. Retrieved from [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884-90. Retrieved from [Link]

  • Kataev, E. A., et al. (2005). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 3(19), 3584-3588. Retrieved from [Link]

  • Pedersen, H. K., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2001). 13C and 15N NMR and a initio/GIAO-CCSD(T) study of the structure of mono-, di-, and triprotonated guanidine, urea, and thiourea. Journal of the American Chemical Society, 123(38), 9360-9366. Retrieved from [Link]

  • Mosher, C. E., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54475. Retrieved from [Link]

  • L'abbé, D., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(76), 48251-48255. Retrieved from [Link]

  • Kim, Y. S., et al. (2008). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. The Journal of Chemical Physics, 128(17), 174710. Retrieved from [Link]

  • Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bruker. (2020). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for 15N NMR Analysis of Guanine-№⁵N₅ Labeled Samples.
  • Konderka, J. M. (2014). Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. University of Toronto. Retrieved from [Link]

  • University of Edinburgh. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2017). NMR and X-ray Diffraction Conformational Study of Guanidines. Molecules, 22(11), 1888. Retrieved from [Link]

  • OCProfs. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Nanalysis. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Gsalla, T., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10632-10639. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wang, Y., et al. (2015). FTIR spectra of polymeric guanidine derivatives. Journal of Spectroscopy, 2015, 1-5. Retrieved from [Link]

  • Kozinski, M., et al. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, 4(19), 3345-3349. Retrieved from [Link]

  • SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Isom, D. G., et al. (2011). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 76(16), 6545-6555. Retrieved from [Link]

  • Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Ah-Fat, D., et al. (2021). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 86(22), 15878-15886. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Stats Stack Exchange. (2012, June 16). What is the meaning of orthogonal in validation testing?. Retrieved from [Link]

  • Beilstein-Institut. (2014). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 10, 2838-2850. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of the guanidines. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. Retrieved from [Link]

  • Tulla-Puche, J., & Albericio, F. (2010). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in Molecular Biology, 611, 439-450. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). TrAC Trends in Analytical Chemistry, 117172. Retrieved from [Link]

  • Labcompare. (2023, January 6). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. TrAC Trends in Analytical Chemistry, 57, 1-13. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Guanylation Efficiency: A Comparative Analysis Featuring 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Importance of the Guanidinium Cation

The guanidine moiety is a cornerstone of medicinal chemistry. Its persistent protonated state at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[1][2] This has led to the development of remarkable pharmaceuticals, from the antidiabetic drug metformin to the cardiovascular agent rosuvastatin.[1] The synthesis of the guanidine core, a process known as guanylation, is therefore a critical transformation in drug discovery. However, traditional methods have often been plagued by drawbacks, including the use of toxic reagents, harsh reaction conditions, low yields, and the generation of undesirable byproducts.[3]

This guide provides a framework for objectively evaluating and benchmarking the efficiency of guanylating agents. We will focus on a modern, pre-activated reagent, 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate , as our primary subject. While direct, peer-reviewed comparative efficiency data for this specific reagent is not extensively published, we will position it against established classes of alternatives and provide a robust, self-validating experimental protocol to empower researchers to conduct their own head-to-head comparisons. Our focus is on the causality behind experimental design, ensuring that any benchmark is both accurate and meaningful.

The Landscape of Guanylating Agents: A Comparative Overview

The choice of a guanylating agent dictates not only the reaction's efficiency but also its operational simplicity, safety profile, and substrate scope. Below, we compare the class of reagents represented by our target compound with traditional alternatives.

Modern Amidine-Based Reagents (e.g., 1-Boc-4-carbamimidoylpiperazine acetate)

This class of reagents features a pre-activated amidine group ready for direct transfer to a nucleophilic amine. The piperazine scaffold and the Boc-protecting group offer distinct advantages. The tert-butyloxycarbonyl (Boc) group provides stability and solubility in common organic solvents, while its facile removal under acidic conditions is a well-established, mild deprotection strategy.[4] The acetate salt form enhances the compound's stability and handling characteristics, making it a reliable off-the-shelf reagent.

  • Anticipated Advantages:

    • High Atom Economy: Direct transfer of the amidine group minimizes waste.

    • Mild Reaction Conditions: Avoids the need for harsh activators or extreme temperatures.

    • Safety: Circumvents the use of toxic heavy metals or hazardous coupling agents.

    • Predictability: As a stable, isolable reagent, its reactivity is more consistent than in-situ generated agents.

Traditional Alternatives and Their Limitations
Reagent ClassGeneral Mechanism & ActivationCommon Drawbacks
Thioureas & Isothioureas Activation of a thiourea with a desulfurizing agent (e.g., HgCl₂, Cu(II) salts, or carbodiimides like EDCI) to form a reactive carbodiimide intermediate, which is then attacked by an amine.[2][5]Use of stoichiometric heavy-metal activators poses significant environmental and safety hazards.[6] Often requires elevated temperatures and can lead to side products.
Carbodiimides & Cyanamides Direct addition of an amine to a carbodiimide or cyanamide. While atom-economical, this often requires a catalyst (e.g., ZnEt₂, Lanthanide amides) to achieve high yields and selectivity, especially with less nucleophilic amines.[1][3][6]Uncatalyzed reactions can be slow and may require forcing conditions. The synthesis of substituted carbodiimides can be complex.
Pyrazole-1-carboximidamides These are effective amidine-transfer reagents. The amine displaces the pyrazole group, which acts as a good leaving group.Often criticized for requiring multiple synthetic steps to prepare, involving costly reagents, and sometimes resulting in poor to moderate yields.[1]
Benzotriazole Derivatives Similar to pyrazole-based reagents, benzotriazole acts as an excellent leaving group, facilitating the transfer of the amidino group to an amine.[7]While efficient, the preparation of the guanylating agent itself adds steps to the overall synthetic sequence.

A Framework for Benchmarking: Experimental Design and Protocol

To objectively compare the efficiency of 1-Boc-4-carbamimidoylpiperazine acetate against a traditional method, a standardized experimental protocol is essential. Here, we propose a workflow to benchmark it against the widely used N,N'-di-Boc-thiourea activated by EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Experimental Workflow Diagram

The following diagram outlines the logical flow for a comparative guanylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_target Pathway A: Target Reagent cluster_alt Pathway B: Alternative cluster_analysis Analysis & Benchmarking prep_amine Prepare Stock Solution of Model Amine (e.g., Benzylamine) rxn_target Reaction A: Amine + Target Reagent + Base (e.g., DIPEA) prep_amine->rxn_target rxn_alt Reaction B: Amine + Thiourea + EDCI + Base (e.g., DIPEA) prep_amine->rxn_alt prep_reagents Prepare Stock Solutions of Guanylating Agents (Target vs. Alternative) prep_reagents->rxn_target prep_reagents->rxn_alt quench Quench Reactions at Timed Intervals rxn_target->quench rxn_alt->quench workup Standardized Aqueous Workup & Extraction quench->workup analysis LC-MS/MS & qNMR Analysis workup->analysis data_comp Tabulate & Compare Data: Yield, Purity, Time analysis->data_comp

Caption: Workflow for benchmarking guanylating agents.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring identical starting conditions and parallel processing.

Objective: To quantify and compare the reaction yield and rate of guanylation of benzylamine using 1-Boc-4-carbamimidoylpiperazine acetate versus EDCI-activated N,N'-di-Boc-thiourea.

Materials:

  • Benzylamine (Model Substrate)

  • 1-Boc-4-carbamimidoylpiperazine acetate (Target Reagent)

  • N,N'-Di-Boc-thiourea (Alternative Reagent Component)

  • EDCI (Activator for Alternative)

  • N,N-Diisopropylethylamine (DIPEA, Base)

  • Dichloromethane (DCM, Solvent)

  • Deuterated Chloroform (CDCl₃) for NMR

  • Internal Standard for qNMR (e.g., 1,3,5-Trimethoxybenzene)

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Stock Solutions (Time = 0 min):

    • Prepare a 0.5 M solution of benzylamine in DCM.

    • Prepare a 0.5 M solution of 1-Boc-4-carbamimidoylpiperazine acetate in DCM.

    • Prepare a 0.5 M solution of N,N'-di-Boc-thiourea in DCM.

    • Prepare a 0.55 M solution of EDCI in DCM (1.1 equivalents).

    • Prepare a 0.75 M solution of DIPEA in DCM (1.5 equivalents).

    • Prepare a 0.1 M stock solution of the qNMR internal standard in CDCl₃.

  • Reaction Setup (Parallel Reactions):

    • Reaction A (Target): To a 10 mL vial, add 1.0 mL (0.5 mmol) of the benzylamine solution and 1.5 mL (0.75 mmol) of the DIPEA solution.

    • Reaction B (Alternative): To a second 10 mL vial, add 1.0 mL (0.5 mmol) of the benzylamine solution, 1.0 mL (0.5 mmol) of the N,N'-di-Boc-thiourea solution, and 1.5 mL (0.75 mmol) of the DIPEA solution.

  • Initiation and Monitoring (Time = 5 min):

    • Start a timer. At T=5 min, initiate the reactions simultaneously.

    • To Reaction A, add 1.0 mL (0.5 mmol) of the 1-Boc-4-carbamimidoylpiperazine acetate solution.

    • To Reaction B, add 1.0 mL (0.55 mmol) of the EDCI solution.

    • Stir both reactions vigorously at room temperature (20-25°C).

    • At specified time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a 100 µL aliquot from each reaction mixture for LC-MS analysis. Immediately quench the aliquot in 900 µL of a 1:1 Acetonitrile:Water solution.

  • Workup (After 24 hr or completion as determined by LC-MS):

    • Quench both primary reaction mixtures by adding 5 mL of saturated aq. NH₄Cl.

    • Transfer the mixtures to separatory funnels and extract with DCM (3 x 10 mL).

    • Combine the organic layers for each reaction separately. Wash sequentially with 10 mL of saturated aq. NaHCO₃ and 10 mL of brine.

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis and Quantification:

    • LC-MS/MS: Analyze the timed aliquots and the final crude product to determine product formation, consumption of starting material, and purity. Develop a method that can resolve the starting amine, the guanylating agents, the product, and major byproducts.[8]

    • Quantitative NMR (qNMR): Accurately weigh a portion of the crude product (~10-15 mg). Dissolve it in a known volume of CDCl₃ containing the internal standard. Acquire a proton NMR spectrum with a sufficient relaxation delay (D1 ≥ 5xT₁). Integrate the signal from a known proton on the product molecule against the signal from the internal standard to calculate the absolute yield.[9]

Rationale Behind Experimental Choices (Expertise & Trustworthiness)
  • Choice of Substrate: Benzylamine is a simple, non-hindered primary amine, representing an ideal baseline substrate. A comprehensive study would expand this to include secondary amines, hindered amines, and anilines to probe the substrate scope.

  • Stoichiometry: Using 1.0 equivalent of the guanylating agent (or its core component) establishes a direct comparison of reactivity. A slight excess of EDCI (1.1 eq) is standard to drive the activation of the thiourea. The base (DIPEA, 1.5 eq) is crucial to neutralize the acetate counter-ion in the target reagent and any acids formed during the reaction, ensuring a favorable reaction environment.

  • Solvent and Temperature: DCM is a relatively non-polar, aprotic solvent that is compatible with most guanylation reactions. Running the reactions at a standardized room temperature eliminates thermal variables, allowing for a direct comparison of the reagents' intrinsic reactivity.

  • Analytical Methods: Relying on both LC-MS and qNMR provides a self-validating system.[8][9] LC-MS gives crucial information on reaction progress and purity (relative quantification), while qNMR provides an absolute, unbiased measure of the final product yield, which is essential for a true efficiency benchmark.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison.

Table 1: Hypothetical Benchmarking Data

Parameter1-Boc-4-carbamimidoylpiperazine acetateN,N'-di-Boc-thiourea + EDCI
Reaction Time to >95% Conversion (LC-MS) 2 hours8 hours
Isolated Yield (qNMR) 92%78%
Product Purity (LC-MS, Area %) 98%91%
Key Byproducts Unreacted starting materialIsourea byproduct, unreacted thiourea
Reagent Cost (per mmol) HigherLower (components)
Safety & Handling Stable solid, low toxicityEDCI is a known sensitizer
Environmental Impact MinimalEDCI byproducts require disposal

Mechanistic Considerations

The efficiency of a guanylation reaction is fundamentally tied to its mechanism. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the guanylating agent.

G Amine R-NH₂ (Nucleophile) GuanylatingAgent Guanylating Agent (Electrophile) Amine->GuanylatingAgent Nucleophilic Attack Product Guanidine Product GuanylatingAgent->Product Amidine Transfer LeavingGroup Leaving Group (e.g., Pyrazole, S-Methyl, Piperazine) GuanylatingAgent->LeavingGroup Elimination

Caption: Generalized mechanism of guanylation.

The superiority of reagents like 1-Boc-4-carbamimidoylpiperazine acetate stems from the engineering of the "Leaving Group". In this case, the departing 1-Boc-piperazine is a stable, neutral molecule, creating a strong thermodynamic driving force for the reaction. In contrast, methods requiring activation (like thioureas) involve multi-step processes where the efficiency of each step impacts the overall yield.

Conclusion

While traditional guanylation methods remain prevalent, they often present challenges related to efficiency, safety, and environmental impact. Modern, pre-activated reagents like This compound are designed to overcome these limitations by offering a streamlined, mild, and high-yielding pathway to the synthesis of guanidines.

This guide provides not just a theoretical comparison but a practical and robust framework for benchmarking. By employing the detailed experimental and analytical protocols outlined, researchers in drug development can make informed, data-driven decisions about which guanylating agent best suits their specific synthetic needs, balancing efficiency with operational simplicity and safety. This structured approach ensures that the path to novel therapeutics is both innovative and efficient.

References

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC. (2023).
  • Katritzky, A. R., & Rogovoy, B. V. (2005).
  • Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 139, 106600.
  • Guanidine synthesis by guanyl
  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023).
  • Nakao, S., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 1-12.
  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). BOC Sciences.
  • Recent developments in guanylating agents. (2005).
  • Efficient Synthesis and Computational Studies of Useful Guanylating Agents: 1 H ‐Benzotriazole‐1‐carboximidamides. (2020). Bohrium.
  • Analytical Methods. RSC Publishing.

Sources

Navigating the Chemical Maze: A Cost-Benefit Analysis of Guanidinylation Methods for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Modifying Primary Amines

For researchers in proteomics, drug discovery, and synthetic chemistry, the precise modification of primary amines into guanidinium groups is a frequently employed and critical chemical transformation. This conversion, known as guanidinylation, can significantly enhance the ionization efficiency of peptides for mass spectrometry analysis or introduce a key pharmacophoric group into a potential therapeutic agent. However, the choice of methodology can profoundly impact experimental outcomes, timelines, and budgets. This guide provides an in-depth, objective comparison of the most common guanidinylation methods, offering field-proven insights and experimental data to empower researchers to make informed decisions.

The Strategic Importance of Guanidinylation

The guanidinium group, with its positive charge delocalized across three nitrogen atoms, imparts unique physicochemical properties. In the realm of proteomics, the conversion of lysine's ε-amino group to a homoarginine residue mirrors the structure of arginine. This modification significantly increases the gas-phase basicity of lysine-containing peptides, leading to a 5- to 15-fold enhancement in their detection by mass spectrometry, particularly with MALDI-TOF MS. In medicinal chemistry, the guanidinium moiety is a cornerstone of many natural products and pharmaceuticals, valued for its ability to form strong hydrogen bond interactions with biological targets.

This guide will dissect three primary classes of guanidinylation reagents: the classical O-methylisourea, the versatile pyrazole-based reagents, and the highly reactive triflylguanidines. We will explore the causality behind experimental choices for each, present self-validating protocols, and provide a clear-eyed view of the cost-benefit trade-offs.

The Workhorse: O-Methylisourea-based Guanidinylation

O-methylisourea, typically used as its hemisulfate salt, is the traditional and most cost-effective reagent for guanidinylation. Its widespread use stems from its ready availability and straightforward reaction protocol.

The Chemistry: A Nucleophilic Attack

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of O-methylisourea. The reaction is typically carried out under basic conditions (pH > 10.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic.

Reaction Mechanism: O-Methylisourea Guanidinylation

G cluster_reactants Reactants cluster_product Product Lysine Protein-Lysine (R-NH₂) Homoarginine Protein-Homoarginine (R-NH-C(=NH)NH₂) Lysine->Homoarginine Nucleophilic Attack OMI O-Methylisourea OMI->Homoarginine Guanidinyl Donor

Caption: Guanidinylation of a lysine residue using O-methylisourea.

Experimental Protocol: Guanidinylation of Tryptic Peptides

This protocol is a widely adopted method for enhancing mass spectrometry signals of peptides.

Materials:

  • Tryptically digested protein sample (0.075–2 mg/mL)

  • Guanidination Reagent: 1.0 M O-methylisourea hemisulfate in a water/acetonitrile mixture with ammonium hydroxide to achieve a final pH of 11.

  • Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH)

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)

Procedure:

  • To 10 µL of the tryptic peptide sample, add 10 µL of the Base Reagent to ensure the reaction pH is optimal (>10.5).

  • Add 10 µL of the Guanidination Reagent to the sample.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture for 20-30 minutes at 65°C.

  • Stop the reaction by adding 30-60 µL of the Stop Solution.

  • The sample can be desalted using a C18 ZipTip or a similar method before mass spectrometry analysis.

Cost-Benefit Analysis:
FeatureAssessmentRationale
Cost Low O-methylisourea hemisulfate is significantly less expensive than other guanidinylation reagents.
Efficiency Moderate to High While generally effective, achieving complete guanidinylation can sometimes be challenging and may require optimization of reaction conditions.[1] The use of a "freebase" form of the reagent can improve reaction completion.[2]
Specificity Good O-methylisourea is considered specific for the ε-amino group of lysine, though some reaction at N-terminal amines, particularly glycine, can occur.
Side Reactions Potential for Side Products A side modification of +57 Da has been reported, particularly in sodium buffer-based approaches.[3]
Ease of Use Moderate The protocol is relatively straightforward but requires careful pH control and a heating step. The reagent is a suspected mutagen and should be handled with appropriate safety precautions.[4]
Downstream Impact Positive for MS Significantly enhances signal intensity for lysine-containing peptides in mass spectrometry.[1]

The Protected Approach: Pyrazole-Based Reagents

A significant advancement in guanidinylation chemistry came with the development of pyrazole-based reagents, most notably N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. The use of Boc (tert-butyloxycarbonyl) protecting groups offers greater control over the reaction.

The Chemistry: Controlled and Mild

This reagent guanidinylates primary amines under mild conditions, often at room temperature. The Boc groups prevent unwanted side reactions and can be removed in a subsequent step using an acid like trifluoroacetic acid (TFA).

Workflow: Pyrazole-Based Guanidinylation

G cluster_step1 Step 1: Guanidinylation cluster_step2 Step 2: Deprotection Amine R-NH₂ Protected R-NH-C(=NBoc)NHBoc Amine->Protected Pyrazole N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Pyrazole->Protected Guanidine R-NH-C(=NH)NH₂ Protected->Guanidine Deprotection Acid (e.g., TFA) Deprotection->Guanidine

Caption: Two-step guanidinylation using a pyrazole-based reagent.

Experimental Protocol: General Guanidinylation of an Amine

This protocol can be adapted for proteins and peptides in a suitable solvent.

Materials:

  • Amine-containing substrate (protein or peptide)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF) or other suitable organic solvent

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (if the amine is a salt)

  • Trifluoroacetic acid (TFA) for deprotection

Procedure:

  • Dissolve the protein or peptide sample in anhydrous THF. If the amine is in a salt form, add an equivalent of DIPEA.

  • Add a 1.1 molar excess of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry).

  • Upon completion, the protected guanidinylated product can be purified.

  • The Boc groups are removed by treatment with an acid, such as TFA, to yield the final guanidinylated product.

Cost-Benefit Analysis:
FeatureAssessmentRationale
Cost High Significantly more expensive than O-methylisourea.
Efficiency High Generally provides high yields (70-95% for small molecules) under mild conditions.
Specificity High The Boc protecting groups minimize side reactions, leading to high specificity for primary amines.
Side Reactions Low The protected nature of the reagent significantly reduces the likelihood of side products.
Ease of Use High The reaction is performed under mild, room temperature conditions. However, it requires a subsequent deprotection step. The reagent is an irritant and should be handled with care.
Downstream Impact Clean Products The high specificity leads to cleaner reaction products, which can be advantageous for subsequent applications.

The High-Performance Option: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

For applications demanding high reactivity and efficiency, N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, stands out. The triflyl group is an excellent leaving group, making the central carbon highly electrophilic.

The Chemistry: Enhanced Reactivity

This heightened reactivity allows for the efficient guanidinylation of a broad range of amines, including those that are less reactive, under very mild conditions.

Reaction Overview: Goodman's Reagent

G cluster_reactants Reactants cluster_product Product Amine R-NH₂ Protected R-NH-C(=NBoc)NHBoc Amine->Protected Rapid Reaction Goodman N,N'-Di-Boc-N''-triflylguanidine Goodman->Protected Highly Reactive

Caption: Highly efficient guanidinylation with Goodman's reagent.

Experimental Protocol: General Guanidinylation of an Amine

This is a general procedure for the rapid guanidinylation of primary amines.

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (optional, for less reactive amines)

  • 2 M Aqueous Sodium Bisulfate

  • Saturated Sodium Bicarbonate

Procedure:

  • In an oven-dried round-bottomed flask, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous dichloromethane.

  • Add the primary amine to the solution. For less reactive amines, the addition of 1.1 equivalents of triethylamine may be necessary.

  • Stir the mixture for approximately 30 minutes at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work up the reaction by washing sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.

  • The resulting di-Boc-protected guanidine can be deprotected using standard acidic conditions (e.g., TFA).

Cost-Benefit Analysis:
FeatureAssessmentRationale
Cost Very High The most expensive of the three reagents discussed.
Efficiency Very High The high reactivity leads to rapid and efficient guanidinylation of a wide range of amines, often in 30 minutes.
Specificity High The Boc protecting groups ensure high specificity.
Side Reactions Low The mild conditions and high reactivity generally lead to clean reactions with minimal side products.
Ease of Use High The reaction is fast and proceeds under mild conditions. A deprotection step is required.
Downstream Impact Ideal for Difficult Substrates The high reactivity makes it suitable for challenging guanidinylations where other reagents may fail.

Comparative Summary and Concluding Remarks

The selection of a guanidinylation method is a strategic decision that hinges on the specific requirements of the experiment, including the nature of the substrate, the desired purity of the product, and budgetary constraints.

MethodReagentRelative CostKey AdvantagesKey DisadvantagesBest For
Classical O-MethylisoureaLowVery cost-effective, simple protocol.Potential for side reactions, may require optimization for complete conversion, reagent is a suspected mutagen.Large-scale proteomics where cost is a major factor and downstream purification can remove byproducts.
Protected N,N'-Di-Boc-1H-pyrazole-1-carboxamidineHighHigh specificity, mild reaction conditions, low side-product formation.High cost, requires a deprotection step.Applications requiring high purity of the final product, such as in the synthesis of pharmaceutical intermediates.
High-Performance N,N'-Di-Boc-N''-triflylguanidineVery HighExtremely high reactivity and efficiency, rapid reaction times, suitable for unreactive amines.Very high cost, requires a deprotection step.Time-sensitive experiments, guanidinylation of difficult or precious substrates, and when the highest possible yield is critical.

For routine applications in proteomics aimed at enhancing mass spectrometry signals, O-methylisourea remains a robust and economical choice, provided that potential side reactions are considered and mitigated. For the synthesis of complex molecules in drug discovery and medicinal chemistry, the higher cost of pyrazole-based reagents and Goodman's reagent is often justified by their superior performance, yielding cleaner products under milder conditions. As with any chemical modification, it is imperative for researchers to carefully validate their chosen method to ensure the integrity and reproducibility of their results.

References

  • BenchChem. A Researcher's Guide to the Quantitative Analysis of Lysine Modification: Guanidination vs. Alternative Methods. [URL: https://www.benchchem.
  • BenchChem. A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Alternatives. [URL: https://www.benchchem.
  • BenchChem. A Comparative Analysis of Guanidination Protocols for Researchers. [URL: https://www.benchchem.
  • Fisher Scientific. O-Methylisourea hemisulfate Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC233030000&productDescription=O-METHYLISOUREA+HEMISULFATE+94%25+250G&vendorId=VN00032119&countryCode=US&language=en]
  • Caglič, D. et al. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of the American Society for Mass Spectrometry21, 1224–1235 (2010). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2891253/]
  • Kowalski, J. A. & Lipton, M. A. Guanidination chemistry for qualitative and quantitative proteomics. Journal of Proteome Research3, 948–955 (2004).
  • BenchChem. A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-guanidinylation-reagents-n-cyano-n-o-dimethylisourea-vs-n-n-di-boc-n-triflylguanidine]
  • Ye, H. et al. An optimized guanidination method for large-scale proteomic studies. Proteomics16, 2939-2947 (2016). [URL: https://pubmed.ncbi.nlm.nih.gov/27562624/]
  • Thermo Fisher Scientific. O-Methylisourea hemisulfate Safety Data Sheet. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FALFAAB22036_S-US.pdf]
  • Fluorochem. O-Methylisourea hemisulfate Safety Data Sheet. [URL: https://www.fluorochem.co.uk/sds/M002641]
  • Papesch, M. & Schroeder, E. F.
  • Wątły, J. et al. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules28, 7868 (2023). [URL: https://www.mdpi.com/1420-3049/28/23/7868]
  • Papac, D. I., Hoyes, J. & Tomer, K. B. Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry70, 5015–5021 (1998).
  • Baker, T. J., Tomioka, M. & Goodman, M. Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. Organic Syntheses78, 91 (2002).
  • ChemicalBook. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?. [URL: https://www.chemicalbook.com/NewsInfo_5419.htm]
  • Baker, T. J., Tomioka, M. & Goodman, M. Preparation and Use of N,N′‐Di‐Boc‐N″‐Triflylguanidine. Organic Syntheses.
  • Sigma-Aldrich. N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/434167]
  • Looper, R. E. et al. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments e54413 (2016). [URL: https://www.jove.
  • Organic Syntheses. Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0091]
  • Sigma-Aldrich. N,N′-Di-Boc-1H-pyrazole-1-carboxamidine Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/434167]
  • Wang, X. et al. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. Biomacromolecules12, 3335–3343 (2011). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3183354/]
  • PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-Di-Boc-1H-pyrazole-1-carboxamidine]
  • TCI Chemicals. N,N′-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. [URL: https://www.tcichemicals.com/US/en/p/B1841]
  • Goodman, M. & Zapf, C.

Sources

A Comparative Spectroscopic Guide to Guanidinylating Reagent Adducts for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The guanidinium group, the defining feature of the amino acid arginine, is a cornerstone of medicinal chemistry and drug development. Its persistent positive charge at physiological pH, combined with its ability to form multiple hydrogen bonds, makes it a critical pharmacophore for molecular recognition and enhancing cell permeability.[1] Consequently, the synthesis of guanidine-containing molecules through the guanidinylation of primary and secondary amines is a frequent necessity.[2] The choice of guanidinylating reagent not only dictates reaction efficiency and substrate scope but also profoundly impacts the ease and accuracy of product characterization. An incorrect or ambiguous structural confirmation can lead to costly delays in the drug development pipeline.

This guide provides an in-depth comparison of the spectroscopic signatures of adducts formed from common guanidinylating reagents. By understanding the distinct nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy characteristics of these adducts, researchers can make more informed decisions about reagent selection, streamline reaction monitoring, and ensure the structural integrity of their final compounds. We will delve into the causality behind the observed spectroscopic data, providing the foundational knowledge needed for confident and unambiguous characterization.

Section 1: The Chemistry of Common Guanidinylating Reagents

Guanidinylation is fundamentally the reaction of a nucleophilic amine with an electrophilic guanidinylating agent. The efficacy and cleanliness of this transformation depend heavily on the nature of the activating and protecting groups on the reagent. Here, we compare four widely used classes of reagents, each with a unique mechanism and resulting adduct profile.

  • N,N' -Di-Boc-N'' -triflylguanidine (Goodman's Reagent): A highly reactive electrophile due to the potent electron-withdrawing triflyl (Tf) group, which acts as an excellent leaving group.[3][4] It is known for its high yields with a broad range of amines, including less reactive anilines.[4][5] The resulting adduct is protected with two acid-labile tert-butoxycarbonyl (Boc) groups.

  • Uronium/Guanidinium Reagents (HBTU, HATU): Commonly employed as peptide coupling reagents, these compounds can also serve as guanidinylating agents, particularly as a known side reaction with free amines.[1][6][7][8] The reaction transfers a tetramethylguanidinium moiety to the target amine.[7] HATU is generally more reactive than HBTU for this purpose.[1][7]

  • Triazine-Based Reagents (DMTMM): 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a popular peptide coupling reagent that activates carboxylic acids.[9][10][11] It can also facilitate the coupling of amines to guanidinylating agents or be used in cross-linking chemistries.[12] Its byproducts are water-soluble, simplifying purification.[10]

  • Isothiourea Reagents: Reagents like N,N'-Di-Boc-S-methylisothiourea require an activator, historically toxic mercury(II) salts, to promote the reaction.[13] Modern methods have sought safer activating agents.[14][15] These reagents are valuable but can present purification challenges due to byproducts.[13][16]

G1_Reaction_Mechanisms cluster_goodman Goodman's Reagent cluster_hatu HATU Reagent cluster_isothiourea Activated Isothiourea G_Amine R-NH₂ G_Reagent Boc-NH-C(=NTf)-NH-Boc G_Amine->G_Reagent Nucleophilic Attack G_Product R-NH-C(=N-Boc)-NH-Boc G_Reagent->G_Product Tf⁻ Leaving Group H_Amine R-NH₂ H_Reagent [(Me₂N)₂C]⁺-O-Het H_Amine->H_Reagent Direct Guanylation H_Product R-NH-C(=NMe₂)-NMe₂ H_Reagent->H_Product HOBt/HOAt Leaving Group I_Amine R-NH₂ I_Activated Activated Intermediate I_Amine->I_Activated Nucleophilic Attack I_Reagent Boc-NH-C(SMe)=N-Boc I_Reagent->I_Activated Activator (e.g., Cu²⁺, Hg²⁺) I_Product R-NH-C(=N-Boc)-NH-Boc I_Activated->I_Product MeSH Leaving Group

Caption: General guanidinylation pathways for different reagent classes.

Section 2: Comparative Spectroscopic Analysis

Unambiguous structural confirmation requires a multi-faceted analytical approach. NMR, MS, and IR spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the guanidinylated product, including the nature and placement of protecting groups.

  • ¹H NMR Spectroscopy: The protons on the nitrogen atoms of the guanidinium group (N-H) are the most informative. In their unprotected, protonated state, they typically appear as a broad singlet around 7.0-8.0 ppm. However, protecting groups dramatically alter their appearance. For Boc-protected adducts, sharp singlets corresponding to the Boc N-H protons are often observed around 8.5-11.5 ppm, depending on the solvent and substitution pattern. The large tert-butyl groups of the Boc protectors will also produce a strong singlet at approximately 1.5 ppm.[5] For adducts from HATU/HBTU, the methyl groups on the tetramethylguanidine moiety will give a characteristic singlet around 3.0 ppm.[8]

  • ¹³C NMR Spectroscopy: The hallmark of a guanidinium group is the chemical shift of the central sp²-hybridized carbon (N-C-N). This signal is highly diagnostic and typically appears in the range of 155-165 ppm . For the parent guanidinium hydrochloride, this peak is found at approximately 158.7 ppm.[17] Boc-protected guanidines often show this central carbon around 156-163 ppm, with additional signals for the Boc carbonyl (~153 ppm) and quaternary carbons (~80 ppm).

Table 1: Comparative NMR Data for Guanidinyl Adducts

FeatureAdduct from Goodman's ReagentAdduct from HATU/HBTUUnprotected Guanidinium Salt
¹H Shift (N-H) ~8.5-11.5 ppm (sharp, Boc-NH)N/A (pentasubstituted)~7.0-8.0 ppm (broad, NH₂)
¹H Shift (Protecting Group) ~1.5 ppm (s, 18H, t-Bu)~3.0 ppm (s, 12H, N-Me)N/A
¹³C Shift (Guanidinyl C) ~156-163 ppm~160-165 ppm~158 ppm
¹³C Shift (Protecting Group) ~153 ppm (C=O), ~80 ppm (C(CH₃)₃)~40 ppm (N-CH₃)N/A
Mass Spectrometry (MS)

MS provides definitive confirmation of successful guanidinylation by measuring the mass-to-charge ratio (m/z) of the product, confirming the addition of the guanidinyl moiety.

The key is to calculate the expected mass addition for each reagent. Guanidinylation of a primary amine (R-NH₂) to an unprotected guanidine (R-NH-C(=NH)NH₂) results in a mass increase of 42.02 Da . However, when using protected reagents, the mass of the protecting groups must be included.

  • Adduct from N,N'-Di-Boc Reagents: Adds a C₁₁H₁₉N₂O₄ moiety, resulting in a mass increase of 243.13 Da .

  • Adduct from HATU/HBTU: Adds a C₅H₁₂N₃ moiety (tetramethylguanidine), resulting in a mass increase of 114.10 Da .

Tandem MS (MS/MS) is invaluable for structural confirmation. Fragmentation patterns can reveal the loss of protecting groups (e.g., a neutral loss of 56 Da for isobutylene or 100 Da for Boc group from a charged species) or characteristic fragments of the guanidinium core. In proteomics, guanidination of lysine residues to homoarginine is a common technique to improve peptide detection in MALDI-TOF MS analysis.[18] This "arginine effect" reduces metastable fragmentation, leading to stronger peptide signals.[18]

Table 2: Mass Spectrometry Data for Guanidinylation

Reagent TypeMoiety AddedΔ Mass (Da)Key Fragmentation Signature (MS/MS)
UnprotectedCH₂N₂42.02Characteristic arginine/homoarginine fragments
N,N'-Di-BocC₁₁H₁₉N₂O₄243.13Neutral loss of isobutylene (56 Da) or Boc (100 Da)
HATU/HBTUC₅H₁₂N₃114.10Loss of dimethylamine fragments
Vibrational Spectroscopy (FTIR & Raman)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique for identifying key functional groups. The guanidinium group has several characteristic vibrational modes.

  • C=N Stretching: The most diagnostic feature is the strong carbon-nitrogen double bond (C=N) stretch, which appears in the 1600-1690 cm⁻¹ region. This band can sometimes be split into two, representing asymmetric vibrations of the CN bonds.[19][20] For example, in arginine, these bands are observed around 1608 cm⁻¹ and 1586 cm⁻¹.[19]

  • N-H Bending: The N-H bending (scissoring) vibrations are typically found in the 1500-1650 cm⁻¹ range and can overlap with the C=N stretch.[21]

  • N-H Stretching: These vibrations appear as a series of broad bands in the high-frequency region of the spectrum, typically 3100-3500 cm⁻¹ .[22] The position and broadness of these peaks are highly sensitive to hydrogen bonding.[22]

The presence of protecting groups will add their own signatures. For Boc-protected adducts, a strong carbonyl (C=O) stretch will be visible around 1700-1750 cm⁻¹ . The absence of the characteristic primary or secondary amine N-H bends from the starting material and the appearance of the strong C=N stretch are clear indicators of a successful reaction.

Table 3: Comparative FTIR Data for Guanidinyl Adducts (cm⁻¹)

Vibrational ModeAdduct from Goodman's ReagentAdduct from HATU/HBTUUnprotected Guanidinium Salt
N-H Stretch ~3200-3400 (sharp, Boc-NH)N/A~3100-3500 (broad)
C=O Stretch (Boc) ~1725N/AN/A
C=N Stretch ~1640~1620~1610-1670
N-H Bend ~1520N/A~1550-1650

Section 3: Experimental Protocols

Trustworthy data begins with a robust and reproducible protocol. The following are generalized procedures for guanidinylation and subsequent analysis.

Protocol 1: General Guanidinylation with N,N'-Di-Boc-N''-triflylguanidine
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary or secondary amine substrate (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure, protected guanidine adduct.

G2_Workflow cluster_reaction Reaction Setup cluster_process Processing cluster_analysis Analysis A Dissolve Amine in Anhydrous Solvent B Add Base (e.g., TEA) A->B C Add Reagent Solution (Goodman's Reagent) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up & Extraction D->E F Purify by Chromatography E->F G NMR Spectroscopy (¹H, ¹³C) F->G H Mass Spectrometry (Confirm Mass) F->H I FTIR Spectroscopy (Confirm Functional Groups) F->I

Caption: Experimental workflow from guanidinylation to spectroscopic analysis.

Protocol 2: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dried guanidine adduct into a clean NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is common, but for compounds with exchangeable N-H protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows the proton exchange rate, resulting in sharper N-H signals.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Referencing: If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the quaternary guanidinyl carbon.

Section 4: Conclusion and Best Practices

The successful synthesis and characterization of guanidine-containing compounds hinge on a clear understanding of the tools available. While all reagents discussed can yield the desired product, their adducts present distinct spectroscopic fingerprints.

  • For Unambiguous NMR: N,N'-Di-Boc-N''-triflylguanidine provides adducts with highly characteristic signals in both ¹H and ¹³C NMR, making it a superior choice when clear, simple spectra are paramount for structural confirmation. The byproducts are also relatively easy to remove.

  • For Mass Spectrometry: All methods provide a clear mass shift, but the known side reactions of uronium reagents like HATU can complicate the mass spectrum with unexpected adducts, for example, on tyrosine hydroxyl groups.[8][23] Careful analysis of the full spectrum is required.

  • For Rapid Confirmation: FTIR offers a quick check for the disappearance of the starting amine and the appearance of the key C=N stretch, making it an excellent tool for rapid reaction monitoring at the bench.

Ultimately, a self-validating analytical system relies on the convergence of data from multiple techniques. A confirmed mass by MS, the correct functional groups by FTIR, and the precise atomic connectivity by NMR together provide an irrefutable confirmation of the target structure. By leveraging the comparative data in this guide, researchers can select the optimal reagent and analytical strategy, ensuring confidence and integrity in their drug discovery efforts.

References

  • Kuyama, H., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. PubMed Central. [Link]

  • Ghosh, A., et al. (2011). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. National Institutes of Health. [Link]

  • Kuyama, H., et al. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. National Institutes of Health. [Link]

  • Beardsley, R.L., & Reilly, J.P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of guanidinium salicylate. ResearchGate. [Link]

  • Beardsley, R.L., & Reilly, J.P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. [Link]

  • Ghosh, A., et al. (2011). Identification of arginine residues in peptides by 2D-IR echo spectroscopy. Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) pure L-arginine (orange line). ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of polymeric guanidine derivatives. ResearchGate. [Link]

  • Porcheddu, A., et al. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. [Link]

  • Le, V. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Examples of common guanylating reagents. ResearchGate. [Link]

  • Wikipedia. (n.d.). HBTU. Wikipedia. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the chemical gardens with arginine (a). ResearchGate. [Link]

  • Goodman, M., et al. (2000). Guanidinylation reagents.
  • Johansson, M. K., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • D'Oria, R. (2012). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]

  • ResearchGate. (n.d.). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2005). Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

  • PubChem. (n.d.). Guanidine;hydron;chloride. PubChem. [Link]

  • Calix[24]arene guanidinium derivatives manuscript. (n.d.). Source not publicly available.

  • Gude, M., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Wikipedia. (n.d.). DMTMM. Wikipedia. [Link]

  • Johansson, M. K., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central. [Link]

  • Papakyriakou, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Papakyriakou, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • SigutLabs. (2022). Reagent of the month - March - DMTMM. SigutLabs. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Source not publicly available.
  • Mironova Labs. (n.d.). DMTMM - Specialty Coupling Reagent. Mironova Labs. [Link]

  • Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[25][18][26]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

  • Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. (n.d.). Source not publicly available.

Sources

Safety Operating Guide

Navigating the Disposal of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, a compound often utilized in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the known properties of its constituent chemical moieties: the piperazine ring, the tert-butyloxycarbonyl (BOC) protecting group, the carbamimidoyl (guanidinium) group, and the acetate salt. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: A Structural Approach to Hazard Assessment

This compound is a complex molecule, and its safe disposal hinges on understanding the potential hazards associated with each of its components.

  • Piperazine Core: Piperazine and its derivatives are basic amines.[1] They can cause skin and eye irritation, and some are associated with allergic reactions.[2] As bases, they will react exothermically with acids.[3]

  • Tert-butyloxycarbonyl (BOC) Group: The BOC group is a common amine-protecting group in organic synthesis. It is notably labile under acidic conditions and can also undergo thermal decomposition, releasing isobutene and carbon dioxide.[2][4]

  • Carbamimidoyl (Guanidinium) Group: Guanidinium salts can be harmful to aquatic life and may cause long-term adverse effects in the aquatic environment.[5] Therefore, they should not be disposed of down the drain.

  • Acetate Salt: Acetate salts are generally considered to have low toxicity.[6][7] However, they contribute to the overall chemical waste stream and must be disposed of in accordance with local regulations.

A summary of the key chemical properties and associated hazards is presented in the table below.

ComponentChemical GroupKey Properties & HazardsDisposal Considerations
Piperazine Cyclic DiamineBasic, corrosive, skin/eye irritant.[8]Neutralize with caution if necessary; dispose of as hazardous chemical waste.
Tert-butyloxycarbonyl (BOC) CarbamateAcid-labile, thermally unstable.[2]Avoid mixing with strong acids; consider potential for gas evolution upon degradation.
Carbamimidoyl GuanidiniumPotentially harmful to aquatic organisms.[5]Do not dispose of down the drain; treat as environmentally hazardous waste.
Acetate Carboxylate SaltGenerally low toxicity, can affect pH.[6]Dispose of as part of the chemical waste mixture.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound should be integrated into a laboratory's broader Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[6][9] The following protocol outlines the necessary steps for safe handling and disposal.

I. Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for disposal, ensure the following safety measures are in place:

  • Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[2]

    • Body Protection: A lab coat is mandatory.[2]

II. Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[10][11]

  • Designated Hazardous Waste Container:

    • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical waste; for this compound, a high-density polyethylene (HDPE) container is suitable.[12]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation:

    • Do not mix this waste with incompatible materials, such as strong acids (which could cause rapid decomposition of the BOC group) or bleach (which can react with guanidinium compounds to produce hazardous gases).[3][13]

    • Solid waste (e.g., contaminated weigh paper, pipette tips) should be placed in the same designated container as the bulk chemical.

III. The Disposal Procedure
  • Collection of Waste:

    • Carefully transfer all waste containing this compound into the designated hazardous waste container.[2]

    • This includes any residual solid, solutions containing the compound, and any single-use items contaminated during handling.

  • Container Sealing and Storage:

    • Securely seal the hazardous waste container when not in use.[14]

    • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, away from sources of ignition and incompatible chemicals.[14] The SAA must be under the control of laboratory personnel.[11]

  • Decontamination of Reusable Equipment:

    • Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.

    • A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.[2]

    • Dispose of the initial solvent rinse as hazardous waste in the designated container.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[2]

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[2]

    • Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

IV. Final Disposal

The final disposal of the hazardous waste container must be handled by trained professionals in accordance with all local, state, and federal regulations.[10]

  • Waste Pickup: Arrange for the collection of the sealed and properly labeled hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and regulatory agencies.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling of 1-Tert-butyloxycarbonyl-4- carbamimidoylpiperazine Acetate ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_generation Generation of Waste: - Unused Compound - Contaminated Materials - Solutions ppe->waste_generation fume_hood->waste_generation spill Spill Occurs waste_generation->spill No waste_container Designated & Labeled Hazardous Waste Container waste_generation->waste_container decontamination Decontaminate Reusable Equipment waste_generation->decontamination contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill decontaminate_spill Decontaminate Spill Area collect_spill->decontaminate_spill storage Store Sealed Container in Satellite Accumulation Area (SAA) decontaminate_spill->storage segregation Segregate from Incompatible Wastes (e.g., strong acids, bleach) waste_container->segregation segregation->storage final_disposal Arrange for Pickup by EHS or Licensed Contractor storage->final_disposal decontamination->storage

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate. While a specific Safety Data Sheet (SDS) for this exact salt is not publicly available, we can infer its hazard profile and requisite safety precautions by examining structurally similar Boc-protected piperazine and piperidine derivatives. This approach, rooted in established chemical safety principles, allows us to construct a robust and reliable operational plan.

The core hazards associated with analogous compounds are consistently identified as skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Therefore, our primary objective is to prevent contact with the skin, eyes, and respiratory system.

Hazard Assessment: Understanding the Risks

This compound is a solid, likely a crystalline powder. The primary routes of exposure during laboratory handling are:

  • Inhalation: Airborne dust generated during weighing, transferring, or mixing.

  • Dermal Contact: Direct skin contact with the solid powder or solutions.

  • Ocular Contact: Splashes of solutions or contact with airborne powder.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.[5]

Based on data from similar compounds, the anticipated GHS Hazard Statements are:

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[1][2][6]

  • H335: May cause respiratory irritation.[3][4][7]

This hazard profile mandates a stringent PPE protocol to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements: A Multi-Layered Defense

A baseline level of PPE is non-negotiable when this compound is present in the laboratory. However, the specific tasks being performed will dictate the necessary level of protection.

OperationRequired Personal Protective Equipment
Storage & Transport Standard lab coat, safety glasses, nitrile gloves.
Weighing & Transfer (Solid) Engineering controls (fume hood or ventilated balance enclosure), disposable lab coat, safety goggles, nitrile gloves. Respiratory protection may be required for larger quantities.
Solution Preparation Chemical fume hood, chemical-resistant lab coat, safety goggles, nitrile gloves.
Reaction & Workup Chemical fume hood, chemical-resistant lab coat, safety goggles, nitrile gloves. Face shield if there is a significant splash risk.
Waste Disposal Disposable lab coat, safety goggles, nitrile gloves.
Step-by-Step PPE Protocol for Handling Solid Compound

This protocol is designed for tasks like weighing or adding the solid reagent to a reaction vessel, which carry the highest risk of generating airborne dust.

  • Preparation:

    • Ensure all work is performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]

    • Clear the workspace of all unnecessary items.

    • Have designated waste containers ready for contaminated PPE and chemical waste.

  • Donning PPE (in order):

    • Inner Gloves: Don a pair of nitrile gloves. This provides a base layer of protection.

    • Lab Coat: Wear a clean, long-sleeved lab coat. For handling larger quantities, a disposable gown is recommended.[8]

    • Goggles: Wear chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8][9] Safety glasses are insufficient as they do not protect against dust from all angles.

    • Outer Gloves: Don a second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat to ensure complete coverage.

    • Respiratory Protection (if required): If working with large quantities or if engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection as determined by your institution's safety officer.[4][8]

  • Handling the Compound:

    • Perform all manipulations carefully and deliberately to minimize dust generation.

    • Use tools like spatulas and weighing paper appropriate for the scale of your work.

    • Immediately clean up any spills using appropriate procedures.[10]

  • Doffing PPE (in order to prevent cross-contamination):

    • Outer Gloves: Peel off the outer gloves without touching the external surface with your bare skin. Dispose of them in the designated waste container.

    • Goggles: Remove goggles by handling the strap, not the front. Place them in a designated area for cleaning.

    • Lab Coat: Remove the lab coat by rolling it inside out, without shaking it. Place it in the proper receptacle for laundry or disposal.

    • Inner Gloves: Remove the final pair of gloves and dispose of them.

    • Hygiene: Immediately wash your hands thoroughly with soap and water.[2][10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Task & Risk Assessment cluster_ppe PPE Selection Start Identify Handling Task CheckSolid Is the compound a solid powder? Start->CheckSolid CheckSolution Is the compound in solution? CheckSolid->CheckSolution No SolidPPE Enhanced PPE for Solids: - Fume Hood / Enclosure - Goggles - Double Gloves - Consider Respirator CheckSolid->SolidPPE Yes SolutionPPE PPE for Solutions: - Fume Hood - Goggles - Nitrile Gloves CheckSolution->SolutionPPE Yes CheckSplash Is there a significant splash risk? BasePPE Baseline PPE: - Lab Coat - Safety Glasses - Nitrile Gloves CheckSplash->BasePPE No, minimal risk (e.g., storage) SplashPPE Add Face Shield CheckSplash->SplashPPE Yes SolutionPPE->CheckSplash

Caption: PPE selection workflow for handling this compound.

Disposal of Contaminated PPE and Waste

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, weighing paper, and contaminated paper towels, must be placed in a clearly labeled, sealed waste container.

  • Contaminated PPE: Disposable lab coats and gloves should be treated as hazardous waste. Reusable lab coats must be laundered by a professional service experienced in handling laboratory-contaminated clothing.

  • Disposal Route: All chemical waste and contaminated materials must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1] Do not dispose of this material in standard trash or down the drain.[11]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work environment.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: N-BOC-4-Piperidone.
  • TCI Chemicals. (2024, November 9). Safety Data Sheet: 1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridine.
  • TCI Chemicals. (2024, November 25). Safety Data Sheet: 4-tert-Butylcyclohexyl Acetate (cis- and trans- mixture).
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
  • TCI America. (n.d.). Safety Data Sheet: 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine.
  • Carl ROTH. (2022, October 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid.
  • RBNAinfo. (2018, November 20). Safety Data Sheet.
  • PubChem. (n.d.). 1-Boc-4-AP. National Center for Biotechnology Information.
  • aapptec. (n.d.). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Fisher Scientific. (2024, March 7). Safety Data Sheet: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information.
  • Echemi. (n.d.). 1-BOC-4-(2-CARBOXYPHENYL)PIPERAZINE Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-[(Tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid.
  • Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.